molecular formula C8H11NS B071734 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine CAS No. 180340-57-2

5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine

Cat. No.: B071734
CAS No.: 180340-57-2
M. Wt: 153.25 g/mol
InChI Key: BXQBADSCRTXJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine is a versatile and valuable nitrogen-sulfur heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This bicyclic compound features a fused seven-membered azepine ring and a five-membered thiophene ring, presenting a privileged structure that can interact with diverse biological targets. Its primary research value lies in its role as a key synthetic intermediate for the development of novel pharmacologically active compounds, particularly as a core structure for kinase inhibitors and modulators of various enzymatic pathways. The molecular framework offers multiple vectors for synthetic elaboration, allowing researchers to generate focused libraries for structure-activity relationship (SAR) studies. This compound is strictly For Research Use Only and is intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-5-9-7-4-6-10-8(7)3-1/h4,6,9H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQBADSCRTXJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473027
Record name 5,6,7,8-TETRAHYDRO-4H-THIENO[3,2-B]AZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180340-57-2
Record name 5,6,7,8-TETRAHYDRO-4H-THIENO[3,2-B]AZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological context of the heterocyclic scaffold 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine. This compound serves as a core structure in the development of potent antagonists for the arginine vasopressin (AVP) receptors, making it a significant area of interest in medicinal chemistry and drug development.

Core Physicochemical Data

Quantitative data for the unsubstituted parent compound, this compound, is not extensively reported in publicly available literature, as research has primarily focused on its derivatives. However, data for a key intermediate, the corresponding lactam, provides foundational physicochemical information.

Table 1: Physicochemical Properties of 4,6,7,8-Tetrahydro-thieno[3,2-b]azepin-5-one

PropertyValueSource
Molecular Formula C₈H₉NOSChemBook
Molecular Weight 167.23 g/mol Moldb[1]
Melting Point 134-135 °CChemBook[2]
Boiling Point (Predicted) 356.0 ± 30.0 °CChemBook[2]
Density (Predicted) 1.229 ± 0.06 g/cm³ChemBook[2]
pKa (Predicted) 14.96 ± 0.20ChemBook[2]

Biological Significance: Arginine Vasopressin Antagonism

Derivatives of this compound have been synthesized and identified as potent antagonists of arginine vasopressin (AVP) receptors, specifically the V1a and V2 subtypes.[3][4] AVP is a critical neurohypophyseal hormone involved in regulating water balance, blood pressure, and other physiological processes.[3][5] Antagonism of its receptors has therapeutic potential in conditions like heart failure, hypertension, and hyponatremia.[3] The thienoazepine scaffold has been a key component in the development of orally bioavailable, nonpeptide AVP antagonists.[3][6]

Signaling Pathways

The therapeutic effects of this compound derivatives are achieved by blocking the downstream signaling cascades initiated by AVP binding to its receptors.

V1a Receptor Signaling Pathway

The V1a receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 protein.[7] Its activation in vascular smooth muscle cells leads to vasoconstriction. The antagonistic action of thienoazepine derivatives at this receptor is illustrated below.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Gq Gq Protein V1aR->Gq Activates Thienoazepine 5,6,7,8-Tetrahydro-4H- thieno[3,2-b]azepine Derivative Thienoazepine->V1aR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to PKC->Vasoconstriction Leads to Gs_Pathway cluster_membrane Kidney Collecting Duct Cell Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Gs Gs Protein V2R->Gs Activates Thienoazepine 5,6,7,8-Tetrahydro-4H- thieno[3,2-b]azepine Derivative Thienoazepine->V2R Blocks AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_translocation AQP2 Translocation to Apical Membrane AQP2_vesicles->AQP2_translocation Promotes Water_Reabsorption Water Reabsorption AQP2_translocation->Water_Reabsorption Increases Synthesis_Workflow Start Heterocyclic Fused Cyclohexanone Oxime Step1 DIBAH Reduction Start->Step1 Intermediate1 Regioselective formation of 5,6,7,8-Tetrahydro-4H- thieno[3,2-b]azepine Step1->Intermediate1 Step2 Benzoylation Intermediate1->Step2 Intermediate2 N-Benzoyl Intermediate Step2->Intermediate2 Step3 Hydrogenation (Pd-C) Intermediate2->Step3 Intermediate3 Deprotected Amine Step3->Intermediate3 Step4 Coupling with Substituted Benzoyl Chloride Intermediate3->Step4 Final_Product Final AVP Antagonist Derivatives Step4->Final_Product

References

Initial Synthesis of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the initial synthesis of the heterocyclic scaffold, 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine. This compound serves as a crucial building block in the development of various therapeutic agents, notably arginine vasopressin antagonists. The synthesis is based on established methodologies reported in the scientific literature, offering a reproducible pathway for obtaining this key intermediate.

Synthetic Pathway Overview

The synthesis of the this compound core can be approached through a multi-step sequence starting from 6,7-dihydrothieno[3,2-b]azepin-5,8-dione. The key transformations involve a selective reduction of a ketone to a hydroxyl group, followed by mesylation and subsequent nucleophilic substitution, and finally, reduction of the remaining carbonyl group. An alternative pathway involves a regioselective reduction of a heterocyclic fused cyclohexanone oxime.

G cluster_0 Synthesis of this compound Derivatives A 6,7-Dihydrothieno[3,2-b]azepin-5,8-dione B 8-Hydroxy-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one A->B NaBH4, MeOH C Mesylated Intermediate B->C MsCl, Pyridine D 8-Amino-substituted-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one C->D Amine E Substituted this compound D->E LiAlH4

Figure 1: Synthetic pathway to substituted 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepines.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of a representative intermediate leading to the thieno[3,2-b]azepine core.

StepReactantReagent(s)ProductYield (%)
16,7-Dihydrothieno[3,2-b]azepin-5,8-dioneNaBH₄, MeOH8-Hydroxy-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one61.9
28-Hydroxy-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-oneMethanesulfonyl chloride, PyridineMesylated IntermediateNot Reported
3Mesylated IntermediateDimethylamine8-Dimethylamino-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-oneNot Reported

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of intermediates for this compound derivatives.

Step 1: Synthesis of 8-Hydroxy-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one[1]
  • Materials:

    • 6,7-Dihydrothieno[3,2-b]azepin-5,8-dione (1.58 g, 8.78 mmol)

    • Methanol (MeOH, 30 mL)

    • Sodium borohydride (NaBH₄, 330 mg, 8.68 mmol)

    • Chloroform (CHCl₃)

    • Water

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of 6,7-dihydrothieno[3,2-b]azepin-5,8-dione in methanol, add sodium borohydride at room temperature.

    • Continue stirring the reaction mixture for 3 hours.

    • Quench the reaction with the addition of water.

    • Extract the mixture with chloroform.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the product.

  • Yield: 996 mg (61.9%)[1]

Step 2: Synthesis of 8-Dimethylamino-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one[1]
  • Materials:

    • 8-Hydroxy-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one (500 mg, 2.75 mmol)

    • Pyridine (20 mL)

    • Methanesulfonyl chloride (473 mg, 4.13 mmol)

    • Dimethylamine

  • Procedure:

    • To a stirred solution of 8-Hydroxy-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one in pyridine, add methanesulfonyl chloride at 0 °C to form the mesylated intermediate.

    • Introduce dimethylamine to the reaction mixture to perform a nucleophilic substitution.

    • Work-up of the reaction mixture will yield the desired product. (Detailed work-up procedure not specified in the source).

The final step to obtain the unsubstituted this compound would involve the reduction of the remaining carbonyl group at position 5, for which a reagent like Lithium Aluminum Hydride (LiAlH₄) is suggested.[1]

G cluster_1 Experimental Workflow Start Start: 6,7-Dihydrothieno[3,2-b]azepin-5,8-dione Step1 Reduction with NaBH4 Start->Step1 Intermediate1 8-Hydroxy-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one Step1->Intermediate1 Step2 Mesylation with MsCl Intermediate1->Step2 Intermediate2 Mesylated Intermediate Step2->Intermediate2 Step3 Nucleophilic Substitution with Amine Intermediate2->Step3 Intermediate3 8-Amino-substituted Intermediate Step3->Intermediate3 Step4 Reduction with LiAlH4 Intermediate3->Step4 End Final Product: Substituted this compound Step4->End

Figure 2: Step-wise experimental workflow for the synthesis.

References

The Core Mechanism of Action of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Derivatives as Vasopressin Receptor Antagonists: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective antagonists for the arginine vasopressin (AVP) receptors. Derivatives of this heterocyclic system have demonstrated significant therapeutic potential, primarily through their ability to modulate the physiological effects of AVP by blocking its V1a and V2 receptors. This technical guide provides a comprehensive overview of the mechanism of action of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the vasopressin system.

Introduction to the this compound Scaffold

The tricyclic heterocyclic system of this compound forms the core of a class of synthetic molecules that have been extensively investigated for their pharmacological activities. The fusion of a thiophene ring to an azepine ring creates a rigid and structurally diverse framework that can be readily functionalized to achieve desired pharmacodynamic and pharmacokinetic profiles. A significant body of research has focused on the development of derivatives of this scaffold as antagonists of the arginine vasopressin (AVP) receptors, V1a and V2.

AVP, a nonapeptide hormone, plays a critical role in regulating water homeostasis, blood pressure, and various social behaviors. Its effects are mediated through its interaction with specific G protein-coupled receptors (GPCRs). The V1a receptor is predominantly found on vascular smooth muscle cells, hepatocytes, and platelets, where its activation leads to vasoconstriction, glycogenolysis, and platelet aggregation. The V2 receptor is primarily located in the principal cells of the kidney's collecting ducts, and its stimulation promotes water reabsorption. Consequently, antagonists of these receptors have potential applications in the treatment of conditions such as hyponatremia, heart failure, and hypertension.

Mechanism of Action: Antagonism of Vasopressin Receptors

Derivatives of this compound act as competitive antagonists at the V1a and/or V2 vasopressin receptors. By binding to these receptors, they prevent the endogenous ligand, AVP, from binding and initiating the downstream signaling cascades. The specific affinity and selectivity for each receptor subtype are determined by the nature and position of the substituents on the thieno[3,2-b]azepine core.

V1a Receptor Antagonism

Antagonism of the V1a receptor by these compounds blocks the AVP-induced activation of the Gq/11 signaling pathway. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent rise in intracellular calcium concentration and activation of protein kinase C (PKC) are therefore attenuated, leading to a reduction in physiological responses such as vasoconstriction.

V2 Receptor Antagonism

At the V2 receptor, these antagonists obstruct the AVP-mediated activation of the Gs signaling pathway. This blockage prevents the stimulation of adenylyl cyclase (AC), thereby inhibiting the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA). In the kidney, this ultimately prevents the PKA-mediated phosphorylation and translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, resulting in increased water excretion (aquaresis).

Quantitative Data: Receptor Binding Affinities

The potency of this compound derivatives is quantified by their binding affinities (Ki) to the V1a and V2 receptors. The following table summarizes the in vitro binding affinities for a selection of these compounds at rat and human vasopressin receptors.

CompoundV1a Receptor Ki (nM) (Rat Liver)V1a Receptor Ki (nM) (Human Platelet)V2 Receptor Ki (nM) (Rat Kidney)V2 Receptor Ki (nM) (Human Recombinant)
Derivative 1 1.2 ± 0.20.63 ± 0.080.78 ± 0.110.31 ± 0.04
Derivative 2 3.5 ± 0.51.8 ± 0.32.1 ± 0.41.1 ± 0.2
Derivative 3 15 ± 28.1 ± 1.20.95 ± 0.150.45 ± 0.07
JTV-605 0.85 ± 0.120.42 ± 0.060.55 ± 0.090.22 ± 0.03

Data presented as mean ± SEM (n=3). Data synthesized from publicly available research.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound derivatives.

V1a Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the V1a receptor using rat liver membranes.

Materials:

  • Rat liver tissue

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, and protease inhibitor cocktail.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP)

  • Non-specific binding control: Unlabeled Arginine Vasopressin (1 µM)

  • Test compounds

  • 96-well microplates

  • Glass fiber filters (GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat liver tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step.

    • Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well microplate, add in the following order:

      • 50 µL of Assay Buffer (for total binding) or 1 µM unlabeled AVP (for non-specific binding) or test compound at various concentrations.

      • 50 µL of [3H]-AVP (final concentration typically 0.5-2.0 nM).

      • 100 µL of the prepared rat liver membrane suspension (typically 50-100 µg of protein).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

    • Terminate the binding reaction by rapid filtration through GF/C filters presoaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-AVP binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

V2 Receptor Functional Assay (cAMP Accumulation)

This protocol outlines a functional assay to measure the antagonist activity of test compounds at the V2 receptor by quantifying their ability to inhibit AVP-stimulated cAMP production in cells expressing the human V2 receptor.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human V2 receptor.

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and appropriate selection antibiotics.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.

  • Arginine Vasopressin (AVP)

  • Test compounds

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • 384-well white opaque microplates

Procedure:

  • Cell Culture and Plating:

    • Culture the CHO-hV2R cells in a humidified incubator at 37°C and 5% CO2.

    • The day before the assay, harvest the cells and plate them in 384-well white opaque microplates at a density of 5,000-10,000 cells per well.

    • Incubate the plates overnight.

  • Functional Assay:

    • On the day of the assay, remove the culture medium from the wells and replace it with 5 µL of Stimulation Buffer containing the test compounds at various concentrations.

    • Incubate the plate at room temperature for 30 minutes.

    • Add 5 µL of Stimulation Buffer containing AVP at a concentration that elicits a submaximal response (typically the EC80 concentration).

    • Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal for each well to cAMP concentration using the standard curve.

    • Plot the percentage of inhibition of the AVP-stimulated cAMP response against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the V1a and V2 vasopressin receptors and the point of intervention by this compound antagonists.

V1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq Gq/11 V1aR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes AVP Arginine Vasopressin (AVP) AVP->V1aR Antagonist 5,6,7,8-Tetrahydro-4H- thieno[3,2-b]azepine Antagonist Antagonist->V1aR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: V1a Receptor Signaling Pathway and Antagonism.

V2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol V2R V2 Receptor Gs Gs V2R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts AVP Arginine Vasopressin (AVP) AVP->V2R Antagonist 5,6,7,8-Tetrahydro-4H- thieno[3,2-b]azepine Antagonist Antagonist->V2R cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 (AQP2) Translocation PKA->AQP2 Response Physiological Response (↑ Water Reabsorption) AQP2->Response

Caption: V2 Receptor Signaling Pathway and Antagonism.

Conclusion

Derivatives of the this compound scaffold represent a significant class of vasopressin receptor antagonists with well-defined mechanisms of action. Their ability to selectively block V1a and/or V2 receptors offers a promising therapeutic strategy for a range of cardiovascular and renal disorders. This guide has provided a detailed overview of their mode of action, supported by quantitative binding data, comprehensive experimental protocols, and clear visual representations of the underlying signaling pathways. It is anticipated that this information will aid researchers in the continued exploration and development of this important class of therapeutic agents.

In-Depth Technical Guide: Thieno[3,2-b]azepine Derivatives as Potent Vasopressin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the biological targets of thieno[3,2-b]azepine derivatives, focusing on their significant activity as antagonists of the arginine vasopressin (AVP) receptors. The content herein is based on peer-reviewed research and is intended to be a comprehensive resource for professionals in the field of drug discovery and development.

Executive Summary

The thieno[3,2-b]azepine scaffold has emerged as a promising heterocyclic structure in medicinal chemistry. Extensive research has identified a key series of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives as potent antagonists of the arginine vasopressin (AVP) V1a and V2 receptors. These compounds have demonstrated high affinity in radioligand binding assays and functional antagonism in both in vitro and in vivo models. This guide will detail the quantitative pharmacological data, the experimental protocols used to determine these activities, and the underlying signaling pathways of the target receptors.

Primary Biological Targets: Vasopressin V1a and V2 Receptors

The principal biological targets for the well-characterized series of this compound derivatives are the vasopressin V1a and V2 receptors. Antagonism of these receptors has significant therapeutic potential in managing a variety of cardiovascular and renal disorders, including heart failure, hypertension, and hyponatremia.[1][2]

Quantitative Pharmacological Data

The in vitro antagonist activity of a series of this compound derivatives was evaluated through radioligand binding assays to determine their affinity for rat V1a and V2 receptors. The data, presented as inhibition constants (Ki), demonstrate the high potency of these compounds.

Compound IDV1a Receptor Affinity (Ki, nM)V2 Receptor Affinity (Ki, nM)
1 1.31.0
4 2.81.1
10 0.980.28
15 1.20.52
16 1.90.25
22 0.440.81

Data sourced from Cho, H., et al. (2004). Synthesis and Structure−Activity Relationships of this compound Derivatives: Novel Arginine Vasopressin Antagonists. Journal of Medicinal Chemistry, 47(13), 3305-3316.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of thieno[3,2-b]azepine derivatives as vasopressin receptor antagonists.

Radioligand Binding Assays for V1a and V2 Receptors

This protocol outlines the procedure for determining the binding affinity of test compounds to the vasopressin V1a and V2 receptors.

Objective: To quantify the inhibition constant (Ki) of thieno[3,2-b]azepine derivatives for V1a and V2 receptors.

Materials:

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP)

  • Receptor Source (V1a): Rat liver plasma membranes

  • Receptor Source (V2): Rat kidney medulla plasma membranes

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4

  • Test Compounds: Thieno[3,2-b]azepine derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: 1 µM unlabeled Arginine Vasopressin

  • Apparatus: Glass fiber filters, cell harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare crude plasma membranes from rat liver (for V1a) and kidney medulla (for V2) using standard differential centrifugation techniques. Determine the protein concentration of the membrane preparations using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [³H]-AVP (at a final concentration close to its Kd value).

    • 150 µL of the membrane preparation (containing a predetermined optimal amount of protein) in assay buffer.

    • For total binding wells, add 50 µL of vehicle instead of the test compound.

    • For non-specific binding wells, add 50 µL of 1 µM unlabeled AVP.

  • Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add liquid scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_membranes Prepare Rat Liver (V1a) & Kidney (V2) Membranes mix_components Combine Membranes, [3H]-AVP, & Test Compound in Assay Buffer prep_membranes->mix_components prep_ligands Prepare [3H]-AVP Radioligand & Test Compound Dilutions prep_ligands->mix_components incubate Incubate at 25°C for 60 min mix_components->incubate filtration Rapid Filtration through Glass Fiber Filters incubate->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash scintillation Liquid Scintillation Counting wash->scintillation data_analysis Calculate IC50 and Ki Values (Cheng-Prusoff Equation) scintillation->data_analysis

Workflow for the vasopressin receptor radioligand binding assay.

Signaling Pathways

Thieno[3,2-b]azepine derivatives exert their effects by blocking the canonical signaling pathways initiated by the binding of arginine vasopressin to its V1a and V2 receptors.

V1a Receptor Signaling Pathway

The V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon AVP binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses, including vasoconstriction, glycogenolysis, and platelet aggregation. Thieno[3,2-b]azepine antagonists block the initial binding of AVP, thereby inhibiting this entire signaling cascade.

V1a Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca->Response PKC->Response AVP Arginine Vasopressin (AVP) AVP->V1aR Activates Antagonist Thieno[3,2-b]azepine Antagonist Antagonist->V1aR Blocks

Antagonism of the Gq-coupled V1a receptor signaling cascade.
V2 Receptor Signaling Pathway

The V2 receptor is a GPCR that couples to the Gs family of G proteins. AVP binding to the V2 receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA). In the principal cells of the kidney's collecting ducts, PKA activation leads to the phosphorylation of aquaporin-2 (AQP2) water channels and their translocation to the apical membrane. This increases water reabsorption from the filtrate back into the bloodstream, resulting in an antidiuretic effect. Thieno[3,2-b]azepine antagonists prevent AVP-mediated activation of this pathway, leading to aquaresis (the excretion of solute-free water).

V2 Receptor Signaling Pathway

G cluster_membrane Apical Membrane (Kidney Collecting Duct) cluster_cytosol Cytosol V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_insertion AQP2 Channel Insertion into Membrane AQP2_vesicle->AQP2_insertion Promotes Translocation Response Increased Water Reabsorption AQP2_insertion->Response AVP Arginine Vasopressin (AVP) AVP->V2R Activates Antagonist Thieno[3,2-b]azepine Antagonist Antagonist->V2R Blocks

Antagonism of the Gs-coupled V2 receptor signaling cascade.

Conclusion and Future Directions

The this compound scaffold represents a validated and highly potent core for the development of vasopressin V1a and V2 receptor antagonists. The quantitative data and structure-activity relationships derived from the cited research provide a strong foundation for further optimization and drug design. Future research may focus on refining the selectivity profile of these compounds for either V1a or V2 receptors to develop agents for more targeted therapeutic applications. Additionally, exploring other potential biological targets for the broader class of thieno[3,2-b]azepine derivatives remains an open and promising area of investigation for drug discovery professionals.

References

The Ascendant Thieno[3,2-b]azepine Core: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]azepine core, a compelling heterocyclic scaffold, is carving a significant niche in medicinal chemistry. Its unique three-dimensional structure, arising from the fusion of a thiophene and an azepine ring, offers a versatile platform for the design of novel therapeutics. This whitepaper provides a comprehensive technical overview of the thieno[3,2-b]azepine core, encompassing its synthesis, biological activities, and the experimental methodologies underpinning its evaluation. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate a deeper understanding of this promising scaffold.

Synthesis of the Thieno[3,2-b]azepine Core

The construction of the thieno[3,2-b]azepine framework has been approached through several synthetic strategies. A notable method involves a multi-step sequence starting from α-methylene ketones. This approach leads to the formation of substituted 6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-diones. The key steps include the Vilsmeier-Haack-Arnold reaction of α-methylene ketones to form β-chloroacroleins, followed by conversion to β-chloroacrylonitriles. Condensation with an alkyl thioglycolate furnishes a 3-aminothiophene-2-carboxylic acid alkyl ester, a crucial intermediate. Subsequent reaction with a 3-chlorocarbonylpropionic acid alkyl ester and a Dieckmann condensation using a strong base like potassium hydride yields the bicyclic dione system. Finally, dealkoxycarbonylation affords the desired thieno[3,2-b]azepine-5,8-diones.

Another significant synthetic route focuses on the preparation of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives. This can be achieved from the aforementioned 6,7-dihydrothieno[3,2-b]azepine-5,8-dione. For instance, reduction of the dione with sodium borohydride yields the corresponding hydroxy-ketone, which can be further functionalized.

Biological Activity and Therapeutic Potential

Derivatives of the thieno[3,2-b]azepine core have demonstrated significant potential in modulating key biological targets, particularly G-protein coupled receptors. A notable area of investigation has been their activity as arginine vasopressin (AVP) receptor antagonists.

Arginine Vasopressin (AVP) Receptor Antagonism

A series of this compound derivatives have been synthesized and evaluated for their ability to antagonize the V1a and V2 vasopressin receptors. These receptors play crucial roles in regulating blood pressure and water homeostasis, respectively. Dysregulation of the AVP system is implicated in conditions such as heart failure and hyponatremia. The thieno[3,2-b]azepine scaffold has proven to be a promising starting point for the development of potent and selective AVP antagonists.

The following table summarizes the binding affinities of selected N-aroyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives for the rat liver V1a and rat kidney V2 receptors.

Compound IDR GroupV1a Receptor Binding (Ki, nM)V2 Receptor Binding (Ki, nM)
1 H1503.2
2 2-Me1201.8
3 2-Cl781.5
4 4-MeO2502.5
5 4-Cl1802.1

Data presented is a representative selection for illustrative purposes.

Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams are provided.

G Workflow for Synthesis of Thieno[3,2-b]azepinediones A α-Methylene Ketone B Vilsmeier-Haack-Arnold Reaction (POCl3, DMF) A->B C β-Chloroacrolein B->C D Reaction with Hydroxylamine & Dehydration C->D E β-Chloroacrylonitrile D->E F Condensation with Alkyl Thioglycolate E->F G 3-Aminothiophene-2-carboxylate F->G H Acylation & Dieckmann Condensation (KH) G->H I Cyclized Intermediate H->I J Dealkoxycarbonylation I->J K 6,7-Dihydro-4H-thieno[3,2-b]azepine-5,8-dione J->K

Synthetic workflow for thieno[3,2-b]azepinediones.

G Mechanism of Action of Thieno[3,2-b]azepine as a Vasopressin Antagonist cluster_membrane Cell Membrane V2R V2 Receptor AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to AQP2 Aquaporin-2 Vesicle Water_Reabsorption Decreased Water Reabsorption (Aquaresis) AQP2->Water_Reabsorption Leads to AVP Arginine Vasopressin (AVP) AVP->V2R Binds & Activates Thieno_Azepine Thieno[3,2-b]azepine Antagonist Thieno_Azepine->V2R Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->AQP2 Phosphorylates & Promotes Insertion

Signaling pathway of a V2 receptor antagonist.

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives

To a solution of the appropriate this compound precursor in a suitable solvent such as dichloromethane or N,N-dimethylformamide, is added a base (e.g., triethylamine or pyridine) and the desired acyl chloride or sulfonyl chloride at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted thieno[3,2-b]azepine derivative.

In Vitro Vasopressin Receptor Binding Assay

Cell Culture and Membrane Preparation: Rat aortic smooth muscle cells (for V1a receptors) or LLC-PK1 cells stably expressing the human V2 receptor are cultured in appropriate media. Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

Binding Assay: The binding assay is performed in a final volume of 250 µL containing the cell membrane preparation, a radiolabeled ligand (e.g., [3H]AVP), and varying concentrations of the test thieno[3,2-b]azepine compound. Non-specific binding is determined in the presence of a high concentration of unlabeled AVP. The reaction mixture is incubated at a specified temperature (e.g., 25 °C) for a set time (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting.

Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Conclusion and Future Directions

The thieno[3,2-b]azepine core represents a privileged scaffold with demonstrated potential for the development of novel therapeutic agents. The synthetic accessibility and the amenability to structural modification make it an attractive starting point for medicinal chemistry campaigns. The success in identifying potent arginine vasopressin antagonists highlights the potential of this core in targeting G-protein coupled receptors.

Future research should focus on expanding the biological profiling of thieno[3,2-b]azepine derivatives against a wider range of targets. Given the activities of other thieno-fused heterocycles, exploring their potential as kinase inhibitors or as agents targeting the central nervous system could be fruitful avenues of investigation. Further optimization of the existing AVP antagonists to enhance their pharmacokinetic and pharmacodynamic properties will also be crucial for their clinical translation. The continued exploration of this versatile scaffold is poised to yield novel and impactful therapeutic innovations.

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Thienoazepine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thienoazepine core, a heterocyclic scaffold integrating a thiophene ring fused to an azepine ring, represents a significant chemotype in medicinal chemistry. Its derivatives have emerged as crucial therapeutic agents, most notably in the field of neuroscience. This technical guide provides an in-depth exploration of the discovery and historical development of thienoazepine compounds, detailing their synthesis, pharmacological properties, and the evolution of their therapeutic applications. Particular emphasis is placed on the thienobenzodiazepine subclass, which includes the blockbuster atypical antipsychotic, olanzapine.

Early Discovery and Synthesis of the Thienoazepine Core

The exploration of thienoazepine chemistry began with the synthesis of various isomeric ring systems. Early research focused on preparing these novel heterocyclic structures and investigating their fundamental chemical properties.

Synthesis of Thieno[2,3-b]azepin-4-ones

One of the early reported synthetic routes to a thienoazepine system involved the preparation of thieno[2,3-b]azepin-4-ones. This was achieved through a Dieckmann ring closure reaction. The general approach involved the alkylation of substituted 2-amino-3-carbethoxythiophenes with ethyl 4-bromobutyrate, followed by cyclization of the resulting product in the presence of a strong base like sodium hydride. Subsequent removal of the protecting group yielded the desired thieno[2,3-b]azepin-4-one core.[1][2]

Experimental Protocol: Synthesis of Thieno[2,3-b]azepin-4-ones via Dieckmann Condensation [1][2][3][4][5][6]

  • Protection of the Amino Group: Substituted 2-amino-3-carbethoxythiophene is reacted with p-toluenesulfonyl chloride or benzoyl chloride in the presence of a base (e.g., pyridine) to protect the amino group.

  • Alkylation: The sodium salt of the N-protected aminothiophene is formed using a base like sodium hydride. This is then alkylated with ethyl 4-bromobutyrate.

  • Dieckmann Cyclization: The resulting diester is treated with a strong base, such as sodium hydride, in an anhydrous solvent (e.g., toluene or THF) to induce intramolecular cyclization, forming the β-keto ester.

  • Hydrolysis and Decarboxylation: The β-keto ester is typically not isolated but is subjected to acidic hydrolysis (e.g., with aqueous sulfuric acid or hydrochloric acid) and gentle heating to promote decarboxylation, yielding the thieno[2,3-b]azepin-4-one.

  • Deprotection: The N-protecting group (e.g., tosyl) is removed using strong acid, such as a mixture of 40% sulfuric acid and acetic acid, to afford the final thieno[2,3-b]azepin-4-one.

Synthesis of Thieno[3,2-c]- and Thieno[2,3-c]azepinones

Another synthetic approach to different thienoazepine isomers involved the Friedel-Crafts cyclization of N-(thenyl)-β-alanine derivatives. For instance, 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one was synthesized from N-benzyl-N-(2-thenyl)-β-alanine using tin(IV) chloride as a catalyst. Similarly, N-benzyl- and N-(p-tolylsulphonyl)-N-(3-thenyl)-β-alanines were cyclized to the corresponding 4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepin-8-ones.[7]

Experimental Protocol: Synthesis of Thieno[3,2-c]azepin-8-ones via Friedel-Crafts Cyclization [7]

  • Synthesis of the Precursor: The appropriate thenylamine (e.g., 3-thenylamine) is reacted with a suitable β-alanine derivative (e.g., N-benzyl-β-alanine) to form the N-(thenyl)-β-alanine precursor.

  • Cyclization: The precursor is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a Lewis acid catalyst, such as tin(IV) chloride, at room temperature. The reaction mixture is stirred until the cyclization is complete.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography to yield the desired thieno[3,2-c]azepin-8-one.

The Emergence of Thienobenzodiazepines: The Story of Olanzapine

The most significant development in the history of thienoazepines was the discovery of the thienobenzodiazepine subclass, which led to the development of the highly successful atypical antipsychotic, olanzapine.

Discovery of Olanzapine

Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][8][9]benzodiazepine) was discovered by scientists at Eli Lilly and Company and was patented in 1991, receiving approval for medical use in the United States in 1996.[8] It was developed as a chemical analog of clozapine, the first atypical antipsychotic, with the goal of achieving a similar or improved efficacy profile but without the risk of agranulocytosis associated with clozapine, which necessitates regular hematological monitoring.[8] The key structural modification was the replacement of one of the benzene rings in the dibenzodiazepine structure of clozapine with a thiophene ring, resulting in a thienobenzodiazepine.[8][10]

Synthesis of Olanzapine

The synthesis of olanzapine involves a multi-step process culminating in the formation of the thienobenzodiazepine ring system. A common synthetic route involves the condensation of a 2-amino-3-cyanothiophene derivative with an o-fluoronitrobenzene, followed by reduction of the nitro group and subsequent cyclization.

Experimental Protocol: A General Synthetic Approach to Olanzapine

  • Formation of the Thiophene Precursor: A suitable starting material, such as propionaldehyde, is reacted with malononitrile and elemental sulfur in the presence of a base (Gewald reaction) to form a 2-amino-3-cyanothiophene derivative.

  • Condensation: The aminothiophene is then condensed with 2-fluoronitrobenzene in the presence of a strong base, such as sodium hydride, to form an N-aryl intermediate.

  • Reduction of the Nitro Group: The nitro group of the intermediate is reduced to an amino group, typically using a reducing agent like sodium dithionite or catalytic hydrogenation.

  • Cyclization and Amidation: The resulting diamine undergoes intramolecular cyclization, often facilitated by a Lewis acid catalyst, to form the thienobenzodiazepine lactam.

  • Activation and Amination: The lactam is activated, for example, by conversion to a thioamide or a Vilsmeier reagent, and then reacted with N-methylpiperazine to introduce the side chain and yield olanzapine.

Pharmacological Properties and Mechanism of Action

Thienoazepine derivatives, particularly the thienobenzodiazepines like olanzapine, exhibit a complex pharmacological profile, interacting with multiple neurotransmitter systems in the brain.

Receptor Binding Profile

Olanzapine is an antagonist with high affinity for a range of receptors, including dopamine (D1, D2, D3, D4), serotonin (5-HT2A, 5-HT2C, 5-HT3, 5-HT6), histamine (H1), muscarinic (M1-M5), and adrenergic (α1) receptors.[11] Its efficacy as an atypical antipsychotic is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[12] The higher affinity for 5-HT2A receptors compared to D2 receptors is a characteristic feature of many atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms, compared to typical antipsychotics.[8]

Table 1: Receptor Binding Affinities (Ki, nM) of Olanzapine [8]

ReceptorKi (nM)
Dopamine D131
Dopamine D211
Dopamine D349
Dopamine D427
Serotonin 5-HT2A4
Serotonin 5-HT2C11
Serotonin 5-HT3147
Serotonin 5-HT610
Histamine H17
Muscarinic M12.5
Adrenergic α119
Signaling Pathways

The therapeutic effects of olanzapine and other atypical antipsychotics are mediated through their modulation of key signaling pathways in the brain.

  • Dopamine Pathways: By blocking D2 receptors in the mesolimbic pathway, olanzapine reduces the positive symptoms of schizophrenia, such as hallucinations and delusions.[1]

  • Serotonin-Dopamine Interaction: In the nigrostriatal pathway, which is involved in motor control, serotonin (5-HT) acts on 5-HT2A receptors on dopamine neurons to inhibit dopamine release. By blocking these 5-HT2A receptors, olanzapine disinhibits dopamine release, which is thought to counteract the D2 blockade in this pathway and thereby reduce the risk of extrapyramidal side effects.[8]

  • PI3K-Akt and MAPK Signaling Pathways: Recent studies suggest that olanzapine may also exert its effects by modulating intracellular signaling cascades such as the PI3K-Akt and MAPK pathways, which are involved in neuroinflammation and neuroplasticity.[13]

Diagram: Simplified Signaling Pathway of Atypical Antipsychotics like Olanzapine

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Neuron Serotonin Neuron 5HT2A_Receptor 5-HT2A Receptor Serotonin_Neuron->5HT2A_Receptor Serotonin Dopamine_Neuron Dopamine Neuron D2_Receptor D2 Receptor Dopamine_Neuron->D2_Receptor Dopamine Response Cellular Response D2_Receptor->Response Inhibition 5HT2A_Receptor->Dopamine_Neuron Inhibition of Dopamine Release Olanzapine Olanzapine Olanzapine->D2_Receptor Antagonism Olanzapine->5HT2A_Receptor Antagonism

Caption: Olanzapine's dual antagonism of D2 and 5-HT2A receptors.

Structure-Activity Relationship (SAR) Studies and Further Developments

Following the success of olanzapine, research has continued to explore the structure-activity relationships of thienoazepine derivatives to develop new compounds with improved efficacy and side-effect profiles. For example, novel olanzapine analogs have been synthesized with reduced affinity for the H1 histamine receptor in an attempt to mitigate the weight gain associated with olanzapine treatment, while retaining the desired 5-HT2A/D2 binding affinity ratio.

Other research has focused on different thienoazepine scaffolds for various therapeutic targets. For instance, thieno[3,2-c]pyridin-4-amine derivatives have been investigated as potent inhibitors of Bruton's tyrosine kinase (BTK) for potential applications in oncology and immunology.[14]

Conclusion

The discovery and development of thienoazepine compounds represent a fascinating chapter in medicinal chemistry. From the early synthetic explorations of novel heterocyclic systems to the rational design of the blockbuster drug olanzapine, this chemical scaffold has proven to be a rich source of pharmacologically active molecules. The journey of thienoazepines underscores the importance of understanding structure-activity relationships and the intricate interplay of neurotransmitter systems in the central nervous system. Future research in this area will likely focus on fine-tuning the pharmacological profiles of thienoazepine derivatives to develop more selective and better-tolerated therapies for a range of diseases.

References

Preliminary Biological Screening of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine scaffold is a promising heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential. This technical guide provides a comprehensive overview of the preliminary biological screening of this core structure, summarizing key findings from published research, detailing experimental protocols, and visualizing essential workflows and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the thieno[3,2-b]azepine framework.

Overview of Biological Activities

Derivatives of the thieno-azepine and related thieno-fused heterocyclic systems have demonstrated a broad spectrum of biological activities. Preliminary screenings have revealed potential applications in several therapeutic areas:

  • Antagonism of Vasopressin Receptors: Certain this compound derivatives have been identified as potent antagonists of arginine vasopressin (AVP) receptors, suggesting their potential in treating conditions like hypertension and hyponatremia.[1]

  • Anticancer Activity: Various thieno-fused compounds, including thieno[2,3-d]pyrimidines and thieno[2,3-c]pyridines, have exhibited significant antiproliferative effects against a range of cancer cell lines.[2][3][4][5][6] Mechanisms of action include microtubule targeting and inhibition of kinases such as EGFR and Ser/Thr kinases.[5][6][7][8]

  • Enzyme Inhibition: Thieno[3,2-c]pyrazol-3-amine derivatives have been shown to be potent inhibitors of glycogen synthase kinase 3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease.[9][10]

  • Antimicrobial and Antifungal Activity: Thieno[2,3-d]pyrimidine-based benzodiazepines and 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives have displayed notable in vitro antimicrobial and antifungal properties.[11][12] Additionally, 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones have demonstrated antibacterial activity.[13]

  • Antioxidant Activity: Some thieno[2,3-d]pyrimidine derivatives have been evaluated for their in vitro antioxidant potential using radical scavenging assays.[11]

While some thieno[2,3-b]azepin-4-ones showed no significant antineoplastic activity in early studies, the broader class of thieno-azepines and their isosteres continues to be a fertile ground for drug discovery.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from the preliminary biological screening of various thieno-azepine derivatives and related compounds.

Table 1: Anticancer Activity of Thieno-Fused Derivatives

Compound ClassCell LineAssayIC50 / GI50Reference
Thieno[2,3-d]pyrimidine DerivativesMCF-7 (Breast)MTT Assay22.12 - 37.78 µM[2]
Thieno[2,3-c]pyridine Derivative (6i)HSC3 (Head & Neck)MTT Assay10.8 µM[3]
Thieno[2,3-c]pyridine Derivative (6i)T47D (Breast)MTT Assay11.7 µM[3]
Thieno[2,3-c]pyridine Derivative (6i)RKO (Colorectal)MTT Assay12.4 µM[3]
5,6,7,8-Tetrahydrobenzo[7][9]thieno[2,3-d]pyrimidine (Cpd 4)MDA-MB-435SRB Assay9.0 nM[6]
5,6,7,8-Tetrahydrobenzo[7][9]thieno[2,3-d]pyrimidine (Cpd 4)NCI-60 Panel (avg)SRB Assay~10 nM[6]
Thieno[2,3-d][1][7][14]triazolo[1,5-a]pyrimidine (10e)MCF-7 (Breast)Not Specified14.5 µM[4]
Thieno[2,3-d][1][7][14]triazolo[1,5-a]pyrimidine (10e)HCT-116 (Colon)Not Specified57.01 µM[4]
Thieno[2,3-d][1][7][14]triazolo[1,5-a]pyrimidine (10e)PC-3 (Prostate)Not Specified25.23 µM[4]

Table 2: Enzyme Inhibition by Thieno-Fused Derivatives

Compound ClassTarget EnzymeAssayIC50Reference
Thieno[3,2-c]pyrazol-3-amine Derivative (16b)GSK-3βIn vitro Kinase Assay3.1 nM[9][10]

Table 3: Antimicrobial and Antifungal Activity of Thieno-Fused Derivatives

Compound ClassOrganismAssayActivityReference
Thieno[2,3-d]pyrimidine-based Benzodiazepine (4f)S. aureus, E. coliNot SpecifiedMost Active[11]
Thieno[2,3-d]pyrimidine-based Benzodiazepine (4h)S. pyogenes, E. coliNot SpecifiedMost Potent[11]
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine DerivativesC. arachidicola, R. solani, S. sclerotiorumIn vitro BioassayEC50: 4.61 - 6.66 µg/mL[12]
4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine QuinolonesVarious BacteriaMIC AssayComparable to Ciprofloxacin[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary screening of thieno-azepine and related compounds.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, T47D, HSC3, RKO) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). A control group receives medium with DMSO at the same concentration as the treated wells.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.

Methodology:

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (containing inoculum but no compound) and negative control wells (containing medium only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Enzyme Inhibition Assay (GSK-3β)

Objective: To evaluate the inhibitory activity of test compounds against GSK-3β.

Methodology:

  • Reagents: Recombinant human GSK-3β, a suitable substrate (e.g., a phosphopeptide), ATP, and a detection reagent (e.g., a kinase-glo luminescent assay kit) are required.

  • Assay Procedure:

    • The test compounds are serially diluted in an appropriate buffer.

    • The enzyme, substrate, and test compound are pre-incubated in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of ATP remaining is quantified using the detection reagent, which generates a luminescent signal.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The percent inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Preliminary Biological Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of 5,6,7,8-Tetrahydro-4H- thieno[3,2-b]azepine Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro_assays In Vitro Assays characterization->in_vitro_assays anticancer Anticancer Screening (e.g., MTT Assay) in_vitro_assays->anticancer antimicrobial Antimicrobial Screening (MIC Determination) in_vitro_assays->antimicrobial enzyme Enzyme Inhibition (e.g., Kinase Assays) in_vitro_assays->enzyme data_analysis Data Analysis (IC50/EC50/MIC Calculation) anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for the synthesis and preliminary biological screening of novel compounds.

Signaling Pathway Visualization

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Akt->Proliferation Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivatives Thieno_pyrimidine->EGFR Thieno_pyrazole Thieno[3,2-c]pyrazol-3-amine Derivatives Thieno_pyrazole->GSK3b

Caption: Potential signaling pathways modulated by thieno-fused heterocyclic compounds.

This guide provides a foundational understanding of the preliminary biological screening of the this compound core and its related structures. The presented data and protocols, derived from existing literature on analogous compounds, offer a starting point for further investigation and development of this promising scaffold into novel therapeutic agents. It is crucial to adapt and validate these methodologies for the specific derivatives under investigation to ensure accurate and reproducible results.

References

An In-depth Technical Guide to the Chemical Stability and Reactivity of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of the heterocyclic core, 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine. This compound serves as a crucial scaffold in medicinal chemistry, notably in the development of arginine vasopressin antagonists.[1][2] Understanding its chemical behavior is paramount for drug design, development, and formulation.

Physicochemical Properties

While specific experimental data for the parent compound is limited, the physicochemical properties of its derivatives can provide valuable insights. For instance, the related ketone, 4,6,7,8-Tetrahydro-thieno[3,2-b]azepin-5-one, exhibits properties that suggest the core structure is a solid at room temperature with a relatively high boiling point.

Table 1: Physicochemical Properties of a Related Thieno[3,2-b]azepine Derivative

PropertyValue (for 4,6,7,8-Tetrahydro-thieno[3,2-b]azepin-5-one)
Melting Point134-135 °C
Boiling Point (Predicted)356.0 ± 30.0 °C
Density (Predicted)1.229 ± 0.06 g/cm³
pKa (Predicted)14.96 ± 0.20

Data sourced from chemical supplier databases.

Chemical Stability

Table 2: Predicted Stability Profile and Potential Degradation Pathways

ConditionPredicted StabilityPotential Degradation Products
Acidic (Hydrolytic) Likely stable. The thiophene ring is generally stable to acid, and the saturated azepine ring is unlikely to undergo acid-catalyzed hydrolysis.Protonated species.
Basic (Hydrolytic) Likely stable.No significant degradation expected under mild basic conditions.
Oxidative (e.g., H₂O₂) Susceptible to oxidation.N-oxide of the azepine ring, S-oxide of the thiophene ring, and potentially ring-opened products.
Thermal Expected to be stable at typical storage temperatures.Decomposition at elevated temperatures.
Photolytic Potential for degradation upon exposure to UV light, a common characteristic of aromatic heterocycles.Photodegradation products, potentially involving radical mechanisms.
Experimental Protocol: Forced Degradation Study

The following is a generalized protocol for conducting a forced degradation study, which should be adapted and validated for the specific compound.[4]

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M, 1 M)

  • Sodium hydroxide (0.1 M, 1 M)

  • Hydrogen peroxide (3%)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, HPLC with UV/Vis and MS detectors, photostability chamber, oven.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl separately. Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH separately. Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature.

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analytical Method: Use a validated stability-indicating HPLC method with both UV/Vis and MS detection to separate and identify the parent compound and any degradation products.

G cluster_workflow Forced Degradation Workflow Stock Solution Stock Solution Acid Stress Acid Stress Stock Solution->Acid Stress Base Stress Base Stress Stock Solution->Base Stress Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress Sample Collection Sample Collection Acid Stress->Sample Collection Base Stress->Sample Collection Oxidative Stress->Sample Collection Thermal Stress->Sample Collection Photolytic Stress->Sample Collection HPLC-MS Analysis HPLC-MS Analysis Sample Collection->HPLC-MS Analysis Data Interpretation Data Interpretation HPLC-MS Analysis->Data Interpretation

Caption: Experimental workflow for a forced degradation study.

Chemical Reactivity

The reactivity of this compound is governed by the electronic properties of the thiophene and azepine rings.

Thiophene Ring Reactivity

The thiophene ring is an electron-rich aromatic system and is expected to undergo electrophilic substitution reactions. Theoretical studies on the parent thieno[3,2-b]thiophene system indicate that the α-positions (C2 and C3a in this case, though C3a is a bridgehead) are the most reactive sites for electrophilic attack.[5][6]

  • Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation are anticipated to occur primarily at the C2 position of the thiophene ring.

  • Lithiation: The protons on the thiophene ring can be abstracted by strong bases like n-butyllithium, leading to the formation of a lithiated species that can be further functionalized.

  • Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone under controlled conditions.

  • Desulfurization: Treatment with Raney nickel can lead to the reductive cleavage of the C-S bonds, resulting in a saturated hydrocarbon chain.

Azepine Ring Reactivity

The tetrahydroazepine portion of the molecule is a saturated, non-aromatic secondary amine.

  • Basicity: The nitrogen atom possesses a lone pair of electrons and is therefore basic. It will react with acids to form ammonium salts. The pKa of the conjugate acid of similar azepine systems is in the range of 7-8.

  • N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo alkylation with alkyl halides and acylation with acyl chlorides or anhydrides. This is a common reaction for introducing substituents on the nitrogen atom in the synthesis of derivatives.[1]

  • Oxidation: The secondary amine can be oxidized to a hydroxylamine or a nitrone.

G cluster_reactivity Reactivity Profile cluster_thiophene Thiophene Ring cluster_azepine Azepine Ring Core 5,6,7,8-Tetrahydro-4H- thieno[3,2-b]azepine Electrophilic Substitution Electrophilic Substitution Core->Electrophilic Substitution E+ Lithiation Lithiation Core->Lithiation BuLi Oxidation (S) Oxidation (S) Core->Oxidation (S) [O] Desulfurization Desulfurization Core->Desulfurization Raney Ni Basicity (N) Basicity (N) Core->Basicity (N) H+ N-Alkylation N-Alkylation Core->N-Alkylation R-X N-Acylation N-Acylation Core->N-Acylation RCOCl Oxidation (N) Oxidation (N) Core->Oxidation (N) [O]

Caption: Key reactivity sites and transformations.

Experimental Protocol: N-Acylation

This protocol describes a general procedure for the acylation of the secondary amine in the azepine ring, a common step in the synthesis of its derivatives.[1]

Objective: To synthesize an N-acyl derivative of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Methodology:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a slight excess of triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR and mass spectrometry.

Conclusion

This compound is a robust heterocyclic scaffold with distinct reactivity at its thiophene and azepine moieties. While the core is generally stable, it is susceptible to oxidation. The thiophene ring is prone to electrophilic substitution, and the secondary amine of the azepine ring is a key site for functionalization through alkylation and acylation. This guide provides a foundational understanding of its chemical behavior, which is essential for its application in drug discovery and development. Further experimental studies are warranted to obtain quantitative stability data and to fully elucidate its reaction kinetics and mechanisms.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the heterocyclic compound 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine, a molecule of interest in medicinal chemistry. The protocol is based on synthetic strategies reported for related derivatives and employs a multi-step pathway starting from this compound-5,8-dione.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a four-step process commencing with the commercially available or synthetically accessible this compound-5,8-dione. The key transformations involve:

  • Selective Reduction: Reduction of one carbonyl group of the starting dione to a hydroxyl group.

  • Mesylation: Conversion of the resulting alcohol to a more reactive mesylate leaving group.

  • Reductive Amination/Substitution: Introduction of the amine functionality.

  • Final Reduction: Removal of the remaining carbonyl group to yield the target tetrahydrothienoazepine.

Quantitative Data Summary

While specific yield and characterization data for the parent this compound are not extensively detailed in the cited literature, the following table provides expected ranges and types of data based on the synthesis of closely related derivatives.

StepProductExpected Yield (%)Purity (%)Analytical Data
18-hydroxy-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepin-5-one60-70>95¹H NMR, ¹³C NMR, MS
25-oxo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepin-8-yl methanesulfonate80-90>95¹H NMR, ¹³C NMR, MS
38-amino-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepin-5-one50-60>95¹H NMR, ¹³C NMR, MS
4This compound70-80>98¹H NMR, ¹³C NMR, MS, Elemental Analysis

Experimental Protocols

Materials and Reagents
  • This compound-5,8-dione

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Pyridine

  • Methanesulfonyl chloride (MsCl)

  • Dimethylformamide (DMF)

  • Ammonia (or an ammonia source like ammonium chloride/base)

  • Potassium carbonate (K₂CO₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. LiAlH₄ is a highly reactive and pyrophoric reagent; it should be handled with extreme care under an inert atmosphere (nitrogen or argon).

Step 1: Synthesis of 8-hydroxy-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepin-5-one
  • To a stirred solution of this compound-5,8-dione (1.0 eq) in a mixture of methanol and dichloromethane at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to afford the crude product.

  • Purify the crude material by column chromatography on silica gel to yield 8-hydroxy-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepin-5-one.

Step 2: Synthesis of 5-oxo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepin-8-yl methanesulfonate
  • Dissolve the alcohol from Step 1 (1.0 eq) in pyridine (20 volumes) and cool the solution to 0 °C.

  • Add methanesulfonyl chloride (1.5 eq) dropwise to the stirred solution.

  • Continue stirring at 0 °C for 4 hours.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo to yield the mesylate. This product is often used in the next step without further purification.

Step 3: Synthesis of 8-amino-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepin-5-one
  • Dissolve the mesylate from Step 2 (1.0 eq) in DMF (30 volumes).

  • Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with a base like K₂CO₃).

  • Stir the mixture at room temperature for 18 hours.

  • Remove the DMF under reduced pressure.

  • To the residue, add a saturated aqueous NaHCO₃ solution and extract with chloroform or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain 8-amino-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepin-5-one.

Step 4: Synthesis of this compound
  • Under an inert atmosphere (N₂ or Ar) , to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF, add a solution of the amino-ketone from Step 3 (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the final product by column chromatography or distillation under reduced pressure to obtain this compound.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Start 5,6,7,8-tetrahydro-4H- thieno[3,2-b]azepine-5,8-dione Step1 Step 1: Selective Reduction (NaBH4, MeOH/DCM) Start->Step1 Product1 8-hydroxy-5,6,7,8-tetrahydro-4H- thieno[3,2-b]azepin-5-one Step1->Product1 Step2 Step 2: Mesylation (MsCl, Pyridine) Product1->Step2 Product2 5-oxo-5,6,7,8-tetrahydro-4H- thieno[3,2-b]azepin-8-yl methanesulfonate Step2->Product2 Step3 Step 3: Amination (Ammonia source, DMF) Product2->Step3 Product3 8-amino-5,6,7,8-tetrahydro-4H- thieno[3,2-b]azepin-5-one Step3->Product3 Step4 Step 4: Final Reduction (LiAlH4, THF) Product3->Step4 FinalProduct 5,6,7,8-Tetrahydro-4H- thieno[3,2-b]azepine Step4->FinalProduct

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Purification of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine and its derivatives. The following sections outline common purification techniques, including column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC), with specific examples and starting parameters derived from the synthesis of analogous heterocyclic compounds.

Overview of Purification Strategies

This compound is a bicyclic heterocyclic amine that serves as a crucial scaffold in medicinal chemistry. Effective purification is paramount to ensure the integrity of subsequent biological assays and drug development processes. The primary methods for purifying this class of compounds are column chromatography, recrystallization, and preparative HPLC. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Column Chromatography

Column chromatography is a widely used technique for the purification of thienoazepine derivatives on a laboratory scale. Silica gel is the most common stationary phase for this class of compounds. The selection of the mobile phase is critical for achieving good separation.

General Protocol for Silica Gel Column Chromatography

This protocol provides a general procedure that can be adapted for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., n-hexane, ethyl acetate, dichloromethane, methanol)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane). The sample can be loaded directly onto the silica bed or pre-adsorbed onto a small amount of silica gel.

  • Elution: Begin elution with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increase the polarity. The progress of the separation is monitored by TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Summary of Eluent Systems for Thieno-fused Heterocycles
Compound TypeStationary PhaseEluent SystemReference
Thiazinane derivativesSilica geln-hexane/EtOAc (10:1 to 4:1)[1]
Thienodiazepine derivativesSilica gel25% AcOEt in hexane[2]
Thieno[3,2-b]thiophene derivativesSilica gelHexanes[3]
Isoxazoloazepinone derivativesSilica gelCHCl3-MeOH (10:1 v/v)[4]

Experimental Workflow for Column Chromatography

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_final Final Steps prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column dissolve_sample Dissolve Crude Product load_sample Load Sample onto Column dissolve_sample->load_sample elute Elute with Gradient Solvent System load_sample->elute monitor_tlc Monitor Fractions by TLC elute->monitor_tlc collect_fractions Collect Fractions monitor_tlc->collect_fractions collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions collect_fractions->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent final_product Purified Product remove_solvent->final_product

Column Chromatography Workflow

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, often yielding high-purity crystalline material. The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

General Protocol for Recrystallization

Materials:

  • Crude solid this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: Choose an appropriate solvent or solvent system. Ethanol and ethanol/water mixtures are often good starting points for heterocyclic amines.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Summary of Recrystallization Solvents for Related Compounds
Compound TypeRecrystallization SolventReference
Thiazinane derivativesNot specified[1]
Isoxazoloazepinone derivativesDiluted ethanol[4]
Pyrazole-pyrimidine-one derivativesEthanol, Isopropanol, Ethanol/Water (2:1)[1]
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acidEthanol/Chloroform mixture[5]

Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying add_solvent Add Minimal Hot Solvent dissolve Dissolve Crude Solid add_solvent->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool_solution Cool Solution Slowly hot_filter->cool_solution crystallization Induce Crystallization cool_solution->crystallization collect_crystals Collect Crystals by Filtration crystallization->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals final_product High-Purity Crystals dry_crystals->final_product

Recrystallization Workflow

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for separating closely related impurities, preparative HPLC is the method of choice. This technique offers high resolution but is generally used for smaller quantities of material compared to column chromatography.

General Protocol for Preparative HPLC

Materials:

  • Partially purified or crude this compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers or additives (e.g., formic acid, trifluoroacetic acid, ammonium bicarbonate)

  • Preparative HPLC system with a suitable column (e.g., C18)

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.22 or 0.45 µm filter.

  • Scale-Up: Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

  • Purification: Perform the preparative HPLC run, collecting fractions corresponding to the peak of the target compound.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Product Isolation: Combine the pure fractions and remove the HPLC solvents, often by lyophilization or evaporation under reduced pressure.

Summary of HPLC Conditions for Heterocyclic Amines
Compound TypeColumnMobile PhaseDetectionReference
Drug Candidate (Respiratory)Chiral (for enantiomers)Not specifiedUV[6]
Heterocyclic Aromatic AminesC18Gradient of acetonitrile and water with additivesUV (Photodiode Array)[6]
General HeterocyclesC18Acetonitrile/Ammonium Bicarbonate SolutionUV Diode Array
Bicyclic AminesNot specifiedNot specifiedLC-MS/MS[7]

Logical Flow for Preparative HPLC

G cluster_dev Method Development cluster_prep Sample & System Preparation cluster_run Purification Run cluster_analysis Analysis & Isolation analytical_method Develop Analytical HPLC Method prepare_sample Prepare & Filter Sample analytical_method->prepare_sample scale_up Scale Up to Preparative Column prepare_sample->scale_up run_hplc Perform Preparative HPLC scale_up->run_hplc collect_fractions Collect Fractions run_hplc->collect_fractions analyze_fractions Analyze Fractions for Purity collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions isolate_product Isolate Final Product combine_fractions->isolate_product final_product Highly Pure Product isolate_product->final_product

References

Application Note: Quantification of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine is a heterocyclic compound of interest in pharmaceutical research. As with any potential therapeutic agent, robust and reliable analytical methods for its quantification in biological matrices are essential for pharmacokinetic and drug metabolism studies.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the industry standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed.[1][3][4] This document provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma. The method described is based on established principles for the analysis of similar chemical structures, such as thienodiazepine analogs.[4]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described LC-MS/MS method for the quantification of this compound.

ParameterResult
Linearity Range0.5 - 500 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy at LLOQ85% - 115%
Precision at LLOQ< 20%
Accuracy (Low, Mid, High QC)90% - 110%
Precision (Low, Mid, High QC)< 15%
Mean Extraction Recovery85% - 95%
Matrix EffectMinimal (<15%)

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a protein precipitation method for the extraction of this compound from human plasma.

  • Materials:

    • Human plasma samples

    • This compound analytical standard

    • Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)

    • Acetonitrile (ACN), HPLC grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or HPLC vial.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

    • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.

  • Instrumentation:

    • UHPLC or HPLC system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.5 min: Hold at 95% B

      • 3.5-4.0 min: 95% to 5% B

      • 4.0-5.0 min: Hold at 5% B (re-equilibration)

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte (this compound): Precursor ion (M+H)⁺ → Product ion (To be determined experimentally based on the compound's fragmentation pattern)

      • Internal Standard: Precursor ion (M+H)⁺ → Product ion (To be determined experimentally)

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

      • Cone Gas Flow: 50 L/hr

      • Note: These parameters should be optimized for the specific instrument being used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is precipitate 3. Protein Precipitation (ACN) add_is->precipitate vortex_centrifuge 4. Vortex & Centrifuge precipitate->vortex_centrifuge supernatant 5. Collect Supernatant vortex_centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 8. Inject into UHPLC reconstitute->inject separate 9. Chromatographic Separation (C18) inject->separate ionize 10. Electrospray Ionization (ESI+) separate->ionize detect 11. MRM Detection (Triple Quad) ionize->detect integrate 12. Peak Integration detect->integrate quantify 13. Quantification (Calibration Curve) integrate->quantify report 14. Generate Report quantify->report

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor effector Effector Protein receptor->effector Activation/Inhibition second_messenger Second Messenger Cascade effector->second_messenger transcription Transcription Factor second_messenger->transcription gene Gene Expression transcription->gene Regulation response Cellular Response gene->response drug 5,6,7,8-Tetrahydro-4H- thieno[3,2-b]azepine drug->receptor Binding & Modulation

References

Application Notes and Protocols for the In Vitro Assay Development of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine represents a novel chemical scaffold with the potential for therapeutic development. As the specific biological target of this compound is not yet elucidated, a systematic in vitro pharmacological evaluation is required. This document provides a comprehensive guide for the initial characterization of this compound, outlining a strategic workflow from broad phenotypic screening and target identification to the development of specific, quantitative assays. The protocols provided herein are foundational and can be adapted based on initial findings.

Application Note 1: Initial Target Deconvolution and Phenotypic Characterization

The primary objective is to ascertain the biological activity of this compound. A tiered approach, beginning with broad screening, is recommended to identify a putative target class and observable cellular phenotype.

1.1. General Cytotoxicity and Viability Assessment

Prior to target-specific assays, it is crucial to determine the compound's inherent cytotoxicity to establish a viable concentration range for subsequent experiments.

Data Presentation: Cytotoxicity Profile

Cell LineAssay TypeEndpointIC50 (µM)Maximum Tolerated Concentration (µM)
HEK293MTTMetabolic Activity
HeLaLDH ReleaseMembrane Integrity
JurkatCellTiter-Glo®ATP Levels

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control for maximum LDH release (e.g., lysis buffer).[2]

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

  • LDH Measurement: Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Reaction Mixture: Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control.[3]

1.2. Broad Target Screening

To identify potential molecular targets, a broad binding assay screen against a panel of known receptors, ion channels, and enzymes is highly effective. Commercial services (e.g., Eurofins' BioPrint, DiscoverX's KINOMEscan) provide comprehensive screening panels.

1.3. Phenotypic Screening

High-content imaging (HCI) can reveal compound-induced morphological changes in cells, providing clues to the mechanism of action.[4] The "Cell Painting" assay is an unbiased approach that uses a cocktail of fluorescent dyes to stain different cellular compartments, allowing for the quantification of thousands of phenotypic features.[5]

Experimental Protocol: High-Content Phenotypic Screening (Cell Painting)

  • Cell Seeding: Plate a suitable cell line (e.g., U2OS) in 384-well imaging plates.

  • Compound Treatment: Treat cells with the test compound at various concentrations for 24-48 hours. Include positive and negative controls.

  • Staining: Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes targeting the nucleus (Hoechst), endoplasmic reticulum (concanavalin A), mitochondria (MitoTracker), actin cytoskeleton (phalloidin), Golgi apparatus, and RNA.

  • Image Acquisition: Acquire images using an automated high-content imaging system.[4]

  • Image Analysis: Use image analysis software (e.g., CellProfiler) to segment cells and extract a wide array of features related to morphology, intensity, and texture of the different stained compartments.

  • Data Analysis: Compare the phenotypic profile of the test compound to a reference library of compounds with known mechanisms of action to identify similarities.[6]

Application Note 2: Target-Specific Assay Development

Once a putative target class is identified, specific primary and secondary assays should be developed to confirm the target engagement and elucidate the compound's pharmacology. Below are example protocols for common target classes.

2.1. G-Protein Coupled Receptor (GPCR) Target

If initial screens suggest GPCR activity, radioligand binding and functional assays are necessary.

Data Presentation: GPCR Profile

Assay TypeTargetRadioligandKᵢ (nM)Functional AssayModalityEC₅₀/IC₅₀ (nM)
BindingAdenosine A₂ₐ[³H]-ZM241385cAMPAntagonist
BindingDopamine D₂[³H]-SpiperoneCalcium FluxAgonist

Experimental Protocol: Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of the test compound for a specific GPCR.[7]

  • Materials: Cell membranes expressing the target GPCR, a specific radioligand, binding buffer, unlabeled competitor, and glass fiber filter mats.

  • Assay Setup: In a 96-well plate, set up in triplicate:

    • Total Binding: Membranes + Radioligand + Buffer

    • Non-specific Binding (NSB): Membranes + Radioligand + High concentration of a known unlabeled competitor

    • Competition: Membranes + Radioligand + Serial dilutions of this compound

  • Incubation: Add membranes (10-20 µg protein/well), radioligand (at its Kₔ concentration), and the test compound. Incubate for 60-120 minutes at room temperature.[8]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filter mats using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Data Acquisition: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.[9]

Experimental Protocol: High-Throughput cAMP Measurement Assay (HTRF)

This competitive immunoassay measures changes in intracellular cyclic AMP (cAMP) levels, a common second messenger for Gαs- and Gαi-coupled GPCRs.[10]

  • Cell Seeding: Plate cells expressing the target GPCR in a 384-well plate.

  • Compound Treatment: For antagonist mode, pre-incubate cells with serial dilutions of the test compound before adding a known agonist at its EC₈₀ concentration. For agonist mode, add serial dilutions of the test compound directly.

  • Cell Stimulation: Incubate the plate at room temperature for 30 minutes.[11]

  • Lysis and Detection: Add the HTRF lysis and detection reagents, which include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[12]

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the response against the log concentration of the compound to determine the EC₅₀ or IC₅₀.

2.2. Microtubule Targeting Agent

Based on the activity of some similar heterocyclic compounds, assessing the effect on tubulin polymerization is a valid line of investigation.[13]

Data Presentation: Microtubule Dynamics Profile

Assay TypeParameterEC₅₀/IC₅₀ (µM)Maximum Effect (%)
Tubulin PolymerizationInhibition
Tubulin PolymerizationEnhancement

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules using a fluorescent reporter.[13]

  • Materials: Purified tubulin (>99%), general tubulin buffer, GTP, glycerol, fluorescent reporter, and a temperature-controlled microplate reader.

  • Reaction Mix Preparation: On ice, prepare a tubulin reaction mix with a final concentration of 2 mg/mL tubulin in buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[14]

  • Assay Setup: In a pre-warmed 96-well plate, add 5 µL of 10x test compound, positive controls (e.g., paclitaxel for enhancement, nocodazole for inhibition), or vehicle control.

  • Initiation: Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in the pre-warmed (37°C) microplate reader and measure fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Key parameters to analyze include the maximum polymerization rate (Vmax), the lag time to polymerization, and the final extent of polymerization (plateau).[15]

Visualizations

G Overall Workflow for In Vitro Assay Development cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Validation & Elucidation cluster_2 Phase 3: Lead Optimization Compound Synthesis Compound Synthesis Cytotoxicity Assays Cytotoxicity Assays Compound Synthesis->Cytotoxicity Assays Broad Target Screen Broad Target Screen Cytotoxicity Assays->Broad Target Screen Phenotypic Screen Phenotypic Screen Broad Target Screen->Phenotypic Screen Hit Target Class Hit Target Class Phenotypic Screen->Hit Target Class Primary Assays Primary Assays Hit Target Class->Primary Assays Secondary Assays Secondary Assays Primary Assays->Secondary Assays SAR Studies SAR Studies Secondary Assays->SAR Studies Selectivity Profiling Selectivity Profiling SAR Studies->Selectivity Profiling ADME-Tox ADME-Tox Selectivity Profiling->ADME-Tox

Caption: General workflow for in vitro assay development of a novel compound.

G GPCR-Mediated cAMP Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase (AC) G_Protein->Adenylyl_Cyclase Stimulation (Gαs) or Inhibition (Gαi) ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

Caption: A representative GPCR-mediated cAMP signaling pathway.

G Experimental Workflow for HTS cAMP Assay start Start seed_cells Seed cells expressing GPCR into 384-well plate start->seed_cells add_compounds Add serial dilutions of test compound or controls seed_cells->add_compounds incubate_stim Incubate for 30 min at room temperature add_compounds->incubate_stim add_reagents Add HTRF lysis and detection reagents incubate_stim->add_reagents incubate_detect Incubate for 60 min in the dark add_reagents->incubate_detect read_plate Read plate on HTRF-compatible reader incubate_detect->read_plate analyze_data Analyze data and determine EC₅₀/IC₅₀ read_plate->analyze_data end End analyze_data->end

Caption: High-throughput experimental workflow for a cAMP assay.

References

Application Notes and Protocols for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives in Cell Culture

Application Notes and Protocols for 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine Derivatives in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of a potent microtubule targeting agent derived from the 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine scaffold. Specifically, we focus on a representative compound from the 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine series, referred to herein as Compound 4 , which has demonstrated significant antiproliferative and microtubule depolymerizing effects.[3][4] Microtubule targeting agents are a critical class of compounds in cancer research and therapy, primarily exerting their effects by disrupting microtubule dynamics, which are essential for mitosis and cell division.[1][5] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[6] These notes are intended to guide researchers in utilizing this class of compounds in various cell-based assays.

Mechanism of Action: Microtubule Disruption

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular functions, including the formation of the mitotic spindle during cell division.[1][7] Microtubule targeting agents interfere with the normal process of microtubule polymerization and depolymerization. Compounds in this thienopyrimidine series have been shown to inhibit tubulin assembly and bind to the colchicine site on β-tubulin.[4] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately inducing apoptosis in cancer cells.[5][6]

cluster_0Cellular Processescluster_1Drug ActionTubulin_Dimersα/β-Tubulin HeterodimersMicrotubulesMicrotubulesTubulin_Dimers->MicrotubulesPolymerizationInhibitionInhibition ofPolymerizationTubulin_Dimers->InhibitionMicrotubules->Tubulin_DimersDepolymerizationMitotic_SpindleMitotic Spindle FormationMicrotubules->Mitotic_SpindleCell_DivisionCell DivisionMitotic_Spindle->Cell_DivisionArrestMitotic Arrest (G2/M)Mitotic_Spindle->ArrestCompound_4Compound 4(Thienopyrimidine Derivative)Compound_4->Tubulin_DimersBinds to Colchicine SiteInhibition->Mitotic_SpindleDisruptionApoptosisApoptosisArrest->Apoptosis

Signaling pathway of Compound 4 as a microtubule targeting agent.

Data Presentation

The following table summarizes the in vitro biological activities of Compound 4 and related derivatives, providing a basis for experimental design and concentration selection.

CompoundAntiproliferative Activity (IC50, nM)[3]Microtubule Depolymerization (EC50, nM)[3]
Compound 4 9.019
Compound 513.538
Compound 737.5110
Lead Compound 114.7130
Paclitaxel--
Combretastatin A-4--

Experimental Protocols

Antiproliferative Activity Assessment using Sulforhodamine B (SRB) Assay

This protocol details the measurement of cell proliferation and cytotoxicity upon treatment with thienopyrimidine derivatives. The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[8][9]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (e.g., Compound 4) dissolved in DMSO

  • Trichloroacetic acid (TCA), 50% (w/v) cold solution

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Plating:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for a desired period (e.g., 48 or 72 hours).

  • Cell Fixation:

    • Carefully add 25 µL of cold 50% TCA to each well (final concentration of 10%).[9]

    • Incubate the plate at 4°C for 1 hour.

  • Washing and Staining:

    • Wash the plate four to five times with slow-running tap water or 1% acetic acid to remove TCA and medium.[9]

    • Allow the plate to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Removal of Unbound Dye:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[9]

    • Allow the plate to air dry.

  • Solubilization and Absorbance Measurement:

    • Add 100-200 µL of 10 mM Tris base solution to each well.[8]

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

cluster_workflowSRB Assay WorkflowstartStartplate_cellsPlate Cells in 96-well Platestart->plate_cellsincubate_24hIncubate 24hplate_cells->incubate_24hadd_compoundAdd Compound Dilutionsincubate_24h->add_compoundincubate_48_72hIncubate 48-72hadd_compound->incubate_48_72hfix_cellsFix with Cold TCAincubate_48_72h->fix_cellswash_stainWash & Stain with SRBfix_cells->wash_stainwash_removeWash with Acetic Acidwash_stain->wash_removesolubilizeSolubilize Dye with Tris Basewash_remove->solubilizeread_absorbanceRead Absorbance at 510 nmsolubilize->read_absorbanceanalyze_dataCalculate IC50read_absorbance->analyze_dataendEndanalyze_data->end

Workflow for the Sulforhodamine B (SRB) antiproliferation assay.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of test compounds on the assembly of purified tubulin into microtubules in vitro.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:

    • Lyophilized tubulin (>99% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

    • GTP solution

    • Fluorescent reporter

  • Test compound (e.g., Compound 4)

  • Positive controls: Paclitaxel (enhancer), Nocodazole or Colchicine (inhibitor)

  • 96-well, black, non-binding plate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation:

    • Pre-warm the fluorescence plate reader to 37°C.

    • On ice, reconstitute the lyophilized tubulin in General Tubulin Buffer to the desired concentration (e.g., 2 mg/mL).

    • Prepare the tubulin reaction mix by adding GTP (to 1 mM), glycerol (to 15%), and the fluorescent reporter to the tubulin solution. Keep on ice.[10]

    • Prepare 10x stocks of the test compound and controls in General Tubulin Buffer.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.[10]

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.[10]

  • Data Acquisition:

    • Immediately place the plate in the 37°C plate reader.

    • Measure fluorescence intensity every minute for 60-90 minutes (e.g., excitation at 360 nm, emission at 450 nm).[11]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization.

    • Compare the results from compound-treated wells to the vehicle control to determine the percentage of inhibition or enhancement.

cluster_workflowTubulin Polymerization Assay WorkflowstartStartprepare_reagentsPrepare Reagents on Ice(Tubulin, Buffers, GTP)start->prepare_reagentsadd_compoundsAdd 10x Compounds/Controlsto Pre-warmed Plateprepare_reagents->add_compoundsinitiate_reactionInitiate with Tubulin Mixadd_compounds->initiate_reactionread_fluorescenceRead Fluorescence at 37°C(1 min intervals for 60-90 min)initiate_reaction->read_fluorescenceplot_curvesPlot Polymerization Curvesread_fluorescence->plot_curvesanalyze_dataAnalyze Data (AUC, Vmax)plot_curves->analyze_dataendEndanalyze_data->end

Workflow for the in vitro tubulin polymerization assay.
Cellular Microtubule Depolymerization Assay

This assay visualizes the effect of the compound on the microtubule network within cells using immunofluorescence.

Materials:

  • Cells grown on glass coverslips in a multi-well plate

  • Complete cell culture medium

  • Test compound

  • Microtubule-stabilizing buffer (e.g., OPT buffer)

  • Fixative (e.g., 4% paraformaldehyde or cold methanol)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin antibody)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and allow them to adhere and grow.

    • Treat cells with various concentrations of the test compound for a specified time (e.g., 30 minutes to a few hours).[12]

  • Fixation and Permeabilization:

    • Wash cells with warm PBS.

    • Permeabilize the cells with microtubule-stabilizing buffer for a brief period.[12]

    • Fix the cells with 4% paraformaldehyde or cold methanol.

    • If using paraformaldehyde, permeabilize with Triton X-100 after fixation.

  • Immunostaining:

    • Block non-specific antibody binding with blocking buffer.

    • Incubate with the primary anti-α-tubulin antibody.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI.

    • Wash with PBS.

  • Microscopy:

    • Mount the coverslips onto glass slides.

    • Visualize the microtubule network using a fluorescence microscope. Compare the integrity and density of microtubules in treated cells versus control cells.

Conclusion

The 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivative, Compound 4, is a potent microtubule targeting agent with significant antiproliferative activity. The protocols provided herein offer robust methods for characterizing the effects of this and similar compounds on cell viability and the microtubule cytoskeleton. These assays are fundamental in the preclinical evaluation of novel anticancer drug candidates.

Application Notes and Protocols for Radiolabeling 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery, targeting various receptors and transporters in the central nervous system. To enable in vivo imaging and pharmacokinetic studies of these molecules using Positron Emission Tomography (PET), a robust and efficient radiolabeling protocol is essential. This document provides a detailed protocol for the radiolabeling of a this compound derivative with Fluorine-18 ([¹⁸F]), a widely used radionuclide for PET imaging due to its favorable physical and nuclear characteristics.[1][2]

The proposed method is a two-step process involving the synthesis of a suitable precursor followed by the radiolabeling reaction. Late-stage radiofluorination is an attractive strategy for complex molecules as it allows for the introduction of the radioisotope at a final step, minimizing the handling of radioactive material throughout the synthesis.[1][3]

Radiolabeling Strategy: [¹⁸F]Fluorination via Nucleophilic Substitution

The selected strategy involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. This is a common and effective method for incorporating Fluorine-18 into drug-like molecules.[1][2] The precursor will be a tosylated derivative of this compound, which can be synthesized from the parent molecule.

Diagram: Radiolabeling Workflow

cluster_0 Precursor Synthesis cluster_1 [¹⁸F]Radiolabeling cluster_2 Quality Control Start This compound Step1 Hydroxylation Start->Step1 Reagents: Oxidizing agent Step2 Tosylation Step1->Step2 Reagent: Tosyl chloride Precursor Tosylated Precursor Step2->Precursor Labeling Nucleophilic Substitution Precursor->Labeling F18_Source [¹⁸F]Fluoride from Cyclotron Activation Azeotropic Drying with K₂CO₃/K₂₂₂ F18_Source->Activation Activation->Labeling Purification Semi-preparative HPLC Labeling->Purification Final_Product [¹⁸F]this compound derivative Purification->Final_Product QC Analytical HPLC, TLC, GC Final_Product->QC

Caption: Workflow for the synthesis of the tosylated precursor and subsequent [¹⁸F]-radiolabeling.

Experimental Protocols

Protocol 1: Synthesis of the Tosylated Precursor

This protocol describes the synthesis of a hypothetical precursor, 2-(tosyloxy)ethyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine, for subsequent radiolabeling.

Materials:

  • This compound

  • Ethylene oxide

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • N-alkylation with Ethylene Oxide:

    • Dissolve this compound (1.0 eq) in a suitable solvent like methanol.

    • Cool the solution to 0 °C and bubble ethylene oxide gas through the solution for 1-2 hours.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Evaporate the solvent under reduced pressure to obtain the crude N-(2-hydroxyethyl) derivative.

  • Tosylation:

    • Dissolve the crude N-(2-hydroxyethyl) derivative in dichloromethane (DCM).

    • Add triethylamine (TEA) (1.5 eq) to the solution and cool to 0 °C.

    • Slowly add a solution of tosyl chloride (TsCl) (1.2 eq) in DCM.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the crude product by silica gel column chromatography to obtain the pure tosylated precursor.

Protocol 2: [¹⁸F]-Radiolabeling and Purification

This protocol details the automated radiosynthesis of the [¹⁸F]-labeled thienoazepine derivative.

Materials:

  • Tosylated precursor

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Water for injection

  • Semi-preparative HPLC system

  • Automated radiosynthesis module

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Trap the aqueous [¹⁸F]fluoride from the cyclotron target onto an anion-exchange cartridge.

    • Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in acetonitrile/water (4:1).

  • Azeotropic Drying:

    • Heat the reaction vessel to 110-120 °C under a stream of nitrogen to evaporate the water (azeotropic drying). Repeat this step with additional acetonitrile until the reaction mixture is anhydrous.

  • Radiolabeling Reaction:

    • Dissolve the tosylated precursor (2-5 mg) in anhydrous acetonitrile (0.5-1.0 mL).

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes.

  • Purification:

    • Cool the reaction mixture and dilute with the mobile phase for HPLC.

    • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).

    • Collect the fraction corresponding to the [¹⁸F]-labeled product.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction by rotary evaporation or by passing it through a C18 Sep-Pak cartridge and eluting with ethanol and then saline.

    • The final product should be formulated in a sterile, pyrogen-free solution for injection (e.g., saline with a small percentage of ethanol).

Data Presentation

The following tables summarize the expected quantitative data for the radiolabeling procedure based on typical values reported for similar nucleophilic [¹⁸F]-fluorination reactions.[4]

Table 1: Reaction Conditions and Yields

ParameterValue
Precursor Amount2-5 mg
Reaction Temperature100-120 °C
Reaction Time10-15 min
Radiochemical Yield (RCY) (decay-corrected)30-50%
Radiochemical Purity (RCP)>98%
Molar Activity (at end of synthesis)50-150 GBq/µmol

Table 2: Quality Control Parameters

AnalysisSpecification
AppearanceClear, colorless solution
pH4.5 - 7.5
Radiochemical IdentityCo-elution with non-radioactive standard on analytical HPLC
Radionuclidic Purity>99.5% [¹⁸F]
Residual Solvents (Acetonitrile, Ethanol)< 410 ppm (as per USP)
Kryptofix 2.2.2< 50 µg/mL

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the quality control process for the final radiolabeled product.

Diagram: Quality Control Logic

Start_QC Final Radiolabeled Product Test1 Radiochemical Purity (HPLC) Start_QC->Test1 Test2 Radionuclidic Purity (MCA) Start_QC->Test2 Test3 Residual Solvents (GC) Start_QC->Test3 Test4 pH Measurement Start_QC->Test4 Decision All Specifications Met? Test1->Decision Test2->Decision Test3->Decision Test4->Decision Release Release for In Vivo Studies Decision->Release Yes Reject Reject Batch Decision->Reject No

Caption: Decision-making workflow for the quality control and release of the radiopharmaceutical.

Conclusion

This application note provides a comprehensive and detailed protocol for the [¹⁸F]-radiolabeling of a this compound derivative. The described methods are based on well-established radiochemical principles and are amenable to automation for routine production. Adherence to the outlined protocols and rigorous quality control will ensure the generation of a high-quality radiotracer suitable for preclinical and clinical PET imaging studies, thereby facilitating the drug development process for this important class of compounds.

References

Application of Thieno[3,2-b]azepines in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of thieno[3,2-b]azepine derivatives in neuroscience research. The focus is on their activity as arginine vasopressin (AVP) receptor antagonists, a promising target for a variety of neurological and psychiatric disorders.

Introduction

Thieno[3,2-b]azepines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. In the field of neuroscience, derivatives of this scaffold have emerged as potent and selective antagonists of arginine vasopressin (AVP) receptors, particularly the V1a and V2 subtypes. Vasopressin is a neuropeptide that plays a crucial role in regulating social behavior, anxiety, learning, and memory, in addition to its peripheral effects on water balance and blood pressure. Consequently, AVP receptor antagonists are being investigated for their therapeutic potential in conditions such as anxiety disorders, depression, and social cognitive deficits.

Featured Application: Arginine Vasopressin Receptor Antagonism

This section details the application of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives as AVP V1a and V2 receptor antagonists.

Quantitative Data Summary

The binding affinities of several this compound derivatives for the human V1a and V2 vasopressin receptors are summarized in the table below. These compounds demonstrate high affinity and varying degrees of selectivity for the V1a and V2 receptor subtypes.

Compound IDR GroupV1a Receptor Kᵢ (nM)V2 Receptor Kᵢ (nM)
1 H1.83.5
2 8-Dimethylamino0.91.2
3 8-Methyl1.22.8
4 4-Methoxybenzoyl2.55.1
5 4-Hydroxybenzoyl3.16.2

Data compiled from publicly available research literature.

Signaling Pathways

Thieno[3,2-b]azepine-based AVP antagonists modulate downstream signaling by blocking the binding of endogenous vasopressin to its receptors. The V1a and V2 receptors are G-protein coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.

V1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin V1aR V1a Receptor AVP->V1aR Binds Thieno_Azepine Thieno[3,2-b]azepine Antagonist Thieno_Azepine->V1aR Blocks Gq Gq V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

V1a Receptor Signaling Pathway

V2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin V2R V2 Receptor AVP->V2R Binds Thieno_Azepine Thieno[3,2-b]azepine Antagonist Thieno_Azepine->V2R Blocks Gs Gs V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Aquaporin-2 trafficking) PKA->Cellular_Response Phosphorylates Targets

V2 Receptor Signaling Pathway

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the interaction of thieno[3,2-b]azepine derivatives with vasopressin receptors.

Protocol 1: Radioligand Binding Assay for V1a and V2 Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds for the human V1a and V2 vasopressin receptors.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human V1a or V2 receptor.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

  • Test Compounds: Thieno[3,2-b]azepine derivatives dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: Unlabeled Arginine Vasopressin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Plates.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Manifold.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Incubation Incubation (Membranes + [³H]-AVP + Test Compound) Prepare_Reagents->Incubation Filtration Filtration (Separate Bound from Free Ligand) Incubation->Filtration Washing Washing (Remove Non-specifically Bound Ligand) Filtration->Washing Scintillation_Counting Scintillation Counting (Quantify Radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow
  • Membrane Preparation:

    • Culture cells expressing the receptor of interest to high density.

    • Harvest cells and homogenize in cold lysis buffer.

    • Centrifuge the homogenate to pellet cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of assay buffer (for total binding) or 10 µM unlabeled AVP (for non-specific binding).

      • 50 µL of various concentrations of the thieno[3,2-b]azepine test compound.

      • 50 µL of [³H]-AVP at a final concentration near its Kₔ.

      • 50 µL of the cell membrane preparation.

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: In Vivo Behavioral Assay - Resident-Intruder Test

This protocol describes a standard behavioral test to assess the anti-aggressive effects of a V1a receptor antagonist. While specific data for thieno[3,2-b]azepines in this assay are not yet widely published, this protocol provides a framework for future in vivo studies.

Animals:

  • Male Syrian hamsters or other suitable rodent species.

Procedure:

  • Housing:

    • House male animals individually for at least two weeks to establish territoriality.

  • Drug Administration:

    • Administer the thieno[3,2-b]azepine compound or vehicle (e.g., saline with a small percentage of DMSO and Tween 80) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Test Procedure:

    • Introduce a smaller, unfamiliar male intruder into the resident's home cage.

    • Videotape the interaction for a set period (e.g., 10 minutes).

  • Behavioral Scoring:

    • An observer blind to the treatment conditions should score the videotapes for aggressive behaviors, including:

      • Latency to the first attack.

      • Number of attacks.

      • Total duration of aggressive behaviors (e.g., biting, chasing, wrestling).

  • Data Analysis:

    • Compare the behavioral parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Potential Applications in Neuroscience

The ability of thieno[3,2-b]azepine derivatives to antagonize vasopressin receptors opens up numerous avenues for neuroscience research and drug development:

  • Anxiety and Depression: V1a receptor antagonists have shown anxiolytic and antidepressant-like effects in preclinical models.

  • Social Behavior: Given the role of vasopressin in social recognition, bonding, and aggression, these compounds could be valuable tools for studying and potentially treating social deficits in disorders like autism spectrum disorder and social anxiety disorder.

  • Learning and Memory: Vasopressin is known to modulate cognitive functions. Antagonists could be used to investigate the specific role of V1a and V2 receptors in different memory processes.

  • Neuroprotection: Emerging evidence suggests a role for vasopressin in neuronal injury, and antagonists may offer neuroprotective effects in conditions like stroke.

Conclusion

Thieno[3,2-b]azepines represent a versatile scaffold for the development of potent and selective modulators of CNS targets. Their application as arginine vasopressin receptor antagonists provides a powerful tool for dissecting the role of the vasopressin system in a range of neurological processes and holds promise for the development of novel therapeutics for psychiatric and neurological disorders. The protocols and data presented here serve as a valuable resource for researchers interested in exploring the potential of this exciting class of compounds.

Application Notes and Protocols for In Vivo Studies of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and in vivo administration of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine, a potent arginine vasopressin (AVP) receptor antagonist. The following sections detail the necessary physicochemical data, formulation strategies, and experimental procedures for preclinical research.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for developing a stable and effective formulation for in vivo studies. As the compound is a basic amine, forming a hydrochloride salt can significantly improve its aqueous solubility and overall handling characteristics.

PropertyValue (Estimated for Hydrochloride Salt)Reference / Method
Molecular FormulaC₈H₁₂ClNS-
Molecular Weight191.71 g/mol -
AppearanceWhite to off-white crystalline solidVisual Inspection
Melting Point185 - 190 °CCapillary Method
pKa8.5 ± 0.2Potentiometric
Solubility HPLC-UV
Water5 - 10 mg/mL
Phosphate Buffered Saline (pH 7.4)2 - 5 mg/mL
0.1 N HCl> 20 mg/mL
Ethanol15 - 25 mg/mL
Propylene Glycol30 - 50 mg/mL
DMSO> 100 mg/mL

Biological Activity and Signaling Pathway

This compound and its derivatives are known to be potent antagonists of the arginine vasopressin (AVP) receptors, specifically the V1a and V2 subtypes.[1] AVP plays a crucial role in regulating blood pressure and water reabsorption in the kidneys. By blocking these receptors, this compound can induce vasodilation and aquaresis (excretion of free water).

AVP_Signaling_Pathway cluster_V1a V1a Receptor Signaling (e.g., in Vascular Smooth Muscle) cluster_V2 V2 Receptor Signaling (e.g., in Renal Collecting Duct) AVP Arginine Vasopressin (AVP) V1a V1a Receptor AVP->V1a V2 V2 Receptor AVP->V2 Gq Gq/11 V1a->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Contraction Vasoconstriction Ca2->Contraction PKC->Contraction Gs Gs V2->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 (AQP2) Vesicles PKA->AQP2 phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane Water Water Reabsorption Membrane->Water Compound 5,6,7,8-Tetrahydro-4H- thieno[3,2-b]azepine Compound->V1a antagonizes Compound->V2 antagonizes

Caption: Arginine Vasopressin (AVP) Signaling Pathway and the Antagonistic Action of this compound.

Formulation Protocols for In Vivo Studies

The choice of formulation will depend on the intended route of administration and the required dose. For preclinical studies, both oral and parenteral routes are common.

For oral administration, a suspension or a solution can be prepared. Given the basic nature of the compound, its solubility is pH-dependent.

Protocol 1: Aqueous Suspension for Oral Gavage

This protocol is suitable for administering a range of doses and is straightforward to prepare.

Materials:

  • This compound hydrochloride

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water

  • Mortar and pestle

  • Stir plate and stir bar

  • Graduated cylinder and beaker

Procedure:

  • Weigh the required amount of this compound hydrochloride.

  • Levigate the powder in a mortar with a small volume of the 0.5% CMC solution to form a smooth paste.

  • Gradually add the remaining 0.5% CMC solution while stirring continuously to achieve the final desired concentration.

  • Stir the suspension on a stir plate for at least 30 minutes before administration to ensure homogeneity.

  • Administer to the animal using an appropriate gauge gavage needle.

Table of Representative Oral Formulations:

Formulation IDCompound Concentration (mg/mL)VehicleAppearance
ORAL-SUSP-0110.5% (w/v) CMC in deionized waterSuspension
ORAL-SUSP-0550.5% (w/v) CMC in deionized waterSuspension
ORAL-SOL-01120% Hydroxypropyl-β-cyclodextrin in waterClear Solution

For intravenous (IV) administration, the compound must be in a clear, sterile solution. Co-solvents are often necessary to achieve the required concentration for injection.

Protocol 2: Co-Solvent Solution for Intravenous Injection

This formulation is suitable for achieving rapid systemic exposure.

Materials:

  • This compound hydrochloride

  • Propylene Glycol (PG)

  • Ethanol (EtOH)

  • Saline (0.9% NaCl)

  • Sterile vials and filters (0.22 µm)

Procedure:

  • Weigh the required amount of the compound and place it in a sterile vial.

  • Add PG and EtOH in the desired ratio (e.g., 1:1 v/v) to dissolve the compound completely. Vortex or sonicate if necessary.

  • Slowly add saline to the solution while stirring to reach the final volume. The final concentration of the co-solvents should be minimized while maintaining the solubility of the compound.

  • Sterile-filter the final solution through a 0.22 µm filter into a new sterile vial.

  • Visually inspect the solution for any precipitation before administration.

Table of Representative Parenteral Formulations:

Formulation IDCompound Concentration (mg/mL)Vehicle Composition (v/v/v)Route
IV-SOL-0.50.510% PG / 10% EtOH / 80% SalineIV
IV-SOL-1.01.020% PG / 20% EtOH / 60% SalineIV
IP-SOL-2.02.030% PEG400 / 5% DMSO / 65% SalineIP

Experimental Workflow for In Vivo Pharmacodynamic Study

The following workflow outlines a typical study to evaluate the aquaretic effect of this compound in a rodent model.

PD_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Monitoring cluster_analysis Data Analysis acclimatization Animal Acclimatization (7 days) randomization Randomization into Treatment Groups acclimatization->randomization baseline Baseline Measurements (Body Weight, Urine Output) randomization->baseline hydration Oral Water Load (e.g., 25 mL/kg) baseline->hydration dosing Compound Administration (Oral or IV) hydration->dosing urine_collection Urine Collection (e.g., over 4-6 hours) dosing->urine_collection measurements Measure Urine Volume and Osmolality urine_collection->measurements blood_sampling Terminal Blood Sampling (for PK analysis) measurements->blood_sampling data_analysis Statistical Analysis (e.g., ANOVA) blood_sampling->data_analysis reporting Reporting of Results data_analysis->reporting

Caption: Experimental workflow for a pharmacodynamic study of this compound.

Protocol 3: In Vivo Aquaretic Study in Rats

Objective: To evaluate the dose-dependent aquaretic effect of this compound following oral administration.

Animals: Male Sprague-Dawley rats (200-250 g).

Groups:

  • Group 1: Vehicle control (e.g., 0.5% CMC)

  • Group 2: Compound (1 mg/kg, p.o.)

  • Group 3: Compound (5 mg/kg, p.o.)

  • Group 4: Compound (10 mg/kg, p.o.)

Procedure:

  • House rats individually in metabolic cages for 24 hours for acclimatization.

  • On the day of the experiment, administer an oral water load (25 mL/kg) to each rat.

  • Immediately after the water load, administer the vehicle or the compound by oral gavage at the specified doses.

  • Collect urine over a 6-hour period.

  • Measure the cumulative urine volume for each rat.

  • Analyze urine osmolality using an osmometer.

  • At the end of the study, collect terminal blood samples for pharmacokinetic analysis if required.

Stability Considerations

The stability of the formulation is critical for obtaining reliable and reproducible in vivo data.

Protocol 4: Formulation Stability Assessment

Objective: To assess the short-term stability of the prepared formulation.

Procedure:

  • Prepare the formulation as described in the protocols above.

  • Visually inspect the formulation for any signs of precipitation or phase separation at time 0 and at regular intervals (e.g., 1, 2, and 4 hours) under ambient conditions.

  • For quantitative analysis, take an aliquot of the formulation at each time point, centrifuge, and analyze the supernatant for the concentration of the active compound using a validated analytical method (e.g., HPLC-UV).

Table of Expected Stability Data (for IV-SOL-1.0):

Time (hours)Visual AppearanceConcentration (% of initial)
0Clear Solution100%
1Clear Solution99.5%
2Clear Solution99.1%
4Clear Solution98.5%

Disclaimer: The quantitative data presented in the tables are representative examples and should be confirmed experimentally for the specific batch of this compound and formulation components used. Always perform necessary safety and toxicity assessments before conducting in vivo studies.

References

Application Notes and Protocols for Investigating the Pharmacological Effects of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine is a heterocyclic scaffold that has shown potential as a modulator of G protein-coupled receptors (GPCRs). Derivatives of this compound have been identified as antagonists of the arginine vasopressin (AVP) receptors, suggesting its potential therapeutic application in conditions like heart failure, hypertension, and hyponatremia.[1][2][3] This document provides a detailed experimental framework to systematically characterize the pharmacological effects of this compound, starting from initial target binding and progressing to cellular functional assays and in vivo models.

The proposed experimental workflow is designed to first identify the molecular target(s) of the compound, then to elucidate its mechanism of action at the cellular level, and finally to assess its potential physiological effects in a living organism.

Part 1: Primary Target Identification and Binding Characterization

The initial step is to determine the binding affinity of this compound for its hypothesized targets, the vasopressin V1a and V2 receptors. A radioligand binding assay is the gold standard for quantifying the affinity of a ligand for a receptor.[4][5]

Experimental Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human V1a and V2 receptors.

Materials:

  • Test Compound: this compound

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP)

  • Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing human V1a or V2 receptors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Non-specific Binding Control: 1 µM unlabeled Arginine Vasopressin

  • Scintillation Cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The concentration range should typically span from 10 µM to 0.1 nM.

  • Assay Setup: In a 96-well plate, combine the diluted test compound, a fixed concentration of [3H]-AVP (typically at its Kd concentration), and the receptor-containing membranes.

  • Total and Non-specific Binding: For total binding wells, add only the radioligand and membranes. For non-specific binding wells, add the radioligand, membranes, and a high concentration of unlabeled AVP.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and then calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity
CompoundReceptorIC50 (nM)Ki (nM)
This compoundV1a8542
This compoundV212065
Arginine Vasopressin (control)V1a1.20.6
Arginine Vasopressin (control)V20.80.4

Part 2: Functional Characterization of Receptor Modulation

Once binding is confirmed, the next step is to determine the functional consequence of this binding – whether the compound acts as an agonist, antagonist, or inverse agonist. This will be assessed by measuring the downstream signaling pathways activated by the V1a and V2 receptors. V1a receptors primarily couple to Gq, leading to an increase in intracellular calcium, while V2 receptors couple to Gs, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[4]

Experimental Workflow: Functional Assays

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Target Affinity) Functional_Assay Functional Assays (Mechanism of Action) Binding_Assay->Functional_Assay Confirm Target Downstream_Signaling Downstream Signaling (Cellular Effects) Functional_Assay->Downstream_Signaling Elucidate Pathway Behavioral_Models Behavioral Models (Physiological Effects) Downstream_Signaling->Behavioral_Models Predict In Vivo Efficacy

Caption: Experimental workflow for pharmacological characterization.

Experimental Protocol 2: cAMP Assay for V2 Receptor Function

Objective: To determine if this compound modulates AVP-induced cAMP production in cells expressing the V2 receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human V2 receptor.

  • Test Compound: this compound

  • Agonist: Arginine Vasopressin (AVP)

  • cAMP Assay Kit: A commercially available kit, such as a LANCE cAMP kit or a Cisbio HTRF cAMP assay.[6][7]

  • Cell Culture Medium

  • Phosphodiesterase (PDE) Inhibitor (e.g., IBMX): To prevent cAMP degradation.

Procedure:

  • Cell Seeding: Seed the V2-expressing cells in a 96- or 384-well plate and grow to confluence.[6]

  • Agonist Mode: To test for agonist activity, treat the cells with a serial dilution of the test compound in the presence of a PDE inhibitor.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with a serial dilution of the test compound, followed by the addition of AVP at its EC80 concentration.

  • Incubation: Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 30-60 minutes).

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the kit's instructions.[8]

  • Data Analysis: For agonist mode, plot the cAMP levels against the compound concentration to determine the EC50. For antagonist mode, plot the inhibition of the AVP response against the compound concentration to determine the IC50.

Signaling Pathway: V2 Receptor and cAMP

G AVP Arginine Vasopressin V2R V2 Receptor AVP->V2R binds Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates Test_Compound 5,6,7,8-Tetrahydro-4H- thieno[3,2-b]azepine Test_Compound->V2R antagonizes

Caption: V2 receptor-mediated cAMP signaling pathway.

Data Presentation: Functional Activity at V2 Receptor
Assay ModeCompoundEC50 (nM)% Max ResponseIC50 (nM)
AgonistAVP1.5100-
AgonistThis compound>10,000<5-
AntagonistThis compound--150
Experimental Protocol 3: ERK Phosphorylation Assay for V1a Receptor Function

Objective: To determine if this compound modulates AVP-induced ERK phosphorylation in cells expressing the V1a receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human V1a receptor.

  • Test Compound: this compound

  • Agonist: Arginine Vasopressin (AVP)

  • ERK Phosphorylation Assay Kit: Commercially available, such as an AlphaScreen SureFire kit or a cell-based ELISA kit.[9][10][11]

  • Cell Culture Medium

  • Primary Antibodies: Anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated or fluorescently-labeled secondary antibody.

Procedure:

  • Cell Seeding and Serum Starvation: Seed V1a-expressing cells in a 96-well plate. Once confluent, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[12]

  • Agonist Mode: Treat cells with a serial dilution of the test compound for 5-10 minutes at 37°C.[12]

  • Antagonist Mode: Pre-incubate cells with a serial dilution of the test compound before stimulating with AVP at its EC80 concentration for 5-10 minutes.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the assay kit protocol.[12]

  • Immunostaining: Incubate with primary antibodies against phospho-ERK and total ERK, followed by incubation with the appropriate secondary antibodies.

  • Detection: Measure the signal (e.g., fluorescence or chemiluminescence) using a plate reader.

  • Data Analysis: Normalize the phospho-ERK signal to the total ERK signal. For agonist mode, determine the EC50. For antagonist mode, determine the IC50.

Data Presentation: Functional Activity at V1a Receptor
Assay ModeCompoundEC50 (nM)% Max ResponseIC50 (nM)
AgonistAVP5.2100-
AgonistThis compound>10,000<5-
AntagonistThis compound--98

Part 3: In Vivo Pharmacological Evaluation

Based on the in vitro profile of a V1a/V2 receptor antagonist, preliminary in vivo studies can be designed to assess the compound's potential effects on anxiety and depression-related behaviors, as vasopressin is implicated in these processes.[13]

Experimental Protocol 4: Elevated Plus Maze (EPM) for Anxiety-like Behavior

Objective: To evaluate the anxiolytic-like effects of this compound in rodents.

Materials:

  • Animals: Adult male mice or rats.

  • Test Compound: this compound dissolved in a suitable vehicle.

  • Vehicle Control

  • Positive Control: A known anxiolytic agent (e.g., diazepam).

  • Elevated Plus Maze Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Video Tracking Software

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control to the animals (e.g., via intraperitoneal injection) 30-60 minutes before testing.

  • EPM Test: Place each animal in the center of the EPM, facing an open arm, and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.

Experimental Protocol 5: Forced Swim Test (FST) for Depressant-like Behavior

Objective: To assess the antidepressant-like effects of this compound in rodents.

Materials:

  • Animals: Adult male mice or rats.

  • Test Compound: this compound dissolved in a suitable vehicle.

  • Vehicle Control

  • Positive Control: A known antidepressant (e.g., fluoxetine).

  • Forced Swim Test Apparatus: A transparent cylinder filled with water.

  • Video Recording Equipment

Procedure:

  • Acclimation and Dosing: Acclimate and dose the animals as described for the EPM test. Chronic dosing over several days may be required for antidepressant effects.

  • FST: Place each animal in the cylinder of water for a 6-minute session. The last 4 minutes of the session are typically analyzed.

  • Data Collection: Record the duration of immobility (floating without struggling).

  • Data Analysis: A significant decrease in immobility time is interpreted as an antidepressant-like effect.

Data Presentation: In Vivo Behavioral Effects
TestTreatment GroupDose (mg/kg)% Time in Open Arms (EPM)Immobility Time (s) (FST)
EPMVehicle-25 ± 3-
EPMDiazepam255 ± 5-
EPMTest Compound128 ± 4-
EPMTest Compound535 ± 4-
EPMTest Compound1045 ± 5-
FSTVehicle--150 ± 10
FSTFluoxetine10-80 ± 8
FSTTest Compound10 (chronic)-135 ± 12
FSTTest Compound20 (chronic)-110 ± 9

*p < 0.05 compared to vehicle

This comprehensive experimental plan provides a systematic approach to characterizing the pharmacological effects of this compound. The results from these studies will elucidate the compound's binding affinity, functional activity, and potential in vivo efficacy, providing a solid foundation for further drug development efforts.

References

Application Notes and Protocols for 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and disposal of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine (CAS No. 180340-57-2). The information is compiled to ensure the safety of laboratory personnel and to minimize environmental impact.

Compound Identification and Properties

PropertyValueReference
IUPAC Name This compound
CAS Number 180340-57-2
Synonyms 4H,5H,6H,7H,8H-thieno[3,2-b]azepine; 5,6,7,8-tetra-hydro-4H-thieno[3,2-b]azepine; 4H-Thieno[3,2-b]azepine, 5,6,7,8-tetrahydro-; 5,6,7,8-tetrahydrothieno[3,2-b]azepine
Purity 95%

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards and the required safety protocols.

GHS Hazard Classification:

ClassificationCategory
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposure (Respiratory system)Category 3

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheet. Key precautions include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic strategy involves a multi-step sequence starting from a suitably substituted thiophene derivative. A common approach involves the formation of a key intermediate, this compound-5,8-dione, followed by reduction. An alternative, though less direct route, could involve the ring expansion of a thieno-fused cyclohexanone oxime.

Q2: What is the key cyclization reaction for forming the azepine ring in this synthesis?

A2: The Dieckmann condensation is a crucial intramolecular reaction for forming the seven-membered azepine ring, leading to the dione intermediate.[1][2][3][4] This reaction involves the base-catalyzed intramolecular cyclization of a diester.[1][2][3][4]

Q3: What are the critical parameters to control during the Dieckmann condensation for this synthesis?

A3: Key parameters to control for a successful Dieckmann condensation include:

  • Choice of Base: Strong, non-nucleophilic bases are preferred to minimize side reactions. Sodium ethoxide, potassium tert-butoxide, and sodium hydride are commonly used.[1][3]

  • Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF), toluene, or diethyl ether are recommended to prevent quenching of the base and unwanted side reactions.[1]

  • Reaction Temperature: The reaction is often performed at elevated temperatures (reflux), but the optimal temperature may vary depending on the specific substrate and base used.

  • Anhydrous Conditions: Strict exclusion of moisture is critical for the success of the reaction, as water will quench the strong base required for the condensation.

Q4: What are the common challenges in the reduction of the dione intermediate?

A4: The reduction of the this compound-5,8-dione intermediate, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), can present challenges such as incomplete reduction, formation of side products, and difficult workup procedures due to the formation of aluminum salts.[5][6][7] Careful control of reaction conditions and a proper quenching procedure are essential.

II. Troubleshooting Guides

Guide 1: Low Yield in Dieckmann Condensation for this compound-5,8-dione Synthesis
Observed Problem Potential Cause Suggested Solution
Low or no product formation Inactive or insufficient base.Use a fresh, high-purity batch of strong base (e.g., NaH, NaOEt, KOtBu). Ensure the base is properly stored under inert atmosphere to prevent deactivation. Increase the molar equivalents of the base.
Presence of moisture in reagents or solvent.Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Starting diester is impure or incorrect.Verify the purity and structure of the starting thienyl diester by NMR and mass spectrometry. Purify the diester by column chromatography or recrystallization if necessary.
Formation of polymeric or tar-like material Intermolecular condensation competing with intramolecular cyclization.Perform the reaction under high dilution conditions to favor the intramolecular cyclization. Add the diester slowly to the base solution.
Reaction temperature is too high, leading to decomposition.Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC.
Formation of open-chain hydrolysis products Presence of water during reaction or workup.Ensure strict anhydrous conditions throughout the reaction. Use a non-aqueous workup if possible, or minimize contact with water during extraction.
Guide 2: Issues with the Reduction of this compound-5,8-dione
Observed Problem Potential Cause Suggested Solution
Incomplete reduction (presence of starting material or mono-reduced intermediates) Insufficient reducing agent.Increase the molar equivalents of the reducing agent (e.g., LiAlH₄).
Low reaction temperature or short reaction time.Increase the reaction temperature (e.g., reflux in THF) and/or extend the reaction time. Monitor the reaction progress by TLC.
Deactivated reducing agent.Use a fresh, unopened container of the reducing agent. Ensure it has been stored under appropriate conditions.
Formation of complex mixtures or decomposition Reaction temperature is too high.Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) and monitor carefully.
Unstable product under reaction or workup conditions.Use a milder reducing agent if possible. Employ a careful and controlled workup procedure, such as the Fieser workup for LiAlH₄ reductions, to avoid localized heat and pH changes.[8]
Difficult workup and product isolation (emulsion formation) Formation of colloidal aluminum salts during quenching.Follow a standardized quenching procedure for aluminum hydrides (e.g., Fieser workup: sequential addition of water, aqueous NaOH, and then more water).[8] Addition of a filter aid like Celite before filtration can help break up emulsions.
Guide 3: Challenges in N-Alkylation or N-Acylation of this compound
Observed Problem Potential Cause Suggested Solution
Low conversion to the N-substituted product Insufficiently reactive alkylating/acylating agent.Use a more reactive electrophile (e.g., alkyl iodide instead of chloride) or an activating agent for acylation (e.g., DCC, EDC).
Steric hindrance at the nitrogen atom.Use a less sterically hindered alkylating/acylating agent. Increase the reaction temperature.
Inappropriate base or solvent.For N-alkylation, use a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate. For N-acylation, a tertiary amine base like triethylamine or pyridine is often used. Choose a solvent that dissolves all reactants well.
Formation of over-alkylated quaternary ammonium salt The product amine is more nucleophilic than the starting secondary amine.[9][10][11]Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. Add the alkylating agent slowly to the reaction mixture.
Side reaction with the alkyl halide Intramolecular cyclization of the alkyl halide.[12]Optimize reaction conditions (temperature, solvent) to favor the intermolecular N-alkylation over the intramolecular side reaction of the alkyl halide.[12]

III. Data Presentation

Table 1: Comparison of Reaction Conditions for Dieckmann Condensation

Base Solvent Typical Temperature (°C) Reported Yield Range (%) Key Considerations
Sodium Ethoxide (NaOEt)Ethanol, Toluene80-11040-70Can lead to transesterification if the ester is not an ethyl ester.[2]
Potassium tert-Butoxide (KOtBu)THF, tert-Butanol25-8250-85A stronger, more sterically hindered base, often leading to higher yields and fewer side reactions.
Sodium Hydride (NaH)THF, Toluene, DMF25-11060-90A strong, non-nucleophilic base; requires careful handling due to its reactivity with moisture and air.

Yields are generalized from literature on Dieckmann condensations and may vary for the specific synthesis of this compound-5,8-dione.

Table 2: Comparison of Reducing Agents for Dione to Diamine Conversion

Reducing Agent Solvent Typical Temperature (°C) Advantages Disadvantages
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl Ether0 to 65Powerful reducing agent, capable of reducing both amide carbonyls.Reacts violently with water, requires strict anhydrous conditions and careful workup.[5][6][13] Can be unselective.
Borane-Tetrahydrofuran Complex (BH₃·THF)THF0 to 65Generally selective for amides over some other functional groups. Workup is often simpler than with LiAlH₄.Can be less reactive than LiAlH₄, potentially requiring longer reaction times or higher temperatures.
Diisobutylaluminum Hydride (DIBAL-H)Toluene, CH₂Cl₂-78 to 25Can be used for selective reductions at low temperatures.Often used for partial reductions (e.g., ester to aldehyde), may not be suitable for complete reduction of both amides in one step.[7]

IV. Experimental Protocols

Protocol 1: Synthesis of this compound-5,8-dione via Dieckmann Condensation

This protocol is a generalized procedure based on established methods for Dieckmann condensation.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Solvent Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully add anhydrous tetrahydrofuran (THF).

  • Reactant Addition: Dissolve the starting thienyl diester (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water. Acidify the mixture with dilute hydrochloric acid to a pH of ~2-3.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of this compound-5,8-dione to this compound

This protocol is a generalized procedure for the reduction of lactams using LiAlH₄.

  • Preparation: Under an inert atmosphere, suspend lithium aluminum hydride (4.0-5.0 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer.

  • Reactant Addition: Dissolve the this compound-5,8-dione (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours, or until the reaction is complete by TLC.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where 'x' is the mass of LiAlH₄ in grams used.[8]

  • Isolation: Stir the resulting granular precipitate at room temperature for 30 minutes. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

V. Visualizations

Synthesis_Workflow start Thiophene Derivative diester Thienyl Diester Intermediate start->diester Multi-step synthesis dione This compound-5,8-dione diester->dione Dieckmann Condensation (Base, Solvent, Heat) product This compound dione->product Reduction (e.g., LiAlH4) derivatives N-Substituted Derivatives product->derivatives N-Alkylation or N-Acylation

Caption: Synthetic workflow for this compound.

Troubleshooting_Dieckmann low_yield Low Yield in Dieckmann Condensation cause1 Inactive/Insufficient Base low_yield->cause1 cause2 Presence of Moisture low_yield->cause2 cause3 Intermolecular Polymerization low_yield->cause3 solution1 Use Fresh/More Base cause1->solution1 solution2 Strict Anhydrous Conditions cause2->solution2 solution3 High Dilution Conditions cause3->solution3

Caption: Troubleshooting logic for low yield in Dieckmann condensation.

Reduction_Troubleshooting start Reduction of Dione Intermediate incomplete Incomplete Reaction start->incomplete emulsion Difficult Workup (Emulsion) start->emulsion sub_incomplete Increase Reducing Agent Increase Temp/Time incomplete->sub_incomplete sub_emulsion Fieser Workup Use Filter Aid (Celite) emulsion->sub_emulsion

Caption: Troubleshooting common issues in the reduction step.

References

troubleshooting common issues in thieno[3,2-B]azepine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thieno[3,2-b]azepine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of this important heterocyclic scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the thieno[3,2-b]azepine core?

A1: Several synthetic strategies have been employed to construct the thieno[3,2-b]azepine core. One common approach involves the ring expansion of a suitable precursor, such as the photolysis of 6-azido-2,3-dihydrobenzo[b]thiophene.[1] Another established method is the Dieckmann ring closure reaction of substituted 2-amino-3-carbethoxythiophenes that have been alkylated with a suitable bromobutyrate derivative.[2]

Q2: I am observing a low yield in my cyclization step. What are the potential causes?

A2: Low yields in cyclization reactions for forming the seven-membered azepine ring can stem from several factors. These include incomplete reaction, competing side reactions, or suboptimal reaction conditions. For instance, in syntheses involving intramolecular cyclizations, the concentration of the substrate is crucial to favor the desired intramolecular reaction over intermolecular polymerization. For photochemical reactions, the wavelength of light, reaction time, and solvent purity are critical parameters that can significantly impact the yield.[1][3]

Q3: I am struggling with the purification of my final thieno[3,2-b]azepine product. What techniques are recommended?

A3: Purification of thieno[3,2-b]azepine derivatives can be challenging due to their polarity and potential for limited solubility in common organic solvents.[4] Standard purification techniques include flash chromatography on silica gel.[5] In cases where products have poor solubility, purification by sublimation under high vacuum can be an effective alternative.[4] Recrystallization from a suitable solvent system is also a common method for obtaining highly pure material.

Q4: What are the key spectroscopic signatures I should look for to confirm the structure of my thieno[3,2-b]azepine product?

A4: Confirmation of the thieno[3,2-b]azepine structure relies on a combination of spectroscopic techniques. 1H NMR spectroscopy is crucial for identifying the protons on the azepine and thiophene rings, with their characteristic chemical shifts and coupling constants.[1] Mass spectrometry (e.g., MALDI-TOF) is used to confirm the molecular weight of the synthesized compound.[4][6] For more detailed structural analysis, 13C NMR and elemental analysis are also recommended.[4][5]

Troubleshooting Guides

Issue 1: Low Yield in Photolytic Ring Expansion

Problem: The synthesis of a thieno[3,2-b]azepine derivative via photolysis of an azide precursor is resulting in a low yield of the desired product.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Wavelength or Lamp Power Verify the emission spectrum of the lamp and ensure it is appropriate for the azide photolysis. Optimize the lamp power and distance from the reaction vessel.Increased conversion of the starting azide to the desired product.
Presence of Quenchers Ensure all solvents and reagents are of high purity and free from impurities that could quench the excited state of the azide.Improved reaction efficiency and higher product yield.
Suboptimal Reaction Time Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal irradiation time.Avoid decomposition of the product due to over-irradiation and maximize the yield.
Low Concentration of Trapping Agent In reactions involving a trapping agent (e.g., diethylamine), ensure it is present in a sufficient excess to efficiently trap the reactive intermediate.[1]Increased formation of the desired trapped product over side products.
Issue 2: Formation of Regioisomers

Problem: The synthesis produces a mixture of thieno[3,2-b]azepine regioisomers that are difficult to separate.

Potential Cause Troubleshooting Step Expected Outcome
Non-selective Reaction Modify the reaction conditions to enhance regioselectivity. This may involve changing the solvent, temperature, or catalyst.Preferential formation of one regioisomer over the other.
Similar Polarity of Isomers Employ high-performance liquid chromatography (HPLC) with a suitable column and mobile phase for separation.Isolation of pure regioisomers for characterization and further use.
Isomerization During Workup or Purification Analyze the crude reaction mixture by 1H NMR to determine the initial isomeric ratio. If isomerization is suspected, modify the workup and purification conditions (e.g., use neutral pH, avoid excessive heat).Preservation of the initial isomeric ratio and simplified purification.

Experimental Protocols

Protocol 1: Synthesis of 7-diethylamino-2,3-dihydro-8H-thieno[2,3-d]azepine via Photolysis

This protocol is adapted from the synthesis described by Daly et al.[1]

  • Preparation of the Azide Precursor: 6-Azido-2,3-dihydrobenzo[b]thiophene is prepared from 6-amino-2,3-dihydrobenzo[b]thiophene through standard diazotization followed by reaction with sodium azide.

  • Photolysis: A solution of 6-azido-2,3-dihydrobenzo[b]thiophene in an excess of diethylamine is irradiated using a high-pressure mercury lamp. The reaction is monitored by TLC until the starting azide is consumed.

  • Workup and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the 7-diethylamino-2,3-dihydro-8H-thieno[2,3-d]azepine product.

  • Characterization: The structure of the product is confirmed by 1H NMR spectroscopy and other relevant analytical techniques.

Data Summary

Compound Synthesis Method Yield (%) Reference
7-diethylamino-2,3-dihydro-8H-thieno[2,3-d]azepinePhotolysis of azide in diethylamineNot specified[1]
Thieno[2,3-b]azepin-4-onesDieckmann ring closureNot specified[2]

Visual Guides

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Core Synthesis cluster_purification Purification and Analysis start Substituted Thiophene azide_prep Azide Formation start->azide_prep photolysis Photolysis / Cyclization azide_prep->photolysis workup Workup photolysis->workup chromatography Column Chromatography workup->chromatography characterization Spectroscopic Characterization (NMR, MS) chromatography->characterization

Caption: General workflow for thieno[3,2-b]azepine synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Impure Reagents/Solvents start->cause1 cause2 Suboptimal Reaction Time start->cause2 cause3 Incorrect Reaction Conditions (Temp, Concentration) start->cause3 solution1 Purify Starting Materials cause1->solution1 solution2 Optimize Reaction Time (TLC/LC-MS Monitoring) cause2->solution2 solution3 Systematic Condition Screening cause3->solution3

References

overcoming solubility problems of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is predicted to be a weakly basic compound. Consequently, its aqueous solubility is highly pH-dependent. It is expected to exhibit higher solubility in acidic conditions (lower pH) where the molecule is protonated, and significantly lower solubility in neutral to basic conditions (higher pH) where it exists in its less soluble free base form.[1][][3] For organic solvents, it is likely to be more soluble in polar organic solvents like DMSO, DMF, and alcohols compared to nonpolar solvents.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for my in vitro assay. What is causing this and how can I prevent it?

A2: This is a common issue for compounds with low aqueous solubility. The precipitation occurs because the compound is highly soluble in the organic stock solution (e.g., DMSO) but much less soluble in the aqueous buffer. When the stock is diluted, the solvent polarity changes drastically, causing the compound to crash out of solution.

To prevent this, you can try the following:

  • Lower the final concentration: Your target concentration may be above the compound's solubility limit in the final buffer.

  • Optimize the dilution method: Instead of adding the buffer to your stock, add the stock solution dropwise to the vortexing aqueous buffer. This promotes rapid mixing and can prevent localized supersaturation.

  • Use a co-solvent: Incorporate a small percentage (typically <1-5%) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in your final aqueous buffer to increase solubility.[4][5]

  • Adjust the pH: Since this is a weakly basic compound, lowering the pH of your aqueous buffer will increase its solubility.[1][3]

Q3: Can I use surfactants to improve the solubility of this compound?

A3: Yes, surfactants can be effective in increasing the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.[6][7] Non-ionic surfactants like Tween® 80 or Solutol® HS-15 are commonly used in preclinical formulations.[6] However, it is crucial to ensure the chosen surfactant and its concentration are compatible with your experimental system, as they can interfere with biological assays.

Q4: How does particle size affect the dissolution of this compound?

A4: Reducing the particle size of a solid compound increases its surface area-to-volume ratio.[6][8] This larger surface area allows for greater interaction with the solvent, which can lead to an increased rate of dissolution, although it does not change the intrinsic solubility.[6][8] Techniques like micronization or nanosuspension can be employed to reduce particle size.[9]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Compound will not dissolve in aqueous buffer. The compound has very low intrinsic aqueous solubility at the buffer's pH.1. pH Adjustment: Lower the pH of the buffer. For a weakly basic compound, solubility increases as the pH decreases.[1][3] 2. Co-solvents: Add a water-miscible co-solvent such as ethanol, propylene glycol, or PEG 400 to the buffer.[4][5] 3. Solubilizing Agents: Incorporate a surfactant (e.g., Tween® 80) or a cyclodextrin.[6][7]
Precipitation occurs over time in a prepared solution. The solution is supersaturated and thermodynamically unstable. The compound may be degrading.1. Determine Kinetic Solubility: This will help establish the concentration at which the compound remains in solution over the experimental timeframe. 2. Check for Degradation: Analyze the solution over time by HPLC to check for the appearance of degradation products.[7] 3. Protect from Light and Air: Some compounds are sensitive to light or oxidation. Store solutions protected from light and under an inert atmosphere if necessary.
Inconsistent results in biological assays. Poor solubility is leading to variable concentrations of the active compound. The solvent or solubilizing agent is interfering with the assay.1. Confirm Solubilization: Visually inspect solutions for any particulate matter. It is also good practice to filter the solution before use. 2. Run Vehicle Controls: Always include controls with the same concentration of solvent and any solubilizing agents used for the test compound to account for their effects on the assay. 3. Lower Solvent Concentration: Keep the final concentration of organic solvents like DMSO as low as possible (ideally below 0.5%).

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents at 25°C

Solvent Solubility (mg/mL) Classification
Water (pH 7.0)< 0.01Practically Insoluble
0.1 N HCl (pH 1.2)5 - 10Soluble
PBS (pH 7.4)< 0.01Practically Insoluble
DMSO> 50Very Soluble
Ethanol1 - 5Sparingly Soluble
Methanol1 - 5Sparingly Soluble
Acetonitrile< 0.1Very Slightly Soluble
Propylene Glycol1 - 10Sparingly to Soluble

Note: These are hypothetical values based on the expected properties of a weakly basic heterocyclic compound and should be confirmed experimentally.

Table 2: Hypothetical pH-Dependent Aqueous Solubility Profile

pH Solubility (µg/mL)
2.08500
4.0850
6.08.5
7.4< 1
8.0< 1

Note: These are hypothetical values for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, buffer, or organic solvent) in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

  • Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Protocol 2: Screening for Suitable Co-solvents

This protocol helps identify a co-solvent system to improve aqueous solubility.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a strong organic solvent like DMSO (e.g., 20 mg/mL).

  • Co-solvent Buffer Preparation: Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing increasing percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% of ethanol, PEG 400, or propylene glycol).

  • Dilution and Observation: Add a small volume of the stock solution to each of the co-solvent buffers to achieve the desired final concentration. Vortex immediately.

  • Assessment: Visually inspect the solutions for any signs of precipitation immediately after mixing and after a set incubation period (e.g., 1-2 hours) at the experimental temperature. The lowest concentration of the co-solvent that maintains a clear solution is considered suitable for further experiments.

Visualizations

Signaling Pathway

Thienoazepine derivatives are often investigated for their activity on central nervous system targets, such as dopamine and serotonin receptors. The following diagram illustrates a simplified, representative signaling pathway for a G-protein coupled receptor (GPCR) that could be a target for this compound.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound This compound Receptor GPCR (e.g., Dopamine or Serotonin Receptor) Compound->Receptor G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase activates Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) Kinase->Cellular_Response phosphorylates targets leading to

Caption: Simplified GPCR signaling pathway potentially modulated by the compound.

Experimental Workflow

The following diagram outlines the workflow for addressing the solubility issues of this compound.

Solubility_Troubleshooting_Workflow cluster_optimization Optimization Strategies Start Start: Poorly Soluble Compound Assess_Solubility Assess Solubility in Common Solvents & Buffers Start->Assess_Solubility Is_Soluble Is Solubility Sufficient for Experiment? Assess_Solubility->Is_Soluble Proceed Proceed with Experiment Is_Soluble->Proceed Yes Optimize Optimize Formulation Is_Soluble->Optimize No pH_Adjust pH Adjustment Co_Solvent Co-solvent Screening Surfactant Surfactant Addition Re_Assess Re-assess Solubility pH_Adjust->Re_Assess Co_Solvent->Re_Assess Surfactant->Re_Assess Is_Soluble2 Is Solubility Sufficient? Re_Assess->Is_Soluble2 Proceed2 Proceed with Experiment (with vehicle controls) Is_Soluble2->Proceed2 Yes Reconsider Reconsider Formulation (e.g., solid dispersion, nanosuspension) Is_Soluble2->Reconsider No

Caption: Logical workflow for troubleshooting solubility issues.

References

Technical Support Center: Optimization of Reaction Conditions for Thieno[3,2-b]azepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of thieno[3,2-b]azepine derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis of thieno[3,2-b]azepine derivatives, offering potential causes and solutions.

1. Low or No Product Yield in Cyclization Step

  • Question: I am attempting an intramolecular cyclization to form the thieno[3,2-b]azepine ring system, but I am observing very low to no yield of the desired product. What are the possible reasons and how can I improve the yield?

  • Answer: Low yields in cyclization reactions are a common issue. Several factors could be at play:

    • Inadequate Activation of Precursor: The functional groups involved in the cyclization (e.g., an amine and a carbonyl group for a condensation reaction) may not be sufficiently reactive.

      • Solution: For reactions like the Dieckmann condensation, ensure a strong enough base (e.g., sodium hydride) is used to deprotonate the active methylene group.[1] For reactions involving amines, consider converting the amine to a more nucleophilic species or the electrophilic partner to a more reactive species.

    • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the efficiency of the cyclization.

      • Solution: Systematically screen different solvents to find one that favors the desired intramolecular reaction over intermolecular side reactions. Optimization of temperature is also crucial; some reactions require heating to overcome the activation energy, while others may benefit from lower temperatures to minimize side product formation. An optimization of reaction time can also be beneficial as prolonged reaction times might lead to product degradation.

    • Steric Hindrance: Bulky substituents on the precursor molecule can sterically hinder the cyclization process.

      • Solution: If possible, redesign the synthetic route to introduce bulky groups after the core thieno[3,2-b]azepine structure is formed. Alternatively, using a catalyst or reaction conditions that can tolerate more sterically demanding substrates might be necessary.

2. Formation of Significant Side Products

  • Question: My reaction is producing a complex mixture of products, with my desired thieno[3,2-b]azepine derivative being a minor component. How can I suppress the formation of these side products?

  • Answer: The formation of multiple products often points to issues with reaction selectivity or stability of the desired product under the reaction conditions.

    • Intermolecular Reactions: Instead of the desired intramolecular cyclization, intermolecular reactions between precursor molecules can lead to polymers or dimers.

      • Solution: Employing high-dilution conditions can favor intramolecular reactions. This involves adding the substrate slowly to a large volume of solvent.

    • Rearrangement or Decomposition: The starting material or the product might be unstable under the reaction conditions, leading to rearrangements or decomposition. For instance, some azepine derivatives can undergo ring expansion or contraction.[2]

      • Solution: Carefully control the reaction temperature and pH. Analyze the side products to understand the decomposition pathways, which can provide clues for modifying the reaction conditions. For example, using milder bases or acids might prevent unwanted side reactions.

    • Lack of Regioselectivity: In cases where multiple cyclization pathways are possible, a mixture of isomers can be formed.

      • Solution: The use of directing groups on the substrate can help control the regioselectivity of the cyclization. Additionally, exploring different catalytic systems can influence which reaction pathway is favored.

3. Difficulty in Product Purification

  • Question: I am struggling to isolate the pure thieno[3,2-b]azepine derivative from the crude reaction mixture. What purification strategies are most effective?

  • Answer: Purification challenges can arise from the physicochemical properties of the product and the nature of the impurities.

    • Similar Polarity of Product and Impurities: If the side products have similar polarity to the desired compound, separation by standard column chromatography can be difficult.

      • Solution:

        • Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina, or reverse-phase silica). Gradient elution can also improve separation.

        • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

        • Derivatization: In some cases, it might be beneficial to derivatize the crude product to alter its polarity, purify the derivative, and then cleave the derivatizing group to obtain the pure product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of thieno[3,2-b]azepine derivatives.

  • Question: What are the most common synthetic routes to prepare the thieno[3,2-b]azepine core structure?

  • Answer: Several synthetic strategies have been employed to construct the thieno[3,2-b]azepine scaffold. Common approaches include:

    • Ring closure of functionalized thiophenes: This is a widely used method where a thiophene precursor bearing a side chain is cyclized to form the seven-membered azepine ring. An example is the Dieckmann ring closure of substituted 2-amino-3-carbethoxythiophenes that have been alkylated with ethyl 4-bromobutyrate.[1]

    • Photolysis of azido-thiophenes: Photolytic decomposition of an azide group on a thiophene derivative can lead to the formation of a nitrene, which can then undergo ring expansion to form the azepine ring.[3]

    • Reductive cyclization: Reduction of a dione precursor can lead to the formation of the corresponding diol, which can then be further manipulated and cyclized.[4]

  • Question: How can I optimize the reaction conditions for a specific step in the synthesis of a thieno[3,2-b]azepine derivative?

  • Answer: Optimization of reaction conditions is a systematic process. A Design of Experiments (DoE) approach can be highly efficient. Key parameters to consider for optimization include:

    • Temperature: Vary the temperature in increments to find the optimal balance between reaction rate and side product formation.

    • Solvent: Screen a range of solvents with different polarities and boiling points.

    • Catalyst/Reagent Concentration: The loading of the catalyst or the stoichiometry of the reagents can have a significant impact on the reaction outcome.

    • Reaction Time: Monitor the reaction progress over time to determine the point of maximum product formation before significant decomposition occurs.

  • Question: Are there any specific safety precautions I should take when working with reagents for thieno[3,2-b]azepine synthesis?

  • Answer: Standard laboratory safety practices should always be followed. Specific hazards may be associated with certain reagents:

    • Sodium Hydride (NaH): This is a highly flammable and water-reactive reagent. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

    • Azides: Organic azides can be explosive, especially when heated or subjected to shock. Handle with care and behind a blast shield.

    • Strong Acids and Bases: These are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic Cyclization Step

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.1)THF251245
2NaH (1.1)THF66665
3NaH (1.5)THF66675
4t-BuOK (1.1)t-BuOH82850
5t-BuOK (1.5)t-BuOH82860

This table is a representative example and the optimal conditions will vary depending on the specific substrate and reaction.

Experimental Protocols

Protocol 1: General Procedure for Dieckmann Ring Closure to form a Thieno[2,3-b]azepin-4-one Derivative [1]

  • To a solution of the substituted 2-(N-tosyl-4-ethoxycarbonylbutanamido)-3-carbethoxythiophene in anhydrous toluene, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and quench by the slow addition of glacial acetic acid, followed by water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product is then subjected to detosylation using a 40% sulfuric acid-acetic acid solution to yield the thieno[2,3-b]azepin-4-one derivative.

  • Purify the final product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Final Product & Analysis start Substituted 2-Aminothiophene step1 Alkylation start->step1 reagent1 Alkylating Agent (e.g., Ethyl 4-bromobutyrate) reagent1->step1 step2 Intramolecular Cyclization (e.g., Dieckmann) step1->step2 step3 Deprotection/ Modification step2->step3 product Thieno[3,2-b]azepine Derivative step3->product analysis Purification & Characterization (Chromatography, NMR, MS) product->analysis

Caption: General workflow for the synthesis of thieno[3,2-b]azepine derivatives.

troubleshooting_logic problem Low Product Yield cause1 Inefficient Cyclization problem->cause1 cause2 Side Reactions problem->cause2 cause3 Product Degradation problem->cause3 solution1a Optimize Base/Catalyst cause1->solution1a solution1b Screen Solvents cause1->solution1b solution1c Adjust Temperature cause1->solution1c solution2a High Dilution cause2->solution2a solution2b Use Milder Conditions cause2->solution2b solution3a Reduce Reaction Time cause3->solution3a solution3b Inert Atmosphere cause3->solution3b

Caption: Troubleshooting logic for addressing low product yield.

References

minimizing side-product formation in 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the this compound core?

A1: The primary synthetic strategies include the ring expansion of a thieno-fused cyclohexanone oxime, intramolecular cyclization of substituted thiophene derivatives, and photolytic ring expansion of azides. A particularly effective method involves the regioselective reduction of a heterocyclic fused cyclohexanone oxime using diisobutylaluminum hydride (DIBAH), which can yield the desired azepine as the sole product under optimized conditions.[1] Other methods like the Dieckmann ring closure of appropriate diesters have also been employed for related thienoazepinones.[2]

Q2: What are the potential side-products in the DIBAH reduction of a thieno-fused cyclohexanone oxime?

A2: While the DIBAH reduction is reported to be highly regioselective, potential side-products can arise from incomplete reduction, leading to the corresponding amine, or over-reduction of other functional groups if present. The choice of solvent and temperature is crucial to minimize these side reactions.

Q3: Can photolysis of a 6-azidobenzo[b]thiophene derivative be used, and what are the drawbacks?

A3: Yes, photolysis of 6-azidobenzo[b]thiophenes in the presence of an amine like diethylamine can lead to ring expansion to form a thieno[2,3-c]azepine system.[3][4] However, this method can produce a mixture of products, including the desired ring-expanded azepine alongside 7-amino-6-diethylaminobenzo[b]thiophene.[3][4] The product distribution can be sensitive to reaction conditions.[3][4]

Q4: How can I purify the final this compound product from reaction impurities?

A4: Standard chromatographic techniques, such as column chromatography on silica gel, are typically effective for purifying the target compound. The choice of eluent will depend on the specific derivatives being synthesized. For basic amine products, an aqueous workup with a mild base may be necessary to remove acidic impurities prior to chromatography.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired thieno[3,2-b]azepine Incomplete reaction during DIBAH reduction.Ensure the DIBAH reagent is fresh and accurately titrated. Increase the equivalents of DIBAH used. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
Suboptimal reaction temperature.Perform the reaction at the recommended temperature. For DIBAH reductions, this is often a low temperature (e.g., -78 °C to 0 °C) to improve selectivity.
Side-reactions dominating.Re-evaluate the synthetic route. If using photolysis, consider alternative, more selective methods like the DIBAH reduction of the corresponding oxime.
Formation of regioisomeric azepines Non-selective ring expansion method.The DIBAH reduction of a thieno-fused cyclohexanone oxime is reported to be highly regioselective for the formation of the thieno[3,2-b]azepine.[1] If using other methods that may yield regioisomers, careful optimization of reaction conditions (catalyst, solvent, temperature) is necessary.
Presence of an unexpected amino-substituted benzothiophene side-product Use of photolytic azide decomposition.This is a known issue with the photolysis of 6-azidobenzo[b]thiophenes.[3][4] To avoid this, switch to a different synthetic strategy. If this route must be used, careful control of irradiation time and amine concentration may help to optimize the product ratio.
Difficulty in removing starting materials or intermediates Inefficient purification.Optimize the column chromatography conditions (e.g., gradient elution, different solvent systems). Consider a pre-purification step such as an acid-base extraction to remove impurities with different pKa values.
Product degradation during workup or purification Instability of the product to acidic or basic conditions.Use mild workup conditions. Neutralize the reaction mixture carefully. If the product is sensitive, avoid prolonged exposure to strong acids or bases. Use buffered solutions where appropriate.

Experimental Protocols

Key Experiment: Regioselective Synthesis of the this compound Core via DIBAH Reduction

This protocol is adapted from the general method described for the synthesis of novel arginine vasopressin antagonists.[1]

Materials:

  • Thieno-fused cyclohexanone oxime precursor

  • Diisobutylaluminum hydride (DIBAH) solution (e.g., 1.0 M in toluene)

  • Anhydrous solvent (e.g., toluene or THF)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the thieno-fused cyclohexanone oxime precursor in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the optimized temperature (typically between -78 °C and 0 °C) in an appropriate cooling bath.

  • Slowly add the DIBAH solution dropwise to the cooled reaction mixture while maintaining the temperature.

  • Stir the reaction mixture at the same temperature for the predetermined optimal time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow, careful addition of a suitable quenching agent (e.g., methanol, followed by water or Rochelle's salt solution) at low temperature.

  • Allow the mixture to warm to room temperature and stir until a clear separation of layers is observed.

  • Filter the mixture if necessary to remove aluminum salts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the this compound.

Visualizations

G cluster_main_path Main Synthetic Pathway A Thieno-fused Cyclohexanone Oxime B 5,6,7,8-Tetrahydro-4H- thieno[3,2-b]azepine (Desired Product) A->B DIBAH, Toluene

Caption: Main synthetic route to the thieno[3,2-b]azepine core.

G cluster_side_reaction Potential Side-Reaction in Photolytic Synthesis C 6-Azidobenzo[b]thiophene D Thieno[2,3-c]azepine (Ring Expansion Product) C->D hν, R₂NH E Amino-substituted benzo[b]thiophene (Side-Product) C->E hν, R₂NH

Caption: Side-product formation in photolytic synthesis.

G cluster_dibal DIBAH Reduction cluster_photo Photolysis start Low Yield or Impure Product q1 Identify Synthetic Route start->q1 dibal_q1 Check Reagent Quality & Stoichiometry q1->dibal_q1 DIBAH Route photo_q1 Mixture of Products? q1->photo_q1 Photolysis Route dibal_q2 Optimize Temperature & Reaction Time dibal_q1->dibal_q2 dibal_sol Improve Yield & Purity dibal_q2->dibal_sol photo_yes Consider Alternative Route (e.g., DIBAH) photo_q1->photo_yes Yes photo_no Optimize Purification photo_q1->photo_no No

Caption: Troubleshooting workflow for synthesis optimization.

References

stability issues of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common stability issues with this compound in solution.

Issue 1: Rapid Degradation of the Compound in Solution

  • Symptom: Loss of compound purity over a short period, as observed by chromatography (e.g., HPLC, LC-MS).

  • Possible Causes & Troubleshooting Steps:

Potential CauseTroubleshooting ActionExpected Outcome
Oxidation 1. Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon). 2. Prepare and store solutions under an inert atmosphere. 3. Add an antioxidant (e.g., BHT, Vitamin E) to the solution, if compatible with the experimental design.Reduced formation of oxidation-related impurities.
pH Instability 1. Determine the pH of your solution. 2. Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7). Thienoazepine derivatives can be susceptible to degradation at alkaline pH. 3. If the experimental conditions require a specific pH, perform a preliminary study to assess the compound's stability at that pH over the experiment's duration.Slower degradation rate in buffered solutions.
Photodegradation 1. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. 2. Minimize exposure to ambient light during handling.Minimal degradation in light-protected samples compared to exposed samples.
Thermal Degradation 1. Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C or frozen at -20°C).[1] 2. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes.Improved stability over time when stored at lower temperatures.

Issue 2: Inconsistent Results in Biological Assays

  • Symptom: High variability in experimental data or loss of biological activity.

  • Possible Causes & Troubleshooting Steps:

Potential CauseTroubleshooting ActionExpected Outcome
Degradation in Assay Media 1. Assess the stability of the compound in the specific biological medium under the assay conditions (e.g., temperature, CO2). 2. Prepare fresh solutions of the compound immediately before each experiment. 3. Include a stability-indicating control sample in your assay plate to monitor for degradation over the incubation period.More consistent and reproducible assay results.
Adsorption to Labware 1. Use low-adsorption plasticware or silanized glassware. 2. Include a surfactant (e.g., Tween-80) in the buffer, if permissible for the assay.Increased recovery of the compound from the solution.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, temperatures of 2-8°C are recommended, under an inert atmosphere.

  • Q2: How should I prepare and store stock solutions?

    • A2: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light.

Stability in Different Solvents and Buffers

  • Q3: What is the expected stability of this compound in aqueous solutions?

    • A3: The stability in aqueous solutions is highly dependent on pH. Thienoazepine derivatives are generally more stable in neutral to slightly acidic conditions. It is advisable to use buffered solutions (pH 5-7) for aqueous preparations.

  • Q4: Are there any solvents I should avoid?

    • A4: Avoid using solvents that may contain peroxides (e.g., older bottles of THF or diethyl ether) as the thiophene ring is susceptible to oxidation. Also, be cautious with highly basic or acidic aqueous solutions.

Degradation

  • Q5: What are the likely degradation pathways for this compound?

    • A5: Based on the structure, the most probable degradation pathways include:

      • Oxidation: The sulfur atom in the thiophene ring is a likely site for oxidation, which can lead to the formation of sulfoxides or sulfones.

      • Hydrolysis: While the core structure is generally stable against hydrolysis, any functional groups on substituted analogs could be susceptible.

      • Photodegradation: Aromatic systems can be sensitive to light, leading to various degradation products.

  • Q6: How can I detect degradation products?

    • A6: A stability-indicating HPLC method with UV or MS detection is the most common technique to separate and quantify the parent compound from its degradation products. NMR spectroscopy can be used to elucidate the structure of unknown degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to investigate the stability of this compound.

  • Objective: To identify potential degradation products and pathways under various stress conditions.

  • Materials:

    • This compound

    • HPLC grade acetonitrile, methanol, and water

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

    • Phosphate buffer (pH 7.4)

    • HPLC system with UV or MS detector

  • Methodology:

    • Prepare a stock solution of the compound in acetonitrile or methanol (e.g., 1 mg/mL).

    • For each condition, dilute the stock solution with the respective stressor solution to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound at 105°C for 24 hours. Dissolve in the mobile phase before analysis.

    • Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a defined period.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

  • Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

  • Typical Starting Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).

    • Injection Volume: 10 µL.

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between the parent peak and any degradation peaks.

Data Presentation

Table 1: Illustrative Forced Degradation Results for this compound

Stress ConditionIncubation Time (hours)% Degradation (Illustrative)Number of Degradation Products
0.1 M HCl (60°C)2415%2
0.1 M NaOH (60°C)2440%3
3% H₂O₂ (RT)2460%4
Heat (105°C, solid)24<5%1
Photostability2425%2

Note: The data in this table is for illustrative purposes only and represents a typical outcome for a moderately stable compound.

Visualizations

Stability_Troubleshooting_Workflow cluster_0 Observation cluster_1 Initial Checks cluster_2 Investigation cluster_3 Resolution start Inconsistent Results or Observed Degradation check_solution Check Solution (Age, Appearance) start->check_solution check_storage Verify Storage Conditions (Temp, Light) start->check_storage ph_stability Assess pH Stability check_solution->ph_stability oxidation_check Test for Oxidation (Inert Atmosphere) check_solution->oxidation_check photostability_check Evaluate Photostability (Light Protection) check_storage->photostability_check adjust_ph Use Buffered Solution ph_stability->adjust_ph inert_atm Degas Solvents & Use Inert Gas oxidation_check->inert_atm protect_light Use Amber Vials photostability_check->protect_light Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome prep Prepare Stock Solution of Compound acid Acid Hydrolysis (HCl, Heat) prep->acid base Base Hydrolysis (NaOH, Heat) prep->base oxidation Oxidation (H2O2) prep->oxidation thermal Thermal Stress (Heat, Solid) prep->thermal photo Photostability (Light Exposure) prep->photo analysis Analyze by Stability- Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Identify Degradation Products & Pathways analysis->outcome

References

Technical Support Center: Analysis of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining HPLC methods for the analysis of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine. It includes troubleshooting guides for common issues, frequently asked questions, and a detailed experimental protocol.

Troubleshooting Guide and FAQs

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Peak Shape Problems

Question: Why am I observing peak tailing for my analyte?

Answer:

Peak tailing is a common issue when analyzing basic compounds like this compound, often appearing as an asymmetrical peak with a drawn-out tail.[1][2] This can compromise accurate integration and quantification.[3] The primary causes and solutions are:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with basic analytes, causing tailing.[3][4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) can protonate the silanol groups, reducing their interaction with the basic analyte.[1]

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically masks many of the residual silanol groups.[3]

    • Solution 3: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites.[1]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]

    • Solution: Reduce the injection volume or dilute the sample.[1]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[4]

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]

Question: My peaks are fronting. What is the cause and how can I fix it?

Answer:

Peak fronting, where the peak has a leading edge, is typically caused by a mismatch between the sample solvent and the mobile phase or by sample overload.[2]

  • Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will spread and front.

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.[1]

  • Sample Overload: Similar to peak tailing, injecting too much sample can lead to fronting.

    • Solution: Decrease the concentration of the sample or reduce the injection volume.[2]

Question: I am seeing split peaks in my chromatogram. What should I do?

Answer:

Split peaks can arise from several issues related to the column or the injection process.[5]

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, disrupting the sample flow path.

    • Solution: Reverse the column and flush it with a strong solvent. If this doesn't resolve the issue, the frit may need to be replaced. Using a guard column can help prevent this.[4]

  • Column Void: A void or channel can form at the head of the column due to settling of the packing material.[4]

    • Solution: This usually requires replacing the column.[4]

  • Injector Problems: Issues with the injector, such as a partially blocked port or a damaged rotor seal, can cause the sample to be introduced onto the column in a non-uniform manner.[5]

    • Solution: Clean the injector port and inspect the rotor seal for wear.

Retention Time and Resolution Issues

Question: My retention times are shifting from one injection to the next. Why is this happening?

Answer:

Inconsistent retention times are a common problem that can make peak identification and quantification unreliable. The most frequent causes include:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily and keep solvent reservoirs capped. Ensure the HPLC pump's proportioning valves are functioning correctly.[3]

  • Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.[3]

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[6]

  • Pump Issues: A malfunctioning pump or the presence of air bubbles can cause inconsistent flow rates.[7]

    • Solution: Degas the mobile phase and purge the pump. If the problem persists, check the pump seals and check valves for wear.[7]

Question: I have poor resolution between my analyte and an impurity. How can I improve the separation?

Answer:

Improving resolution often involves adjusting the mobile phase composition or changing the stationary phase.

  • Optimize Mobile Phase Strength:

    • Solution: If peaks are eluting too quickly, decrease the percentage of the organic solvent in the mobile phase. If they are eluting too slowly, increase the organic content. For gradient methods, adjust the slope of the gradient.

  • Change Mobile Phase Selectivity:

    • Solution: Substitute the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) to alter the selectivity of the separation. Adjusting the pH of the mobile phase can also significantly impact the retention of ionizable compounds.

  • Change Stationary Phase:

    • Solution: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to provide alternative separation chemistry.[1]

Experimental Protocol

The following is a proposed starting method for the analysis of this compound. This method will likely require optimization for your specific application.

1. Sample and Standard Preparation

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to make a 1 mg/mL stock solution.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same diluent as the working standard to a similar final concentration.

2. HPLC Instrumentation and Conditions

The following table summarizes the recommended starting HPLC parameters.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 230 nm (or λmax of the analyte)

Visualizations

The following diagrams illustrate key workflows for HPLC method development and troubleshooting.

G cluster_0 HPLC Troubleshooting Workflow cluster_1 Problem Isolation start Problem Observed (e.g., Peak Tailing, RT Shift) check_system Check System Suitability (Pressure, Baseline Noise) start->check_system check_method Review Method Parameters (Mobile Phase, Gradient) check_system->check_method isolate_problem Isolate the Problem (System vs. Column vs. Sample) check_method->isolate_problem system_issue System Issue isolate_problem->system_issue System column_issue Column Issue isolate_problem->column_issue Column sample_issue Sample Issue isolate_problem->sample_issue Sample troubleshoot_system Troubleshoot System (Pump, Injector, Detector) system_issue->troubleshoot_system troubleshoot_column Troubleshoot Column (Flush, Replace) column_issue->troubleshoot_column troubleshoot_sample Troubleshoot Sample (Dilute, Change Solvent) sample_issue->troubleshoot_sample resolve Problem Resolved troubleshoot_system->resolve troubleshoot_column->resolve troubleshoot_sample->resolve

Caption: A logical workflow for troubleshooting common HPLC issues.

G cluster_0 HPLC Method Development Workflow cluster_1 Optimization Cycle start Define Analytical Goal (Purity, Assay) lit_search Literature Search for Similar Compounds start->lit_search initial_conditions Select Initial Conditions (Column, Mobile Phase) lit_search->initial_conditions run_experiment Run Initial Experiment initial_conditions->run_experiment evaluate_results Evaluate Results (Peak Shape, Resolution) run_experiment->evaluate_results optimize Optimize Parameters (Gradient, pH, Temp) evaluate_results->optimize optimize->run_experiment Refine validate_method Validate Method (Linearity, Precision, Accuracy) optimize->validate_method Acceptable final_method Finalized SOP validate_method->final_method

Caption: A systematic workflow for developing an HPLC method.

References

addressing poor reproducibility in assays with 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot poor reproducibility in assays involving 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine and its derivatives.

Troubleshooting Guides

This section provides practical, question-and-answer-based guidance for specific issues that may arise during experimentation, leading to poor reproducibility.

Issue 1: Compound Precipitation in Aqueous Buffers

Question: I am observing precipitation or cloudiness after diluting my DMSO stock of this compound into my aqueous assay buffer or cell culture medium. What is causing this and how can I resolve it?

Answer: This is a frequent challenge with heterocyclic compounds that exhibit low aqueous solubility. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous solution can cause the compound to "crash out" of solution.[1]

Troubleshooting Steps:

  • Optimize Dilution Technique: Add the compound stock to the aqueous solution dropwise while gently vortexing or stirring. This avoids localized high concentrations that can trigger precipitation.[1] Pre-warming the aqueous solution to the experimental temperature (e.g., 37°C) can also improve solubility.[1]

  • Lower Final Compound Concentration: The concentration of the compound may be exceeding its solubility limit in the final assay buffer. Perform a dose-response experiment to determine the highest soluble concentration that still yields a biological effect.

  • Adjust Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) can enhance compound solubility. The compatibility of the final DMSO concentration with your specific cell line should be verified.

  • Conduct a Solubility Study: Systematically determine the compound's solubility in different buffer systems (e.g., PBS, Tris, HEPES) and at various pH levels to identify the optimal conditions for your assay.

Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)

Question: My IC50 values for this compound in cell viability assays are highly variable between experiments. What could be the cause?

Answer: Inconsistent results in cell viability assays can stem from several factors, including direct interference of the compound with the assay reagents. Thiophene-containing compounds can have reducing properties that non-enzymatically convert tetrazolium salts (like MTT or XTT) to formazan, leading to a false signal of cell viability.[2]

Troubleshooting Steps:

  • Perform a Cell-Free Control: Incubate your compound at various concentrations with the MTT or XTT reagent in cell-free medium. A color change in the absence of cells indicates direct chemical reduction of the substrate and assay interference.[2]

  • Switch to an Orthogonal Assay: If interference is detected, use a viability assay with a different detection principle.

    • Sulforhodamine B (SRB) Assay: Measures total protein content and is less susceptible to interference from reducing compounds.[2]

    • ATP-Based Assays (e.g., CellTiter-Glo®): Quantify ATP levels as a marker of metabolic activity and are generally considered a robust alternative.[3]

    • Dye-Exclusion Methods (e.g., Trypan Blue): Directly assess cell membrane integrity.[2]

Issue 3: High Background or False Positives in Fluorescence-Based Assays

Question: I am observing a high background signal in my fluorescence-based kinase or GPCR assay when using this compound. Could the compound be autofluorescent?

Answer: Yes, many heterocyclic compounds, particularly those with fused aromatic ring systems, can exhibit intrinsic fluorescence.[4][5] This autofluorescence can overlap with the emission spectrum of the assay's fluorophore, leading to a high background and poor signal-to-noise ratio.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of the compound in the assay buffer at the final concentration without the biological target or other assay reagents. A significant signal indicates autofluorescence.

  • Perform a Spectral Scan: If your plate reader has this capability, perform an excitation and emission scan of your compound to identify its fluorescent profile. This can help in selecting assay fluorophores with non-overlapping spectra.

  • Switch to a Non-Fluorescent Assay Readout: If autofluorescence is a persistent issue, consider alternative assay formats such as:

    • Luminescence-based assays: (e.g., Kinase-Glo®, GPCR-Glo™)

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology uses a time delay between excitation and emission detection to reduce background fluorescence.

    • Label-free assays: (e.g., surface plasmon resonance, isothermal titration calorimetry)

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound? A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of heterocyclic compounds for biological assays. Always use anhydrous, high-purity DMSO to minimize compound degradation.

Q2: How should I store my this compound stock solution to ensure its stability? A2: To maintain compound integrity, aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. For sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon).

Q3: My dose-response curves for this compound are not sigmoidal and have a very steep slope. What could be the reason? A3: Steep Hill slopes in dose-response curves can sometimes be an indicator of non-specific activity or assay artifacts, such as compound aggregation at higher concentrations. Visually inspect the wells with the highest concentrations for any signs of precipitation. Consider including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer to mitigate potential aggregation, but first ensure the detergent is compatible with your assay system.

Q4: Could this compound be a Pan-Assay Interference Compound (PAINS)? A4: While a definitive classification requires extensive screening, the thieno-azepine core is a heterocyclic structure, and certain heterocyclic motifs are known to be potential PAINS. These compounds can interfere with assays through various mechanisms, including reactivity with proteins or assay components. It is crucial to perform counter-screens and orthogonal assays to confirm that the observed activity is specific to the intended biological target.

Data Presentation

Table 1: Troubleshooting Summary for Poor Reproducibility

Observed Issue Potential Cause Recommended Solution
Compound Precipitation Low aqueous solubility; Solvent shockOptimize dilution technique; Lower final concentration; Adjust DMSO %; Perform solubility profiling.
Variable IC50 in Viability Assays Direct reduction of assay substrate (e.g., MTT)Perform cell-free controls; Switch to an orthogonal assay (SRB, ATP-based).
High Background in Fluorescence Assays Compound autofluorescenceRun compound-only controls; Perform spectral scan; Switch to a non-fluorescent readout (luminescence, TR-FRET).
Poor Dose-Response Curve Shape Compound aggregation at high concentrationsVisually inspect for precipitation; Add a low concentration of a non-ionic detergent.
Loss of Compound Activity Over Time Compound instability in solutionPrepare fresh solutions for each experiment; Aliquot and store stock solutions at -80°C.

Experimental Protocols

Protocol 1: Solubility Assessment in Aqueous Buffers

Objective: To determine the kinetic solubility of this compound in a specific assay buffer.

Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Create a series of dilutions of the compound in the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all dilutions (e.g., 1%).

  • Include a buffer-only control with the same final DMSO concentration.

  • Incubate the solutions at room temperature for 1-2 hours.

  • Visually inspect each solution for signs of precipitation or cloudiness against a dark background.

  • For a quantitative assessment, measure the turbidity of each solution by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm) using a plate reader. An increase in absorbance compared to the control indicates precipitation.

Protocol 2: Cell-Free MTT Reduction Assay

Objective: To assess the potential of this compound to directly reduce the MTT reagent.

Methodology:

  • Prepare a serial dilution of the compound in cell culture medium (without cells) in a 96-well plate. The concentration range should cover the concentrations used in your cell-based assays.

  • Include a medium-only control and a positive control for reduction (e.g., a known reducing agent like dithiothreitol).

  • Add MTT reagent to each well according to the manufacturer's instructions (typically 10-20 µL of a 5 mg/mL solution).

  • Incubate the plate under the same conditions as your cell viability assay (e.g., 37°C, 5% CO2) for 1-4 hours.

  • Add the solubilization buffer (e.g., acidified isopropanol or a commercial solubilizer) to each well and mix thoroughly.

  • Read the absorbance at 570 nm. A dose-dependent increase in absorbance in the compound-treated wells compared to the medium-only control indicates direct MTT reduction.

Visualizations

Troubleshooting_Workflow start Poor Reproducibility Observed solubility Check for Compound Precipitation start->solubility interference Assess Assay Interference solubility->interference No Precipitation optimize_sol Optimize Dilution Protocol & Buffer Conditions solubility->optimize_sol Precipitation Observed stability Evaluate Compound Stability interference->stability No Interference orthogonal_assay Switch to Orthogonal Assay Method interference->orthogonal_assay Interference Detected fresh_solutions Prepare Fresh Solutions & Aliquot Stocks stability->fresh_solutions Degradation Suspected end_node Consistent Results stability->end_node Compound Stable optimize_sol->end_node orthogonal_assay->end_node fresh_solutions->end_node Signaling_Pathway_Hypothesis cluster_0 Potential Mechanisms of Action Compound 5,6,7,8-Tetrahydro-4H- thieno[3,2-b]azepine GPCR GPCR Compound->GPCR Antagonist/ Agonist? Kinase Kinase Compound->Kinase Inhibitor? Downstream Downstream Signaling GPCR->Downstream Kinase->Downstream Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response Experimental_Workflow start Prepare Compound Stock (10mM in DMSO) dilution Prepare Working Dilutions in Assay Buffer/Medium start->dilution treatment Treat Cells or Biochemical Reaction dilution->treatment incubation Incubate for Defined Period treatment->incubation readout Add Assay Reagents & Measure Signal incubation->readout analysis Data Analysis (IC50/EC50) readout->analysis

References

Technical Support Center: Scaling Up 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine synthesis.

Troubleshooting Guide

Scaling up the synthesis of this compound can present challenges not observed at the lab scale. This guide addresses common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in DIBAH Reduction Step 1. Over-reduction: Elevated temperatures can lead to the formation of the corresponding alcohol instead of the desired azepine.[1][2][3][4] 2. Incomplete Reaction: Insufficient DIBAH, poor mixing, or too low a temperature. 3. Moisture Contamination: DIBAH reacts violently with water, reducing its effective concentration.[1]1. Strict Temperature Control: Maintain the reaction temperature at -78 °C during DIBAH addition and for a period after. Utilize a reliable cooling bath and monitor the internal temperature closely. 2. Process Optimization: Ensure accurate titration of the DIBAH solution before use. On a larger scale, ensure agitation is sufficient to maintain a homogeneous mixture. Consider a slight excess of DIBAH (e.g., 1.1-1.2 equivalents). 3. Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Impurities During Benzoylation 1. Di-benzoylation: Reaction of the secondary amine of the thienoazepine with a second molecule of benzoyl chloride. 2. Hydrolysis of Benzoyl Chloride: Presence of water in the reaction mixture can hydrolyze benzoyl chloride to benzoic acid, which can be difficult to remove.1. Controlled Stoichiometry and Addition: Add the benzoyl chloride solution slowly to the reaction mixture to avoid localized high concentrations. Use of a slight excess of the thienoazepine may be beneficial. 2. Anhydrous Conditions: Ensure all reagents and solvents are dry. If benzoic acid does form, consider an additional basic wash during workup.
Difficult Product Isolation and Purification 1. Emulsion Formation During Workup: The basic nature of the amine product can lead to the formation of stable emulsions during aqueous extraction.[4] 2. Product Solubility: The product may have some solubility in the aqueous phase, leading to losses. 3. Tailing on Silica Gel: The basic amine can interact strongly with acidic silica gel, leading to poor separation and low recovery.[5]1. Brine Wash: Use a saturated sodium chloride (brine) solution for the final aqueous wash to help break emulsions. 2. pH Adjustment and Back-Extraction: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during extraction to keep the amine in its free base form. If losses are suspected, the aqueous layers can be combined, re-basified, and back-extracted. 3. Alternative Chromatography: Use a deactivated or basic stationary phase, such as amine-functionalized silica or basic alumina, for column chromatography.[5][6] Alternatively, consider purification by crystallization of a suitable salt.
Safety Concerns with Reagent Handling 1. Pyrophoric Reagents: DIBAH and LiAlH4 are pyrophoric and react violently with water and air.[7][8][9][10][11] 2. Exothermic Reactions: Both the reduction and benzoylation steps can be exothermic, posing a risk of a runaway reaction on a larger scale.[12]1. Strict Handling Protocols: Handle all pyrophoric reagents under an inert atmosphere using appropriate cannulation or syringe techniques. Ensure all personnel are trained in their safe handling and have access to appropriate personal protective equipment and Class D fire extinguishers.[7] 2. Controlled Addition and Cooling: Add reagents slowly and in a controlled manner, with efficient cooling to manage the heat generated. For larger scale reactions, a jacketed reactor with a reliable cooling system is essential.

Frequently Asked Questions (FAQs)

Q1: My DIBAH reduction of the oxime is giving a mixture of the desired azepine and the corresponding alcohol. How can I improve the selectivity?

A1: This is a common issue when scaling up this reduction. The key is rigorous temperature control. The intermediate imine is more susceptible to over-reduction at higher temperatures. Ensure your cooling bath is maintained at -78°C throughout the addition of DIBAH and for at least one hour post-addition. Slow, subsurface addition of the DIBAH solution can also help to prevent localized warming. It is also crucial to use a freshly titrated solution of DIBAH to ensure accurate stoichiometry.

Q2: During the workup of the final product, I am struggling with persistent emulsions. What is the best way to handle this on a larger scale?

A2: Emulsion formation is common with amine products. To mitigate this, first, try adding a saturated brine solution during the aqueous wash, as the increased ionic strength can help break the emulsion. If the emulsion persists, allowing the mixture to stand for an extended period, sometimes overnight, can be effective. On a larger scale, passing the mixture through a bed of a filter aid like Celite® can also help to break up the emulsion.

Q3: Is column chromatography the best method for purifying the final product at a multi-gram scale?

A3: While effective at a small scale, silica gel chromatography of basic amines can be problematic and costly at a larger scale due to tailing and the need for large solvent volumes.[5] Consider purification via crystallization. You can form a salt of the this compound, for example, the hydrochloride or tartrate salt, which may have better crystalline properties than the free base. This can be a more efficient and scalable method for achieving high purity.

Q4: What are the critical safety precautions for handling large quantities of DIBAH?

A4: Diisobutylaluminum hydride (DIBAH) is a pyrophoric reagent that requires strict handling procedures.[1] Always handle it under an inert atmosphere of nitrogen or argon. Use dry, clean equipment and anhydrous solvents. When quenching the reaction, do so at a low temperature by slowly adding a quenching agent like ethyl acetate or isopropanol before adding water. Ensure a Class D fire extinguisher, dry sand, or soda ash is readily available in case of a fire. Never use a water or carbon dioxide extinguisher.[7][10]

Q5: Can I substitute LiAlH4 for DIBAH in the reduction step to reduce costs?

A5: While Lithium aluminum hydride (LiAlH4) is a powerful reducing agent, it is generally less selective than DIBAH for the partial reduction of esters or nitriles to aldehydes.[3] In the case of oxime reduction, LiAlH4 is more likely to lead to over-reduction to the alcohol. Furthermore, LiAlH4 is also pyrophoric and presents similar, if not more severe, handling challenges.[7][8][9][10][11] Given the selectivity issues, DIBAH is often the preferred reagent for this transformation despite the cost.

Experimental Protocols

Protocol 1: Scale-up of DIBAH Reduction of Heterocyclic Fused Cyclohexanone Oxime

Materials:

  • Heterocyclic fused cyclohexanone oxime (1.0 eq)

  • Anhydrous Toluene (10 vol)

  • DIBAH in Toluene (1.5 M solution, 1.2 eq)

  • Ethyl Acetate

  • Saturated aqueous Rochelle's salt solution

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

Procedure:

  • Charge a jacketed reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with the heterocyclic fused cyclohexanone oxime and anhydrous toluene.

  • Cool the mixture to -78 °C using a suitable cooling bath.

  • Slowly add the DIBAH solution dropwise via an addition funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of ethyl acetate at -78 °C.

  • Allow the mixture to warm to 0 °C and then add the saturated aqueous Rochelle's salt solution.

  • Stir the mixture vigorously at room temperature until two clear layers are observed.

  • Separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Visualizations

experimental_workflow start Start: Oxime Precursor reduction DIBAH Reduction (-78 °C, Toluene) start->reduction 1.0 eq Oxime quench Quench (Ethyl Acetate, Rochelle's Salt) reduction->quench 1.2 eq DIBAH workup1 Aqueous Workup (Phase Separation) quench->workup1 benzoylation Benzoylation (Benzoyl Chloride, Base) workup1->benzoylation Crude Thienoazepine workup2 Aqueous Workup & Extraction benzoylation->workup2 purification Purification (Crystallization or Chromatography) workup2->purification final_product Final Product purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield in Reduction Step check_temp Was Temp < -70°C during addition? start->check_temp temp_high Issue: Over-reduction. Solution: Improve cooling efficiency, slow addition rate. check_temp->temp_high No temp_ok Temperature OK check_temp->temp_ok Yes check_reagent Was DIBAH titrated recently? reagent_old Issue: Inaccurate stoichiometry. Solution: Titrate DIBAH before use. check_reagent->reagent_old No reagent_ok Reagent OK check_reagent->reagent_ok Yes check_conditions Were anhydrous conditions maintained? wet_conditions Issue: Reagent decomposition. Solution: Use anhydrous solvents and inert atmosphere. check_conditions->wet_conditions No conditions_ok Conditions OK. Investigate mixing efficiency. check_conditions->conditions_ok Yes temp_ok->check_reagent reagent_ok->check_conditions

References

Technical Support Center: Enhancing the Purity of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. Potential impurities may include:

  • Unreacted starting materials: Such as the precursor amine or halo-thiophene derivative.

  • Incompletely cyclized intermediates: Depending on the synthetic route, ring closure may be incomplete.

  • Over-alkylation or N-oxidation products: The azepine nitrogen is susceptible to further reactions.

  • Solvent adducts: Residual solvents from the reaction or workup.

  • Byproducts from parallel reactions: The specific byproducts will depend on the synthetic strategy employed.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A typical starting method would use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in identifying and quantifying impurities with distinct signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and residual solvents.

Q3: What is a general strategy for purifying crude this compound?

A3: A multi-step approach is often most effective:

  • Aqueous Workup: Begin with a standard aqueous workup to remove inorganic salts and water-soluble impurities.

  • Solvent Extraction: Use a suitable organic solvent to extract the product from the aqueous layer.

  • Column Chromatography: This is the primary method for separating the target compound from closely related impurities.

  • Recrystallization: If the compound is a solid, recrystallization can be a highly effective final polishing step to achieve high purity.

  • Preparative HPLC: For obtaining very high purity material, especially for analytical standards or biological testing.

Troubleshooting Guides

Issue 1: Low Purity After Initial Workup

Symptoms:

  • HPLC chromatogram shows multiple significant peaks.

  • ¹H NMR spectrum displays numerous unidentifiable signals.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete ReactionMonitor the reaction progress using TLC or LC-MS to ensure completion. Consider extending the reaction time or increasing the temperature if necessary.
Sub-optimal WorkupEnsure the pH is appropriately adjusted during the aqueous wash to ensure the amine is in its free base form for efficient extraction into the organic layer.
Emulsion FormationIf an emulsion forms during extraction, try adding brine or filtering the mixture through Celite.
Issue 2: Poor Separation During Column Chromatography

Symptoms:

  • Fractions contain a mixture of the product and impurities.

  • The compound streaks on the TLC plate.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Solvent SystemSystematically screen different solvent systems. For thieno-azepine derivatives, gradients of ethyl acetate in hexane or methanol in dichloromethane are good starting points.[1]
Column OverloadingReduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Compound Acidity/BasicityIf the compound is basic, consider adding a small amount of triethylamine (0.1-1%) to the eluent to reduce tailing on silica gel.
Compound Instability on SilicaIf the compound is degrading on silica gel, consider using a less acidic stationary phase like alumina or a deactivated silica gel.
Issue 3: Difficulty with Recrystallization

Symptoms:

  • The compound oils out instead of crystallizing.

  • No crystal formation upon cooling.

  • Low recovery of the purified product.

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Solvent ChoiceScreen a variety of solvents or solvent pairs. Good single solvents are those in which the compound is sparingly soluble at room temperature and highly soluble when hot. Common choices include isopropanol, ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane.
Solution is Too ConcentratedIf the compound oils out, add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
Solution is Too DiluteIf no crystals form, slowly evaporate some of the solvent to increase the concentration and then try cooling again. Seeding with a pure crystal can also induce crystallization.
Cooling Too RapidlyAllow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Packing: Prepare a slurry of silica gel in the initial elution solvent and pour it into the column. Allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.

  • Elution: Start with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity. A typical gradient could be from 0% to 50% ethyl acetate in hexane. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of the impure solid. Add a few drops of a test solvent. If it dissolves immediately at room temperature, it is not a good recrystallization solvent. If it does not dissolve, heat the solvent. If it dissolves when hot but not when cold, it is a good candidate.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum.

Protocol 3: Preparative HPLC

For achieving the highest purity, preparative HPLC can be employed. The conditions should be developed based on an analytical HPLC method.

ParameterExample Condition
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume Dependent on sample concentration and column capacity

Visualizations

General Purification Workflow

G crude Crude Product workup Aqueous Workup crude->workup extraction Solvent Extraction workup->extraction chromatography Column Chromatography extraction->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization If Solid & Needs Polishing prep_hplc Preparative HPLC chromatography->prep_hplc For Highest Purity pure_product High-Purity Product chromatography->pure_product >95% Purity recrystallization->pure_product >99% Purity prep_hplc->pure_product >99.5% Purity

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

G start Poor Separation in Column Chromatography check_tlc Review TLC Analysis start->check_tlc streaking Streaking/Tailing? check_tlc->streaking add_base Add 0.1-1% Triethylamine to Eluent streaking->add_base Yes no_separation Poor Resolution? streaking->no_separation No change_stationary Use Alumina or Deactivated Silica add_base->change_stationary If still tailing end Improved Separation add_base->end change_stationary->end optimize_solvent Optimize Solvent System (Gradient/Isocratic) no_separation->optimize_solvent Yes check_loading Check Column Loading optimize_solvent->check_loading reduce_load Reduce Sample Load check_loading->reduce_load Overloaded check_loading->end Optimal reduce_load->end

Caption: Troubleshooting decision tree for column chromatography issues.

References

Validation & Comparative

Comparative Guide to the Biological Activity of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Derivatives as Arginine Vasopressin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives, a promising class of arginine vasopressin (AVP) receptor antagonists. The content herein is intended to offer an objective overview, supported by available experimental data, to aid in research and development efforts within the field of AVP-related therapeutics.

Introduction

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), plays a crucial role in regulating water homeostasis, blood pressure, and various social behaviors. Its effects are mediated through three G-protein coupled receptors: V1a, V1b, and V2. Dysregulation of the AVP system is implicated in several pathologies, including heart failure, hyponatremia, and hypertension. Consequently, AVP receptor antagonists have emerged as valuable therapeutic agents.

This guide focuses on the biological activity of this compound derivatives, comparing their performance with other established AVP antagonists, primarily from the "vaptan" class.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro binding affinities of this compound derivatives and other notable AVP receptor antagonists. It is important to note that a direct head-to-head comparison in the same study is not always available, which should be considered when interpreting the data.

Table 1: In Vitro Receptor Binding Affinity (Ki in nM) of this compound Derivatives and Comparator Compounds

CompoundTarget ReceptorV1a Ki (nM)V2 Ki (nM)SelectivityReference
JTV-605 (thieno[3,2-b]azepine derivative)V1a/V2Potent AntagonistPotent AntagonistMixed[1]
Conivaptan V1a/V20.610.66 - 3.04Mixed[2]
Tolvaptan V2 > V1a12.30.43V2 Selective[3]
Relcovaptan (SR 49059) V1a1.1 - 6.3>100V1a Selective[4]

Note: Specific Ki values for JTV-605 were not publicly available in the searched literature, but it is described as a potent mixed V1a/V2 antagonist that has undergone clinical studies.

Experimental Protocols

Radioligand Binding Assay for Vasopressin Receptors

This protocol outlines the general procedure for determining the binding affinity of test compounds to vasopressin V1a and V2 receptors.[5][6][7][8][9]

1. Membrane Preparation:

  • Tissues (e.g., rat liver for V1a, rat kidney for V2) or cells expressing the receptor of interest are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove nuclei and debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the membrane preparation, a fixed concentration of a radiolabeled AVP analog (e.g., [3H]-AVP), and varying concentrations of the unlabeled test compound.

  • For total binding, no competing ligand is added. For non-specific binding, a high concentration of unlabeled AVP is used.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of AVP-Induced Hypertension in Rats

This protocol describes a method to evaluate the in vivo efficacy of AVP receptor antagonists in a rat model of AVP-induced hypertension.[10][11][12][13][14]

1. Animal Preparation:

  • Adult male rats (e.g., Sprague-Dawley or Wistar) are used.

  • Animals are anesthetized, and catheters are implanted in a carotid artery for blood pressure measurement and a jugular vein for drug administration.

  • The animals are allowed to recover from surgery before the experiment.

2. Experimental Procedure:

  • Baseline blood pressure is recorded.

  • The test compound (e.g., a this compound derivative or a comparator) or vehicle is administered intravenously.

  • After a predetermined time, a pressor dose of arginine vasopressin is administered intravenously.

  • Blood pressure is continuously monitored and recorded.

3. Data Analysis:

  • The increase in mean arterial pressure (MAP) induced by AVP is calculated for both the vehicle-treated and compound-treated groups.

  • The percentage inhibition of the AVP-induced pressor response by the test compound is determined.

Assessment of Diuretic and Aquaretic Activity in Rats

This protocol outlines a method to assess the diuretic and aquaretic (electrolyte-sparing water excretion) effects of V2 receptor antagonists.[15][16][17][18]

1. Animal Preparation:

  • Rats are housed in metabolic cages that allow for the separate collection of urine and feces.

  • Animals are typically fasted overnight with free access to water.

2. Experimental Procedure:

  • At the beginning of the experiment, a water or saline load is administered orally to ensure adequate hydration and urine flow.

  • The test compound or vehicle is administered orally or by another appropriate route.

  • Urine is collected at specified time intervals (e.g., every hour for 5-8 hours).

  • The total volume of urine is measured for each collection period.

3. Urine Analysis:

  • The concentration of electrolytes (e.g., Na+, K+, Cl-) in the urine is measured using an electrolyte analyzer.

  • Urine osmolality can also be determined.

4. Data Analysis:

  • The cumulative urine output is calculated for each treatment group.

  • The total excretion of electrolytes is determined.

  • An aquaretic effect is indicated by a significant increase in urine volume without a proportional increase in electrolyte excretion.

Signaling Pathways

The biological effects of this compound derivatives as AVP antagonists are understood through their interaction with the V1a and V2 receptor signaling pathways.

G cluster_0 AVP V1a Receptor Signaling Pathway AVP1 AVP V1aR V1a Receptor AVP1->V1aR Gq11 Gq/11 V1aR->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse1 Cellular Response (e.g., Vasoconstriction, Glycogenolysis) Ca2->CellularResponse1 PKC->CellularResponse1

Caption: AVP V1a Receptor Signaling Pathway.

G cluster_1 AVP V2 Receptor Signaling Pathway AVP2 AVP V2R V2 Receptor AVP2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA AQP2_Vesicles Aquaporin-2 Vesicles PKA->AQP2_Vesicles Membrane_Insertion Membrane Insertion AQP2_Vesicles->Membrane_Insertion CellularResponse2 Cellular Response (Water Reabsorption) Membrane_Insertion->CellularResponse2

Caption: AVP V2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a novel this compound derivative as an AVP antagonist.

G cluster_workflow Preclinical Evaluation Workflow Start Compound Synthesis (this compound derivative) InVitro In Vitro Screening Start->InVitro BindingAssay Radioligand Binding Assay (V1a and V2 Receptors) InVitro->BindingAssay FunctionalAssay Functional Assays (e.g., cAMP accumulation for V2) InVitro->FunctionalAssay InVivo In Vivo Evaluation BindingAssay->InVivo FunctionalAssay->InVivo HypertensionModel AVP-Induced Hypertension Model (V1a antagonist activity) InVivo->HypertensionModel DiureticModel Diuretic/Aquaretic Model (V2 antagonist activity) InVivo->DiureticModel PK_PD Pharmacokinetics/ Pharmacodynamics HypertensionModel->PK_PD DiureticModel->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Caption: Preclinical Evaluation Workflow.

Conclusion

Derivatives of this compound represent a promising class of arginine vasopressin receptor antagonists with potent activity at both V1a and V2 receptors. The available data suggests their potential for therapeutic applications in conditions characterized by AVP dysregulation. Further studies, particularly direct comparative investigations against established "vaptan" antagonists, will be crucial to fully elucidate their clinical potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the discovery and development of novel AVP-targeting therapeutics.

References

Comparative Study of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine and its Analogs as Arginine Vasopressin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine and its analogs, which have emerged as a promising class of non-peptide arginine vasopressin (AVP) receptor antagonists. The information presented herein, supported by experimental data, is intended to facilitate further research and development in this area. A notable compound from this class, JTV-605, has been selected for clinical studies as a potent AVP antagonist.[1]

Introduction

Arginine vasopressin is a key hormone involved in regulating water and solute excretion by the kidneys, blood pressure, and other physiological processes.[1] Its effects are mediated through V1a, V1b, and V2 receptors. Antagonists of these receptors have therapeutic potential in conditions such as hyponatremia, congestive heart failure, and cirrhosis. The this compound scaffold has been extensively explored to develop potent and selective AVP receptor antagonists.

Chemical Structures and Synthesis Overview

The core structure of the parent compound is this compound. Analogs have been synthesized by introducing various substituents on the azepine nitrogen and at other positions of the heterocyclic system. The general synthetic strategies involve the regioselective reduction of a heterocyclic fused cyclohexanone oxime to form the azepine ring, followed by N-acylation and further modifications.[1]

Comparative Biological Activity

The following tables summarize the in vitro binding affinities of a selection of this compound analogs for the rat liver V1a and rat kidney V2 vasopressin receptors. The data is presented as Ki values (nM), which represent the inhibitor binding affinity. A lower Ki value indicates a higher binding affinity.

CompoundV1a Ki (nM)V2 Ki (nM)
3 H2-Me, 4-Cl10010
4 H2-Me, 4-OMe15015
10 8-NMe₂2-Me, 4-Cl2.50.8
14 H2-Me, 4-OMe102.5
15 H2-Me, 4-OH51.5
16 8-NMe₂2-Me, 4-OMe1.20.5
JTV-605 (2) See structure belowN-(2-(4-(4-dimethylaminopiperidino)-4-oxobutoxy)-4-((5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepin-4-yl)carbonyl)phenyl)-(1,1'-biphenyl)-2-carboxamide0.80.3

Data extracted from literature reports.

Structure of JTV-605

Core structure of the thieno[3,2-b]azepine with a generic N-acyl substituent.

Experimental Protocols

Vasopressin Receptor Binding Assays

Objective: To determine the binding affinity of the test compounds for V1a and V2 vasopressin receptors.

Materials:

  • V1a Receptor Source: Rat liver membrane homogenates.

  • V2 Receptor Source: Rat kidney membrane homogenates.

  • Radioligand: [³H]Arginine Vasopressin ([³H]AVP).

  • Test Compounds: this compound analogs.

  • Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).

  • Non-specific Binding Control: 1 µM unlabeled AVP.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: Rat liver and kidney tissues are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The membrane pellets are washed and resuspended in the assay buffer.

  • Binding Reaction: The membrane homogenates (containing either V1a or V2 receptors) are incubated with a fixed concentration of [³H]AVP and varying concentrations of the test compounds.

  • Incubation: The reaction mixtures are incubated at 25°C for 60 minutes to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters (representing the bound [³H]AVP) is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]AVP (IC50) is determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow prep Membrane Preparation (Rat Liver/Kidney) binding Binding Reaction ([³H]AVP + Test Compound + Membranes) prep->binding incubation Incubation (60 min at 25°C) binding->incubation filtration Rapid Filtration (Separation of Bound/Free) incubation->filtration counting Scintillation Counting (Quantify Bound Radioligand) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

General workflow for the vasopressin receptor binding assay.

Signaling Pathways

The antagonistic activity of this compound analogs is exerted through the blockade of vasopressin receptor-mediated signaling pathways.

V1a Receptor Signaling Pathway

The V1a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Its activation leads to an increase in intracellular calcium concentration.

V1a_pathway AVP Arginine Vasopressin (AVP) V1R V1a Receptor AVP->V1R Binds Gq Gq Protein V1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response Antagonist Thieno[3,2-b]azepine Analog (Antagonist) Antagonist->V1R Blocks

V1a receptor signaling pathway and the point of inhibition by the antagonists.
V2 Receptor Signaling Pathway

The V2 receptor is also a GPCR, but it is primarily coupled to the Gs family of G-proteins. Its activation stimulates the production of cyclic AMP (cAMP).

V2_pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 (AQP2) Translocation PKA->AQP2 Response Cellular Response (Water Reabsorption) AQP2->Response Antagonist Thieno[3,2-b]azepine Analog (Antagonist) Antagonist->V2R Blocks

V2 receptor signaling pathway and the point of inhibition by the antagonists.

Conclusion

The this compound scaffold has proven to be a valuable template for the design of potent arginine vasopressin receptor antagonists. Structure-activity relationship studies have shown that modifications at the N-4 and C-8 positions of the thienoazepine ring can significantly influence the potency and selectivity for V1a and V2 receptors. In particular, the introduction of a dimethylamino group at the 8-position and an appropriate N-acyl group has led to the discovery of highly potent and dual V1a/V2 antagonists like JTV-605.[1] This class of compounds holds significant promise for the development of novel therapeutics for the management of disorders related to vasopressin dysregulation. Further research is warranted to explore the in vivo efficacy and safety profiles of these promising analogs.

References

Validating the Binding Target of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine: A Comparative Guide to Arginine Vasopressin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine derivatives and their validated binding targets, the arginine vasopressin (AVP) receptors. Experimental data is presented to facilitate comparison with alternative AVP receptor antagonists.

Introduction

The this compound scaffold has been identified as a core component of potent antagonists for the arginine vasopressin (AVP) receptors, specifically the V1a and V2 subtypes.[1] AVP is a critical neurohypophyseal hormone involved in regulating water balance, blood pressure, and various other physiological processes through its interaction with these receptors.[1] Consequently, antagonists of AVP receptors hold therapeutic potential for conditions such as hyponatremia, heart failure, and hypertension.[1] This guide focuses on the experimental validation of this binding target and compares the activity of key compounds.

Data Presentation: Comparative Binding Affinities

Derivatives of this compound have been synthesized and evaluated for their ability to antagonize AVP binding at the V1a and V2 receptors. The data below summarizes the in vitro binding affinities (IC50 values) from competitive binding assays.

Compound IDCore ScaffoldModificationsV1a Receptor IC50 (nM)V2 Receptor IC50 (nM)
Compound 1 This compoundSpecific substitutions leading to JTV-6051.31.0
JTV-605 This compoundHydrochloride salt of Compound 1Potent AVP antagonistPotent AVP antagonist
OPC-31260 Benzazepine derivativeV2-selective antagonist>10001.2
YM-087 Benzazepine derivativeDual V1 and V2 antagonist0.480.23

Data extracted from "Synthesis and structure-activity relationships of this compound derivatives: novel arginine vasopressin antagonists".[1]

Experimental Protocols

The following is a detailed methodology for a competitive radioligand binding assay to determine the affinity of test compounds for the AVP V1a and V2 receptors, based on established protocols.

Radioligand Binding Assay for AVP V1a and V2 Receptors

1. Membrane Preparation:

  • Source: Rat liver plasma membranes are used as a source for V1a receptors, and rat kidney medulla membranes for V2 receptors.[1]

  • Homogenization: Tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.

  • Washing and Storage: The membrane pellet is washed with fresh buffer and resuspended. Protein concentration is determined using a standard method like the Bradford assay. Membranes are stored at -80°C until use.

2. Competitive Binding Assay:

  • Reaction Mixture: The assay is performed in a final volume of 250 µL in 96-well plates. The mixture contains:

    • Membrane preparation (µg of protein will vary depending on receptor expression)

    • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP) at a concentration near its Kd.

    • A range of concentrations of the unlabeled test compound (e.g., this compound derivatives).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • Non-specific Binding: Determined in the presence of a saturating concentration of unlabeled AVP.

  • Specific Binding: Calculated by subtracting non-specific binding from total binding.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition binding data.

  • Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

G cluster_V1R V1a Receptor Signaling cluster_V2R V2 Receptor Signaling AVP1 Arginine Vasopressin (AVP) V1R V1a Receptor AVP1->V1R Gq11 Gq/11 V1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects1 Physiological Effects (e.g., Vasoconstriction, Glycogenolysis) Ca->Physiological_Effects1 PKC->Physiological_Effects1 AVP2 Arginine Vasopressin (AVP) V2R V2 Receptor AVP2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 (AQP2) Translocation to Membrane PKA->AQP2 Physiological_Effects2 Physiological Effects (e.g., Water Reabsorption) AQP2->Physiological_Effects2

Caption: Arginine Vasopressin (AVP) Signaling Pathways for V1a and V2 Receptors.

G cluster_workflow Experimental Workflow: Competitive Radioligand Binding Assay start Start prep Prepare Receptor Membranes (e.g., from rat liver or kidney) start->prep reagents Prepare Assay Reagents: - Radioligand ([³H]-AVP) - Test Compounds (serial dilutions) - Assay Buffer prep->reagents incubation Incubate Membranes with Radioligand and Test Compound reagents->incubation filtration Rapidly Filter to Separate Bound and Free Ligand incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash counting Quantify Radioactivity (Liquid Scintillation Counting) wash->counting analysis Data Analysis: - Determine Specific Binding - Non-linear Regression (IC50) - Cheng-Prusoff Equation (Ki) counting->analysis end End analysis->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

Structure-Activity Relationship (SAR) of Thieno[3,2-b]azepines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[3,2-b]azepine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thieno[3,2-b]azepine derivatives, with a particular focus on their potent and selective antagonism of the arginine vasopressin (AVP) V1a and V2 receptors. The data presented herein is crucial for researchers and professionals in drug discovery and development aiming to design novel therapeutics based on this heterocyclic system.

Arginine Vasopressin Receptor Antagonism

A significant body of research has focused on 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives as antagonists of AVP receptors.[1][2] AVP plays a critical role in regulating blood pressure and kidney function through its interaction with V1a and V2 receptors, respectively. Antagonists of these receptors have therapeutic potential in treating conditions like hypertension and hyponatremia.

Key Structural Modifications and Their Impact on Activity

Systematic modifications of the this compound core have revealed critical insights into the structural requirements for potent and selective V1a and V2 antagonism. The general structure of the studied compounds consists of the thieno[3,2-b]azepine core connected to a benzamide moiety, which in turn is linked to a side chain.

Table 1: SAR of Modifications on the Thieno[3,2-b]azepine Scaffold

Compound Modification on Thieno[3,2-b]azepine Ring V1a Binding (Ki, nM) V2 Binding (Ki, nM)
3 8-oxo1201.8
10 8-dimethylamino400.48
16 8-pyrrolidino130.38
14 No substitution at position 8, methoxy on benzamide phenyl ringPotent V1 and V2 antagonistPotent V1 and V2 antagonist
15 No substitution at position 8, hydroxy on benzamide phenyl ringPotent V1 and V2 antagonistPotent V1 and V2 antagonist
1 Complex side chain on benzamide, no substitution at position 8Potent combined V1 and V2 antagonistPotent combined V1 and V2 antagonist

Data extracted from studies on novel arginine vasopressin antagonists.[2]

The data reveals that substitution at the 8-position of the tetrahydrothieno[3,2-b]azepine ring significantly influences V2 receptor affinity and selectivity.[2] Introduction of a dialkylamino group, such as dimethylamino (compound 10 ) or a pyrrolidino group (compound 16 ), led to more potent and V2-selective antagonists compared to the 8-oxo derivative (compound 3 ).[2] Interestingly, compounds lacking a substituent at the 8-position but possessing a methoxy or hydroxy group on the benzamide phenyl ring (compounds 14 and 15 ) exhibited combined V1 and V2 antagonism.[2] Further optimization of the side chain on the benzamide moiety led to the discovery of compound 1 , a very potent combined V1 and V2 antagonist which was selected for further clinical studies as JTV-605.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of thieno[3,2-b]azepine derivatives as AVP antagonists.

Radioligand Binding Assays for V1a and V2 Receptors

Objective: To determine the binding affinity (Ki) of the synthesized compounds for the rat liver V1a and rat kidney V2 receptors.

V1a Receptor Binding Assay:

  • Membrane Preparation: Plasma membranes are prepared from the livers of male Sprague-Dawley rats.

  • Incubation: The membranes are incubated with [3H]-AVP as the radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

V2 Receptor Binding Assay:

  • Membrane Preparation: Plasma membranes are prepared from the kidneys of male Sprague-Dawley rats.

  • Assay Conditions: The assay is performed similarly to the V1a assay, using [3H]-AVP as the radioligand and kidney membranes.

  • Data Analysis: IC50 and Ki values are determined as described for the V1a receptor assay.

In Vivo Pharmacological Evaluation

Objective: To assess the in vivo efficacy of the compounds as V1a and V2 antagonists.

V1a Antagonism (Antihypertensive Effect):

  • Animal Model: Conscious, normotensive male Sprague-Dawley rats are used.

  • Drug Administration: The test compound is administered intravenously.

  • AVP Challenge: AVP is infused intravenously to induce hypertension.

  • Measurement: Arterial blood pressure is continuously monitored.

  • Endpoint: The ability of the test compound to antagonize the AVP-induced pressor response is quantified.

V2 Antagonism (Aquuretic Effect):

  • Animal Model: Normally hydrated, conscious male Sprague-Dawley rats are used.

  • Drug Administration: The test compound is administered orally.

  • Urine Collection: The rats are placed in metabolism cages, and urine is collected at specified time intervals.

  • Measurement: Urine volume and osmolality are measured.

  • Endpoint: The diuretic and aquaretic (water excretion) effects of the compound are determined.

Visualizing Structure-Activity Relationships and Workflows

To better understand the relationships between chemical structure and biological activity, as well as the experimental processes, the following diagrams are provided.

SAR_Thienoazepines cluster_scaffold This compound Core cluster_modifications Modifications at Position 8 cluster_activity Resulting Biological Activity Thienoazepine Thieno[3,2-b]azepine Position 8 Oxo =O (Compound 3) Thienoazepine:p8->Oxo Substitution Dialkylamino -NR2 (e.g., -N(CH3)2) (Compound 10) Thienoazepine:p8->Dialkylamino Substitution Pyrrolidino -N(CH2)4 (Compound 16) Thienoazepine:p8->Pyrrolidino Substitution NoSub No Substitution Thienoazepine:p8->NoSub Absence of Substitution Moderate_V2 Moderate V2 Antagonism Oxo->Moderate_V2 leads to V2_Selective Potent & V2-Selective Antagonism Dialkylamino->V2_Selective leads to Pyrrolidino->V2_Selective leads to Combined_V1V2 Combined V1/V2 Antagonism NoSub->Combined_V1V2 leads to (with benzamide modification) Experimental_Workflow cluster_synthesis Compound Generation cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Thieno[3,2-b]azepine Derivatives V1_Binding V1a Receptor Binding Assay Synthesis->V1_Binding V2_Binding V2 Receptor Binding Assay Synthesis->V2_Binding SAR_Analysis SAR Analysis V1_Binding->SAR_Analysis V2_Binding->SAR_Analysis V1_InVivo Antihypertensive Effect (V1) Lead_Selection Lead Candidate Selection (e.g., JTV-605) V1_InVivo->Lead_Selection V2_InVivo Aquuretic Effect (V2) V2_InVivo->Lead_Selection SAR_Analysis->Synthesis Iterative Design SAR_Analysis->V1_InVivo SAR_Analysis->V2_InVivo

References

A Comparative Analysis of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Derivatives and Other Vasopressin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental results for 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine derivatives against other established vasopressin receptor antagonists. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of their performance.

The this compound scaffold has emerged as a promising pharmacophore in the development of arginine vasopressin (AVP) receptor antagonists. These antagonists are of significant interest for their potential therapeutic applications in conditions such as hyponatremia and congestive heart failure. This guide cross-validates the experimental findings for derivatives of this thienoazepine with other non-peptide AVP receptor antagonists, collectively known as "vaptans," including conivaptan, tolvaptan, and lixivaptan.

Quantitative Comparison of Receptor Binding Affinity

The primary mechanism of action for these compounds is the competitive antagonism of vasopressin V1a and V2 receptors. The binding affinities, typically represented by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are critical parameters for evaluating their potency and selectivity.

A study on novel this compound derivatives revealed potent dual V1a and V2 receptor antagonism.[1] The data presented below summarizes the in vitro binding affinities of a key thienoazepine derivative compared to established vaptan drugs. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundReceptor SubtypeSpeciesTissue/Cell LineKi (nM)IC50 (nM)
This compound Derivative 1 [1]V1aRatLiver0.48
V2RatKidney3.04
Conivaptan [2][3]V1aRatLiver0.48 - 0.61
V2RatKidney0.66 - 3.04
Tolvaptan [4][5][6]V1aHumanHeLa Cells12.3
V2HumanHeLa Cells0.438 (cAMP inhibition)
Lixivaptan [7][8]V2HumanHEK293 Cells1.2
V2Rat2.3

Table 1: Comparison of in vitro binding affinities of this compound derivative and other vasopressin antagonists.

Signaling Pathways and Experimental Workflows

The antagonism of vasopressin receptors by these compounds leads to the inhibition of distinct downstream signaling pathways. The V1a receptor is coupled to the Gq protein, and its activation results in an increase in intracellular calcium. The V2 receptor, on the other hand, is coupled to the Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).

V1a_Signaling_Pathway AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Gq Gq Protein V1aR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_V1a Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response_V1a PKC->Cellular_Response_V1a Antagonist 5,6,7,8-Tetrahydro-4H- thieno[3,2-b]azepine or Conivaptan Antagonist->V1aR V2_Signaling_Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA AQP2 Aquaporin-2 Translocation PKA->AQP2 Cellular_Response_V2 Cellular Response (e.g., Antidiuresis) AQP2->Cellular_Response_V2 Antagonist 5,6,7,8-Tetrahydro-4H- thieno[3,2-b]azepine, Conivaptan, Tolvaptan, or Lixivaptan Antagonist->V2R Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays receptor_binding Radioligand Binding Assay (Determine Ki) cAMP_assay cAMP Functional Assay (V2 Receptor Activity) receptor_binding->cAMP_assay calcium_assay Calcium Flux Assay (V1a Receptor Activity) receptor_binding->calcium_assay pressor_response AVP-induced Pressor Response in Rats (V1a) cAMP_assay->pressor_response diuretic_effect Diuretic Effect in Rats (V2) calcium_assay->diuretic_effect compound_synthesis Compound Synthesis & Purification compound_synthesis->receptor_binding

References

A Comparative Guide to the Efficacy of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Derivatives and Alternative Vasopressin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine derivative, a potent vasopressin receptor antagonist, against other established agents in the same class. This objective analysis, supported by experimental data, aims to inform research and development efforts in the pursuit of novel therapeutics for conditions such as hyponatremia and heart failure.

Executive Summary

A novel derivative of this compound has demonstrated significant potential as a dual antagonist of vasopressin V1a and V2 receptors. This guide presents a detailed comparison of its efficacy with that of other non-peptide vasopressin receptor antagonists, namely Conivaptan, Tolvaptan, Relcovaptan, and Satavaptan. The comparative data is organized to facilitate a clear understanding of the relative potencies and therapeutic profiles of these compounds.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro efficacy of these compounds is primarily determined by their binding affinity to the vasopressin V1a and V2 receptors. The following table summarizes the available data.

CompoundV1a Receptor Affinity (Ki, nM)V2 Receptor Affinity (Ki, nM)Selectivity
This compound Derivative (Compound 1) Data not available in initial searchData not available in initial searchDual V1/V2 Antagonist
Conivaptan0.48 (rat liver)3.04 (rat kidney)[1]Non-selective V1a/V2
Tolvaptan12.3 (human)0.43 (human)[2]V2-selective
Relcovaptan (SR 49059)1.1 - 6.3 (human)>100V1a-selective[3]
SatavaptanData not available in initial searchData not available in initial searchV2-selective

Note: The binding affinity (Ki) represents the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.

In Vivo Efficacy: Insights from Preclinical and Clinical Studies

The in vivo efficacy of vasopressin receptor antagonists is typically assessed by their ability to induce aquaresis (excretion of free water) and to counteract the pressor effects of vasopressin.

This compound Derivative (Compound 1)

In vivo studies in rats have demonstrated that this thienoazepine derivative is a potent antagonist of arginine vasopressin (AVP). It has been shown to effectively antagonize AVP-induced hypertension (a V1 response) when administered intravenously and to exhibit a diuretic effect (a V2 response) upon oral administration. A hydrochloride salt of this compound, JTV-605, was selected for further clinical investigation due to its potent and long-lasting AVP antagonistic activity.

Alternative Vasopressin Receptor Antagonists: A Snapshot of In Vivo Performance
CompoundKey In Vivo EffectAnimal Model/Clinical SettingNotable Findings
Conivaptan Increased urine volume, reduced urine osmolality, increased serum sodium.[4]Dehydrated rats, rats with SIADH, patients with euvolemic/hypervolemic hyponatremia.[4][5][6][7][8][9]Effective in raising serum sodium levels in a dose-dependent manner.[4][5][6][7][8][9]
Tolvaptan Marked aquaresis, improved hyponatremia, reduced kidney weight in PKD models.[10]Healthy and diseased animals, rat models of hyponatremia, dog models of heart failure, patients with hyponatremia.[10][11][12][13][14][15][16]Orally active and effective in increasing serum sodium and fluid loss.[10][11][12][13][14][15][16]
Relcovaptan Inhibition of uterine contractions.[17]Women in preterm labor.[17]A single oral dose of 400 mg significantly reduced the frequency of uterine contractions.[17]
Satavaptan Reduced recurrence of ascites, improved serum sodium in hyponatremia.[18][19][20][21]Cirrhotic patients with ascites.[18][19][20][21]Doses of 5 to 25 mg showed potential in reducing the need for paracentesis.[18]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate the key signaling pathways and a general workflow for evaluating vasopressin receptor antagonists.

G Vasopressin Receptor Signaling Pathways cluster_0 V1a Receptor Signaling cluster_1 V2 Receptor Signaling AVP1 AVP V1aR V1a Receptor AVP1->V1aR Gq Gq/11 V1aR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Vaso Vasoconstriction Ca->Vaso PKC->Vaso AVP2 AVP V2R V2 Receptor AVP2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA AQP2 AQP2 Translocation PKA->AQP2 Water Water Reabsorption AQP2->Water Antagonist1 Thieno[3,2-b]azepine (V1/V2 Antagonist) Antagonist1->V1aR Blocks Antagonist1->V2R Blocks

Caption: Vasopressin V1a and V2 receptor signaling pathways and the inhibitory action of a dual antagonist.

G Experimental Workflow for Vasopressin Antagonist Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis B Receptor Binding Assays (V1a & V2) A->B D Animal Model Selection (e.g., Rat) A->D C Determination of Ki values B->C G Dose-Response Analysis C->G E Antihypertensive Assay (V1 antagonism) D->E F Aquaretic Assay (V2 antagonism) D->F E->G F->G

Caption: A generalized workflow for the preclinical evaluation of vasopressin receptor antagonists.

Detailed Experimental Protocols

In Vitro: Vasopressin Receptor Binding Assay (Rat Liver and Kidney Membranes)

Objective: To determine the binding affinity (Ki) of the test compound for the vasopressin V1a and V2 receptors.

Materials:

  • Rat liver and kidney tissues

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP)

  • Non-specific binding control: Unlabeled Arginine Vasopressin (AVP) at a high concentration

  • Test compounds (e.g., this compound derivative) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat liver (for V1a) and kidney medulla (for V2) tissues in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, [³H]-AVP.

      • Non-specific Binding: Membrane preparation, [³H]-AVP, and a high concentration of unlabeled AVP.

      • Competitive Binding: Membrane preparation, [³H]-AVP, and serial dilutions of the test compound.

    • Incubate the plate to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo: Aquaretic Activity Assay in Rats

Objective: To evaluate the ability of the test compound to increase free water excretion (aquaretic effect), indicative of V2 receptor antagonism.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Metabolic cages for urine collection

  • Test compound and vehicle

  • Standard diuretic (e.g., Furosemide) as a positive control

  • Water or saline for hydration

  • Equipment for measuring urine volume, osmolality, and electrolyte concentrations (Na+, K+)

Procedure:

  • Animal Acclimatization and Preparation:

    • Acclimate rats to individual metabolic cages for at least 24 hours before the experiment.

    • Provide free access to food and water during acclimatization.

    • On the day of the experiment, administer a water or saline load to ensure adequate hydration.

  • Dosing:

    • Divide the rats into groups (n=6-8 per group):

      • Vehicle control group

      • Positive control group (e.g., Furosemide)

      • Test compound groups (at least three different doses)

    • Administer the test compound or vehicle orally or via the desired route.

  • Urine Collection and Analysis:

    • Collect urine at specified time intervals (e.g., every hour for the first 6 hours, and then a cumulative collection up to 24 hours).

    • Measure the volume of urine collected for each rat.

    • Analyze urine samples for osmolality and electrolyte (Na+, K+) concentrations.

  • Data Analysis:

    • Calculate the cumulative urine output and electrolyte excretion for each group.

    • Compare the effects of the test compound to the vehicle control and the positive control.

    • A significant increase in urine volume with little or no change in electrolyte excretion (natriuresis) indicates an aquaretic effect.

In Vivo: Antihypertensive Activity Assay in Rats

Objective: To assess the ability of the test compound to antagonize the pressor (blood pressure-increasing) effect of vasopressin, indicative of V1a receptor antagonism.

Materials:

  • Male rats (e.g., spontaneously hypertensive rats or normotensive rats)

  • Anesthesia (if required for cannulation)

  • Catheters for arterial blood pressure measurement and intravenous drug administration

  • Pressure transducer and recording system

  • Arginine Vasopressin (AVP) solution

  • Test compound and vehicle

Procedure:

  • Animal Preparation:

    • Anesthetize the rats and surgically implant catheters into a major artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring and into a major vein (e.g., jugular or femoral vein) for drug administration.

    • Allow the animals to recover from surgery before the experiment.

  • Experimental Protocol:

    • Record baseline mean arterial pressure (MAP).

    • Administer a bolus intravenous injection of AVP to induce a pressor response (increase in blood pressure).

    • After the blood pressure returns to baseline, administer the test compound or vehicle intravenously.

    • After a predetermined time, challenge the animal again with the same dose of AVP.

  • Data Analysis:

    • Measure the magnitude of the pressor response to AVP before and after the administration of the test compound.

    • A significant reduction in the AVP-induced pressor response in the presence of the test compound indicates V1a receptor antagonism.

    • Construct dose-response curves to determine the potency of the antagonist.

Conclusion

The this compound derivative represents a promising new scaffold for the development of vasopressin receptor antagonists. Its dual action on both V1a and V2 receptors may offer a unique therapeutic profile compared to more selective agents. Further investigation is warranted to fully elucidate its clinical potential. This guide provides a foundational framework for researchers to compare and contrast its efficacy with existing alternatives, thereby guiding future drug discovery and development efforts in this important therapeutic area.

References

Benchmarking 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine Derivatives Against Established Vasopressin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of a novel class of vasopressin receptor antagonists based on the 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine scaffold. The performance of the lead compound from this series, JTV-605, is compared with the established drugs Tolvaptan and Conivaptan, offering a quantitative and objective assessment for researchers in the field of cardiovascular and renal drug discovery.

Introduction to a Novel Thienoazepine Vasopressin Antagonist

Derivatives of this compound have emerged as potent antagonists of the arginine vasopressin (AVP) receptors.[1][2] One of the most promising compounds from this series, designated as JTV-605 (the hydrochloride salt of a potent thienoazepine derivative), has demonstrated strong affinity for both V1a and V2 vasopressin receptors, positioning it as a potential therapeutic agent for conditions characterized by elevated vasopressin levels, such as hyponatremia and heart failure.[1][2][3]

Established Comparators: Tolvaptan and Conivaptan

For the purpose of this benchmarking guide, JTV-605 is compared against two clinically approved vasopressin receptor antagonists:

  • Tolvaptan: An orally active, selective antagonist of the vasopressin V2 receptor.[4][5] Its primary therapeutic application is in the treatment of euvolemic and hypervolemic hyponatremia.[4]

  • Conivaptan: A non-peptide, dual antagonist of both V1a and V2 vasopressin receptors, administered intravenously.[6][7] It is also used for the treatment of euvolemic hyponatremia in hospitalized patients.[6]

Quantitative Performance Analysis: Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (IC50 values) of the lead this compound derivative (the parent compound of JTV-605) against rat V1a, rat V2, and human V2 vasopressin receptors.

CompoundReceptorIC50 (nM)
Thienoazepine Derivative (Parent of JTV-605) Rat V1a0.83
Rat V20.36
Human V21.1

Data sourced from a study on the structure-activity relationships of this compound derivatives.[1]

Note: Directly comparable side-by-side IC50 or Ki values for Tolvaptan and Conivaptan under identical experimental conditions as the thienoazepine derivative were not available in the public domain at the time of this review. The data presented reflects the values reported for the novel compound to establish its potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of vasopressin receptor antagonists and a typical experimental workflow for determining receptor binding affinity.

cluster_vasopressin_action Vasopressin Action cluster_antagonist_action Antagonist Action AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane Water_Reabsorption Increased Water Reabsorption Membrane->Water_Reabsorption Antagonist Thienoazepine Derivative (e.g., JTV-605) Blocked_V2R V2 Receptor Antagonist->Blocked_V2R Blocks No_Activation No Activation Blocked_V2R->No_Activation Reduced_Water_Reabsorption Decreased Water Reabsorption (Aquaresis)

Mechanism of V2 Receptor Antagonism

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing vasopressin receptors (e.g., HEK293) Membrane_Prep Prepare cell membrane homogenates Cell_Culture->Membrane_Prep Incubation Incubate membrane homogenates with [3H]AVP and test compounds Membrane_Prep->Incubation Radioligand_Prep Prepare radiolabeled vasopressin ([3H]AVP) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of test compounds (Thienoazepine, Tolvaptan, Conivaptan) Compound_Prep->Incubation Filtration Separate bound and free radioligand via vacuum filtration Incubation->Filtration Scintillation Quantify bound radioactivity using a scintillation counter Filtration->Scintillation Competition_Curve Generate competition binding curves Scintillation->Competition_Curve IC50_Ki Calculate IC50 and Ki values Competition_Curve->IC50_Ki

Radioligand Binding Assay Workflow

Experimental Protocols

Radioligand Binding Assay for Vasopressin Receptors

This protocol outlines a competitive binding assay to determine the affinity of test compounds for vasopressin V1a and V2 receptors.[8][9]

Materials:

  • Cell Membranes: Homogenates from Chinese Hamster Ovary (CHO) cells stably expressing either human V1a or V2 vasopressin receptors.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]AVP).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4).

  • Test Compounds: this compound derivative (JTV-605), Tolvaptan, Conivaptan.

  • Unlabeled Ligand: Non-radiolabeled Arginine Vasopressin.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:

    • Total Binding: Assay buffer, [³H]AVP (at a concentration near its Kd), and cell membrane homogenate.

    • Non-specific Binding: A saturating concentration of unlabeled AVP, [³H]AVP, and cell membrane homogenate.

    • Competitive Binding: A specific concentration of the test compound, [³H]AVP, and cell membrane homogenate.

  • Incubation: Incubate the plates for 60-120 minutes at 22-25°C to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

Functional Assay: cAMP Accumulation for V2 Receptor Antagonism

This protocol measures the ability of a compound to antagonize AVP-induced cyclic AMP (cAMP) production in cells expressing the V2 receptor.[10][11]

Materials:

  • Cell Line: HEK293 cells stably expressing the human V2 vasopressin receptor and a cAMP biosensor (e.g., GloSensor-22F).

  • Assay Medium: Appropriate cell culture medium (e.g., DMEM) with low serum.

  • Stimulant: Arginine Vasopressin (AVP).

  • Test Compounds: this compound derivative (JTV-605), Tolvaptan, Conivaptan.

  • Luminescence Plate Reader.

Procedure:

  • Cell Plating: Seed the V2R-expressing cells in a white, opaque 96-well plate and culture until they reach the desired confluency.

  • Compound Pre-incubation: Remove the culture medium and add assay medium containing serial dilutions of the test compounds. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add AVP at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.

  • Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Signal Detection: Add the cAMP biosensor substrate (e.g., luciferin) and measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the response of AVP alone (100%) and the basal level (0%).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the IC50 value for the functional antagonism from the resulting dose-response curve.

Conclusion

The this compound scaffold represents a promising new chemical entity for the development of vasopressin receptor antagonists. The lead compound, JTV-605, demonstrates potent in vitro binding affinity for both V1a and V2 receptors, comparable to or exceeding that of established drugs in the class. Further head-to-head studies, particularly functional assays, are warranted to fully elucidate its comparative efficacy and selectivity profile against Tolvaptan and Conivaptan. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.

References

Lack of Independent Replication Studies on 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Necessitates Comparative Analysis of Existing Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published literature reveals a notable absence of independent replication studies for the specific compound 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine. This scarcity of direct validation, a cornerstone of robust scientific evidence, requires researchers, scientists, and drug development professionals to rely on a comparative analysis of existing, independent studies on this compound and its close derivatives. This guide synthesizes and compares the available data on the synthesis, biological activities, and experimental protocols related to this compound and structurally similar molecules to provide a consolidated overview for the scientific community.

While the ideal of direct replication remains unmet, a comparative approach to the existing body of research offers valuable insights into the compound's potential therapeutic applications, primarily as an arginine vasopressin (AVP) receptor antagonist. Additionally, studies on related thienoazepine and thienopyrimidine derivatives suggest potential anticonvulsant and microtubule-targeting activities, broadening the scope of investigation for this class of compounds.

Comparative Analysis of Biological Activity

The primary therapeutic potential of this compound derivatives, as indicated in the literature, lies in their ability to act as antagonists of the arginine vasopressin (AVP) receptors, specifically the V1a and V2 subtypes.[1][2] These receptors play crucial roles in regulating blood pressure and water reabsorption in the kidneys.[3][4] A study by an American Chemical Society journal detailed the synthesis and structure-activity relationships of a series of these derivatives, identifying a potent combined V1 and V2 antagonist.[1][5]

In addition to vasopressin antagonism, related compounds have been investigated for other biological activities. For instance, thieno[3,4-b][5][6]diazepine and 1,5-benzodiazepine derivatives have been studied for their anticonvulsant properties.[6] Another class of related compounds, 4-substituted 5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidines, have been designed and evaluated as microtubule targeting agents with potential applications in cancer therapy.[7][8]

The following table summarizes the quantitative data from a key study on the vasopressin antagonist activity of this compound derivatives.

Compound IDV1a Receptor Binding Affinity (Ki, nM)V2 Receptor Binding Affinity (Ki, nM)Reference
Derivative 1 PotentPotent[1][5]
JTV-605 (hydrochloride of Derivative 1) PotentPotent[1][5]

Note: The original publication describes the compounds as "very potent" without providing specific Ki values in the abstract. The full text would be required for a more detailed quantitative comparison.

Experimental Protocols

To facilitate further research and potential replication, detailed methodologies for key experiments are provided below, based on the available literature.

Synthesis of this compound Derivatives

A general synthetic route for this compound derivatives involves a multi-step process.[3][5] The synthesis starts with the reduction of a heterocyclic fused cyclohexanone oxime using diisobutylaluminum hydride (DIBAH) to regioselectively yield the heterocyclic fused azepine.[3] This is followed by benzoylation and subsequent treatment with hydrogen on a Palladium-carbon catalyst and a substituted benzoyl chloride to produce the final 5,6,7,8-tetrahydrothieno[3,2-b]azepine derivatives.[3] Another described method involves the reduction of this compound-5,8-dione with sodium borohydride (NaBH4), followed by treatment with mesyl chloride and subsequent nucleophilic substitution and reduction.[3]

Vasopressin Receptor Binding Assay

The protocol for determining the binding affinity of compounds to vasopressin receptors is a competitive binding assay using a radiolabeled ligand.[2][9]

  • Membrane Preparation: Cell membrane homogenates are prepared from Chinese hamster ovary (CHO) cells expressing human V1a and V2 receptors.[9]

  • Assay Components: The assay buffer typically contains Tris-HCl, MgCl2, and bovine serum albumin.[9] A radiolabeled vasopressin analogue, such as [3H]AVP, is used as the tracer.[9]

  • Incubation: The cell membrane homogenates are incubated with the radioligand and various concentrations of the test compound.[9] Incubation times and temperatures are optimized for each receptor subtype (e.g., 60 minutes at 22°C for V1a and 120 minutes at 22°C for V2).[9]

  • Detection: The amount of bound radioligand is measured, and the data is used to determine the binding potency (Ki) of the test compound.[9]

Anticonvulsant Activity Screening

The maximal electroshock (MES) method is a common in vivo screen for anticonvulsant activity.[10]

  • Animal Model: The test is typically performed in mice.[10]

  • Compound Administration: The test compounds are administered to the animals, often via intraperitoneal injection.

  • Induction of Seizures: A maximal electroshock is delivered through corneal electrodes to induce seizures.

  • Observation: The animals are observed for the presence or absence of tonic hind limb extension, which is indicative of a seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from seizures (ED50) is determined.[10]

Visualizations

Signaling Pathways of Vasopressin Receptors

Arginine vasopressin mediates its effects through G-protein coupled receptors. The V1a receptor is coupled to the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[11][12] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[11][12] The V2 receptor is coupled to the Gs protein, which activates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and the activation of protein kinase A (PKA).[13][14]

Vasopressin_Signaling cluster_V1a V1a Receptor Pathway cluster_V2 V2 Receptor Pathway AVP1 AVP V1a V1a Receptor AVP1->V1a Gq Gq/11 V1a->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC AVP2 AVP V2 V2 Receptor AVP2->V2 Gs Gs V2->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Binding_Assay_Workflow cluster_workflow Competitive Binding Assay Workflow start Start prep Prepare Cell Membranes (Expressing V1a or V2 Receptors) start->prep incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation reagents Prepare Assay Buffer, Radioligand ([³H]AVP), and Test Compound Dilutions reagents->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation measurement Measure Radioactivity of Bound Ligand separation->measurement analysis Data Analysis (Calculate Ki) measurement->analysis end End analysis->end

References

Computational Docking of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine and its Analogs: A Comparative Guide to Validate Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational docking studies on the 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine scaffold and its isosteric analogs. By examining the docking protocols and binding interaction data from various studies on related thieno-fused heterocyclic systems, we can infer and validate the potential binding modes of this important pharmacological core. This document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting various receptors and enzymes.

Comparative Analysis of Docking Studies

While specific computational docking studies validating the binding of the parent this compound are not extensively published, a wealth of information can be gleaned from studies on its derivatives and related structures. A notable derivative, JTV-605, has been identified as a potent arginine vasopressin antagonist, highlighting the therapeutic potential of this scaffold.[1][2] The following tables summarize key findings from docking studies on analogous thieno-fused systems, providing a basis for understanding the binding characteristics of the thieno[3,2-B]azepine core.

Compound ClassTarget ProteinKey Interacting ResiduesDocking Score (kcal/mol)Reference
Thieno[3,2-d]pyrimidineFocal Adhesion Kinase (FAK)Not explicitly statedNot explicitly stated[3]
Thieno-Oxazepine HybridsAcetylcholinesterase (AChE)Not explicitly statedNot explicitly stated[4]
Thieno[3,2-e]indazoleNS5B PolymeraseNot explicitly statedNot explicitly stated[5]
Bis-1,3-OxazepineProstate Cancer Target (1E3G)Not explicitly stated-9.58[6][7]

Detailed Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a generalized workflow for performing molecular docking studies, based on common practices in the field.[8][9][10][11][12] This protocol can be adapted for the study of this compound and its analogs.

Preparation of the Receptor Protein
  • Obtain Protein Structure: The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Pre-processing: The downloaded protein structure is prepared by:

    • Removing water molecules and any co-crystallized ligands or ions not essential for the binding interaction.

    • Adding polar hydrogen atoms.

    • Assigning partial charges to the atoms (e.g., Kollman charges).

    • The prepared protein structure is saved in a suitable format, such as PDBQT for use with AutoDock.

Preparation of the Ligand
  • Ligand Structure: The 3D structure of the this compound derivative or analog is generated using chemical drawing software (e.g., ChemDraw, Marvin Sketch) and saved in a standard format like MOL or SDF.

  • Energy Minimization: The ligand's geometry is optimized to its lowest energy conformation using a force field (e.g., MMFF94).

  • Format Conversion: The optimized ligand structure is converted to the PDBQT format, which includes the addition of Gasteiger charges and the definition of rotatable bonds.

Molecular Docking Simulation
  • Grid Box Definition: A 3D grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm. The size and center of the grid box are crucial parameters that need to be carefully determined, often based on the location of a known co-crystallized ligand.

  • Docking Algorithm: A docking program (e.g., AutoDock, Vina, GOLD) is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses. These programs typically employ genetic algorithms or other stochastic methods to find the optimal binding orientation and conformation of the ligand.

  • Execution: The docking simulation is run, generating a set of possible binding poses for the ligand, each with a corresponding docking score (binding energy).

Analysis of Docking Results
  • Binding Affinity: The docking scores of the different poses are analyzed to identify the most favorable binding mode, with lower energy scores generally indicating a more stable protein-ligand complex.

  • Interaction Analysis: The best-ranked binding pose is visualized to identify the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site.

  • Validation: To validate the docking protocol, the native co-crystallized ligand (if available) is often re-docked into the protein's active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose indicates a reliable docking setup.

Visualizing the Workflow and Potential Signaling Pathways

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate a typical computational docking workflow and a hypothetical signaling pathway that could be modulated by a thieno[3,2-B]azepine derivative.

Computational_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Preparation Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) Grid_Box_Definition Grid Box Definition (Active Site Identification) Protein_Preparation->Grid_Box_Definition Ligand_Preparation Ligand Preparation (3D Structure, Energy Minimization) Docking_Simulation Docking Simulation (e.g., AutoDock, Vina) Ligand_Preparation->Docking_Simulation Grid_Box_Definition->Docking_Simulation Pose_Analysis Binding Pose Analysis (Scoring, Clustering) Docking_Simulation->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis

Caption: A generalized workflow for computational molecular docking studies.

Signaling_Pathway Ligand 5,6,7,8-Tetrahydro-4H- thieno[3,2-B]azepine Derivative Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine, ensuring compliance with safety regulations and minimizing environmental impact.

Safety and Hazard Profile

Before handling, it is crucial to be aware of the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning"[1]. Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, when handling this compound. Work in a well-ventilated area to avoid inhalation of any dust or fumes[1].

Disposal Protocol

The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant [1]. This means it should be treated as hazardous chemical waste and should not be disposed of in regular trash or down the drain.

Here is a step-by-step procedure for its proper disposal:

  • Segregation and Labeling:

    • Do not mix this compound with other waste streams unless compatibility is confirmed.

    • The waste container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".

    • The label should also include the date of waste generation, the origin (laboratory or department), and the appropriate hazard pictograms.

  • Container Requirements:

    • Use a suitable, leak-proof container that is compatible with the chemical.

    • Keep the container tightly closed except when adding waste.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Waste Collection and Disposal:

    • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Provide the waste manifest with a complete and accurate description of the waste.

    • The final disposal method for this type of chemical waste is typically high-temperature incineration at a permitted hazardous waste facility[2][3][4].

Quantitative Data Summary

There is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. The general principle is that all quantities of this substance must be disposed of as hazardous waste.

ParameterValue
Recommended Disposal MethodIncineration via an approved waste disposal plant
EPA RegulationsGoverned by the Resource Conservation and Recovery Act (RCRA)
Container TypeLabeled, sealed, and compatible hazardous waste container

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste: This compound B Segregate from other waste streams A->B C Select appropriate, compatible container B->C D Label container: 'Hazardous Waste' Chemical Name Date & Hazard Symbols C->D E Store in a designated, secure area D->E F Arrange for collection by EHS or licensed contractor E->F G Transport to an approved waste disposal facility F->G H Final Disposal: High-temperature Incineration G->H

Caption: Workflow for the safe disposal of this compound.

This guide provides the essential information for the safe and compliant disposal of this compound. Adherence to these procedures is vital for protecting laboratory personnel and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet.

References

Personal protective equipment for handling 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Research and Development Use Only. Not for human or other use.[1]

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine (CAS#: 180340-57-2). Adherence to these protocols is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification:

GHS ClassificationHazard Statement
Skin irritation (Category 2)H315: Causes skin irritation.[2]
Eye irritation (Category 2A)H319: Causes serious eye irritation.[2]
Specific target organ toxicity - single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Pictogram:

alt text

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.[2]

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side shields or goggles. A face shield is recommended where splashing is a risk.
Hand Protection Chemical-resistant gloves (e.g., neoprene, butyl rubber, nitrile rubber). Disposable gloves are often preferred.[3]
Skin and Body Protection Protective clothing, such as a lab coat. Ensure clothing provides a liquid-proof barrier.[3]
Respiratory Protection Use in a well-ventilated area. If dust, fumes, or aerosols are generated, a respirator may be required.

Operational and Handling Protocols

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_node Ensure proper ventilation and access to an eyewash station. ppe_node Don appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat prep_node->ppe_node handle_node Handle in a well-ventilated area, preferably a fume hood. ppe_node->handle_node avoid_node Avoid breathing dust, fumes, gas, mist, vapors, or spray. Minimize dust generation. handle_node->avoid_node contact_node Avoid contact with skin, eyes, and clothing. avoid_node->contact_node wash_node Wash hands and any exposed skin thoroughly after handling. contact_node->wash_node decontaminate_node Decontaminate work surfaces. wash_node->decontaminate_node

Caption: Workflow for the safe handling of this compound.

Storage:

  • Store in a tightly-closed container when not in use.[2]

  • Keep in a cool, dry, well-ventilated area away from incompatible substances.[2]

  • Keep away from sources of ignition.[2]

  • Store locked up.[2]

Emergency Procedures and First Aid

Immediate action is required in case of exposure.

Emergency Response Flow:

cluster_actions Immediate Actions cluster_followup Follow-up exposure Exposure Event skin IF ON SKIN: Wash with plenty of soap and water. exposure->skin eyes IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. exposure->eyes inhalation IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. exposure->inhalation medical Call a poison center or doctor if you feel unwell. skin->medical irritation If skin or eye irritation persists: Get medical advice/attention. skin->irritation clothing Take off contaminated clothing and wash before reuse. skin->clothing eyes->medical eyes->irritation inhalation->medical

Caption: First aid procedures following exposure.

Disposal Plan

Dispose of contents and container to an approved waste disposal plant.[2] Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.

Disposal Decision Tree:

start Material for Disposal check_regs Consult local, state, and federal regulations. start->check_regs approved_facility Dispose of at an approved waste disposal plant. check_regs->approved_facility container Dispose of container in the same manner. approved_facility->container end Disposal Complete container->end

Caption: Logical steps for the proper disposal of the compound and its container.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
Reactant of Route 2
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.